molecular formula C10H14N2O6 B583963 [2'-13C]ribothymidine CAS No. 478510-98-4

[2'-13C]ribothymidine

Cat. No.: B583963
CAS No.: 478510-98-4
M. Wt: 259.222
InChI Key: DWRXFEITVBNRMK-FOMPHFHGSA-N
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Description

[2'-13C]Ribothymidine is a stable isotope-labeled form of 5-methyluridine (ribothymidine), which is a naturally occurring modified nucleoside found primarily in transfer RNA (tRNA). Its incorporation into oligonucleotides facilitates nuclear magnetic resonance (NMR) studies and mass spectrometry-based assays to investigate RNA structure, dynamics, and metabolism. In research, this compound serves as a critical tracer for quantifying cellular nucleotide salvage pathways and RNA turnover. The carbon-13 label at the 2' position provides a distinct spectroscopic signature, enabling detailed mechanistic studies on the role of ribothymidine in stabilizing the three-dimensional structure of tRNA, particularly within the TΨC loop where it contributes to ribosomal binding . Furthermore, the use of modified nucleosides like [2'-13C]ribothymidine is instrumental in the development of therapeutic oligonucleotides, such as antisense gapmers and modified mRNAs, where understanding stability and mitigating innate immune responses are crucial . By integrating this isotopically labeled building block, researchers can precisely track incorporation and catabolism, advancing fields from structural biology to the design of novel nucleic acid therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-FOMPHFHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to [2'-13C]ribothymidine: Enhancing RNA Structural and Dynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope labeling has become an indispensable tool in the field of RNA research, enabling detailed structural and dynamic studies by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2][3][4] Among the array of available isotopically labeled nucleotides, [2'-13C]ribothymidine offers unique advantages for probing RNA structure, dynamics, and interactions. This technical guide provides an in-depth exploration of [2'-13C]ribothymidine, its synthesis, applications, and the critical role it plays in advancing our understanding of RNA biology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the effective use of this powerful molecular tool.

Introduction: The Significance of Ribothymidine and Isotopic Labeling in RNA Research

Ribothymidine (rT), or 5-methyluridine (m5U), is a modified nucleoside found in the T-loop of most transfer RNAs (tRNAs) across all domains of life.[5] Its presence is crucial for the proper folding and thermal stability of tRNA, which in turn affects the fidelity and efficiency of protein synthesis.[6][7][8][9] The study of such modified nucleosides within their native RNA context is essential for a complete understanding of RNA function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution at atomic resolution.[3] However, for larger RNA molecules, NMR spectra can become crowded and difficult to interpret due to signal overlap and line broadening.[3][4] The incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), helps to overcome these limitations by enabling the use of multidimensional heteronuclear NMR experiments, which resolve spectral overlap and provide novel structural restraints.[2][3][10]

[2'-13C]ribothymidine is a specialized isotopically labeled version of ribothymidine where the carbon atom at the 2' position of the ribose sugar is replaced with its heavier, NMR-active isotope, ¹³C. This specific labeling provides a sensitive probe for investigating the local environment of the ribose moiety within an RNA molecule.

The Strategic Advantage of 2'-Carbon Labeling

The choice of the 2'-carbon for isotopic labeling is a strategic one, offering several key benefits for NMR-based RNA research:

  • Probing Sugar Pucker and Local Conformation: The chemical shift of the 2'-carbon is highly sensitive to the conformation of the ribose ring, known as the sugar pucker.[11] This allows researchers to distinguish between the A-form (C3'-endo) and B-form (C2'-endo) helical geometries, providing critical insights into the local and global structure of the RNA.

  • Reduced Dipolar Coupling Effects: Selective ¹³C labeling at an "isolated" position like the 2'-carbon can simplify NMR relaxation analysis by minimizing the effects of one-bond and long-range ¹³C-¹³C dipolar couplings that are present in uniformly labeled samples.[12] This leads to more accurate measurements of dynamics and motional properties of the RNA backbone.

  • A Unique Spectroscopic Window: The 2'-position of the ribose provides a distinct spectral region for analysis, often with less resonance overlap compared to the base or other ribose carbons. This allows for clearer, unambiguous signal assignment and interpretation.

Synthesis and Incorporation of [2'-13C]ribothymidine into RNA

The generation of RNA molecules containing [2'-13C]ribothymidine can be achieved through two primary methodologies: chemical synthesis and enzymatic incorporation.

Chemical Synthesis

Solid-phase phosphoramidite chemistry is the method of choice for producing short to medium-length, site-specifically labeled RNA oligonucleotides.[3][13] The process involves the synthesis of the [2'-13C]ribothymidine phosphoramidite building block, which is then incorporated at the desired position(s) during automated solid-phase synthesis.

Table 1: Comparison of RNA Synthesis Methods for Isotopic Labeling

FeatureChemical SynthesisIn Vitro Transcription
RNA Length Typically < 100 nucleotides[14]Can produce large RNAs (>100 nt)
Labeling Site-specific[4][14]Uniform or nucleotide-specific
Yield Generally lower for long RNAsHigh yield
Cost High, due to labeled phosphoramiditesLower, especially for uniform labeling
Purity High, with HPLC purificationCan have 3' end heterogeneity
Enzymatic Synthesis (In Vitro Transcription)

For larger RNA molecules, in vitro transcription using T7 RNA polymerase is the more common approach.[3][10] This requires the synthesis of [2'-13C]ribothymidine triphosphate ([2'-13C]rTTP), which is then used in the transcription reaction. While this method is excellent for producing large quantities of RNA, achieving site-specific labeling is more complex and often requires segmental labeling techniques.[1][2]

Applications of [2'-13C]ribothymidine in RNA Research

The unique properties of [2'-13C]ribothymidine make it a valuable tool for a range of applications in RNA research, particularly in the study of RNA structure, dynamics, and interactions.

High-Resolution Structure Determination by NMR

The incorporation of [2'-13C]ribothymidine can greatly aid in the assignment of NMR resonances, a critical and often time-consuming step in structure determination.[13] Heteronuclear correlation experiments, such as ¹H-¹³C HSQC, allow for the direct observation of the labeled 2'-carbon and its attached proton, providing an unambiguous starting point for sequential backbone walks.

Probing RNA Dynamics and Folding

NMR relaxation experiments, such as R1, R2, and NOE measurements, on ¹³C-labeled sites provide information on the motional properties of the RNA on a wide range of timescales. By using selectively labeled [2'-13C]ribothymidine, researchers can obtain precise measurements of local backbone flexibility, which is crucial for understanding RNA folding and function.[12][15]

Investigating RNA-Ligand and RNA-Protein Interactions

The chemical environment of the 2'-position is sensitive to binding events. Upon interaction with a protein, small molecule, or another nucleic acid, changes in the chemical shift or relaxation properties of the [2'-13C]ribothymidine label can be observed. This allows for the mapping of binding interfaces and the characterization of the conformational changes that occur upon complex formation.

Experimental Workflow: From Labeled RNA to Structural Insights

The following provides a generalized workflow for the utilization of [2'-13C]ribothymidine in an NMR-based structural study.

Figure 1. A generalized experimental workflow for RNA structural analysis using site-specifically incorporated [2'-13C]ribothymidine.

Case Study: Probing the T-loop Conformation in tRNA

A hypothetical experiment could involve the synthesis of a tRNA molecule with [2'-13C]ribothymidine at position 54. A ¹H-¹³C HSQC spectrum would be acquired on both the labeled tRNA and an unlabeled control.

Table 2: Hypothetical NMR Data for [2'-13C]rT-labeled tRNA

Sample¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Interpretation
Unlabeled tRNA--No signal in ¹³C dimension
[2'-13C]rT-labeled tRNA4.575.2Signal corresponds to the H2'-C2' correlation of rT54
Labeled tRNA + Mg²⁺4.676.1Downfield shift suggests a conformational change upon Mg²⁺ binding and folding
Labeled tRNA + Protein X4.876.8Further downfield shift indicates direct interaction at or near the T-loop

This data, though hypothetical, illustrates how the specific label provides a direct readout of the local conformational changes in the T-loop upon ion binding and protein interaction, which would be difficult to deconvolute from a complex spectrum of a uniformly labeled or unlabeled molecule.

Future Directions and Conclusion

The field of RNA research continues to move towards understanding larger and more complex RNA systems, including ribonucleoprotein complexes and the dynamics of RNA within the cell. The development of more sophisticated isotopic labeling strategies, including the use of site-specific labels like [2'-13C]ribothymidine, will be paramount to this progress.[1][4] These tools, in conjunction with advancements in NMR technology and computational methods, will continue to provide unprecedented insights into the fundamental roles of RNA in biology and disease.

[2'-13C]ribothymidine offers a powerful and precise tool for dissecting the structural and dynamic intricacies of RNA. Its strategic application can simplify complex NMR spectra, provide unique conformational insights, and enable the detailed study of RNA interactions. For researchers aiming to push the boundaries of RNA science, the thoughtful incorporation of such specific isotopic labels is not just an experimental advantage but a necessity for achieving atomic-level understanding.

References

  • Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. Advances in Experimental Medicine and Biology, 992:121-44.
  • Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. PubMed, Adv Exp Med Biol. 2012:992:121-44.
  • Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 2011.
  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC, 2021.
  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
  • Benefits of stable isotope labeling in RNA analysis.
  • Role of ribothymidine in mammalian tRNAPhe. PubMed.
  • Role of ribothymidine in mammalian tRNAPhe. PNAS.
  • Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PMC, NIH.
  • Role of ribothymidine in mammalian tRNAPhe. PMC, NIH.
  • Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed, Nucleic Acids Res. 1979 Apr;6(4):1571-81.
  • Applications of Stable Isotope-Labeled Molecules. Silantes, 2023.
  • Conserved 5-methyluridine tRNA modification modulates ribosome transloc
  • Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. PubMed.
  • Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. PubMed.
  • Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite. PubMed, Curr Protoc. 2022 Jul;2(7):e481.
  • [2'-13C]ribothymidine 478510-98-4 Carbon-13 isotope structure, pricing. Omicron Biochemicals, Inc., 2021.
  • Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation r
  • Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed, J Org Chem. 2002 Jul 26;67(15):5142-51.
  • First synthesis of α-ribothymidine/uridine.
  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC, NIH.
  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. PMC, NIH.
  • Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies.
  • Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. PubMed, J Biochem. 1984 Nov;96(5):1625-32.
  • Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PMC.
  • Calculation of 13C chemical shifts in rna nucleosides. PubMed, J Magn Reson. 2001 Jul;151(1):1-8.
  • 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. NIH, 2012.

Sources

Introduction: The Significance of Isotopic Labeling at the 2'-Position

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2'-¹³C]ribothymidine: Structure, Properties, and Applications in Biophysical Research

Executive Summary: This guide provides a comprehensive technical overview of [2'-¹³C]ribothymidine, an isotopically labeled nucleoside critical for advanced research in structural biology and drug development. We delve into its unique chemical structure, physicochemical properties, and, most importantly, its application as a precise probe in Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind its use, this document serves as a resource for scientists aiming to elucidate the complex three-dimensional structures and dynamics of RNA and DNA.

Ribothymidine, or 5-methyluridine, is a naturally occurring modified nucleoside found in the T-loop of transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary structure[1]. While structurally similar to its deoxy-counterpart thymidine, the presence of a hydroxyl group at the 2'-position of the ribose sugar is a defining feature of ribonucleosides. This 2'-position is not merely a structural element; it is a critical determinant of sugar pucker conformation (C2'-endo vs. C3'-endo), which in turn dictates the local and global geometry of nucleic acid helices.

Introducing a stable, non-radioactive carbon-13 (¹³C) isotope specifically at this 2'-position creates [2'-¹³C]ribothymidine. This atom-specific labeling transforms the molecule into a powerful spectroscopic tool. The ¹³C nucleus possesses a nuclear spin that can be detected by NMR, allowing researchers to selectively monitor the 2'-position within a complex biomolecule. This targeted approach is invaluable for overcoming the spectral overlap and resolution challenges inherent in studying large nucleic acid structures[2].

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental properties is essential for its effective use.

Chemical Structure and Nomenclature

The core structure of [2'-¹³C]ribothymidine consists of a thymine (5-methyluracil) base linked via a β-N1-glycosidic bond to a ribose sugar. The isotopic label is located at the second carbon atom of the furanose ring.

  • Systematic Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-[2-¹³C]oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione

  • Common Synonyms: [2'-¹³C]ribothymidine, 5-methyl-[2'-¹³C]uridine[3]

  • Molecular Formula: ¹³CC₉H₁₄N₂O₆[3]

Below is a diagram illustrating the chemical structure with the ¹³C-labeled position highlighted.

Caption: Chemical structure of [2'-¹³C]ribothymidine, with the ¹³C label highlighted in red.

Physicochemical Data

Quantitative data for isotopically labeled compounds are primarily sourced from specialized suppliers who provide certificates of analysis.

PropertyValueSource
Molecular Weight 259.22 g/mol Omicron Biochemicals, Inc.[3]
CAS Number 478510-98-4Omicron Biochemicals, Inc.[3]
Isotopic Enrichment Typically ≥98%Supplier Dependent (e.g., CIL, Omicron)[4]
Chemical Purity Typically ≥95-98% (by HPLC)Supplier Dependent
Appearance White solidGeneral observation for nucleosides[1]
Melting Point (unlabeled) 183 - 187 °CPubChem (for ribothymidine)[5]

Note: The molecular weight is slightly higher than that of the unlabeled ribothymidine (258.23 g/mol ) due to the presence of the heavier ¹³C isotope.[3][5]

Synthesis and Purification Overview

The synthesis of site-specifically labeled nucleosides is a complex multi-step process. While detailed proprietary methods are not public, the general approach involves either chemical or a combination of enzymatic and chemical methods[6][7][8]. A common strategy is to synthesize a D-ribose precursor with the ¹³C label already incorporated at the desired position (C2). This labeled sugar is then used in a glycosylation reaction with a protected thymine base to form the final nucleoside[9][10].

Causality in Synthesis: The choice of synthetic route is dictated by the need for high diastereoselectivity to ensure the correct stereochemistry (the β-anomer) and the use of protective groups to prevent unwanted side reactions on the hydroxyl and amine functionalities.

Post-synthesis, purification is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for achieving the high chemical purity required for sensitive biophysical experiments. The final product's identity and isotopic enrichment are confirmed using Mass Spectrometry and NMR spectroscopy.

Applications in NMR Spectroscopy of Nucleic Acids

The primary utility of [2'-¹³C]ribothymidine is in NMR spectroscopy, a powerful technique for determining the structure and dynamics of molecules in solution[11].

The Rationale: Why Probe the 2'-Position?

In RNA and DNA, the five-membered ribose ring is not planar; it exists in a dynamic equilibrium between different puckered conformations. The two most common conformations are C3'-endo (A-form helix, typical for RNA) and C2'-endo (B-form helix, typical for DNA). The sugar pucker directly influences the phosphodiester backbone torsion angles and, consequently, the overall helical structure.

The ¹³C chemical shift of the 2'-carbon is exquisitely sensitive to the sugar pucker. By incorporating [2'-¹³C]ribothymidine into a nucleic acid sequence, researchers can obtain a direct, unambiguous reporter on the local conformational state of that specific residue. This is particularly crucial for studying:

  • RNA folding and catalysis

  • DNA-RNA hybrid structures

  • Drug-nucleic acid interactions

  • Conformational switching in response to environmental cues

Key Experimental Workflow: From Labeled Nucleoside to Structural Insight

The process of using [2'-¹³C]ribothymidine for structural studies follows a well-defined workflow.

Caption: Workflow for using [2'-¹³C]ribothymidine in NMR-based structural biology studies.

The Core Experiment: 2D ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of this methodology[12]. It is a two-dimensional NMR experiment that correlates the chemical shifts of directly bonded protons (¹H) and heteronuclei (in this case, ¹³C).

  • What it produces: A 2D spectrum where each peak (cross-peak) corresponds to a specific C-H bond. For an oligonucleotide containing [2'-¹³C]ribothymidine, a single, well-resolved peak will appear corresponding to the C2'-H2' bond of that residue.

  • Why it's powerful: This atom-specific signal is isolated from the thousands of other signals in the macromolecule, providing an uncluttered window into a specific location. The position (chemical shift) of this peak provides direct information about the local electronic environment and, by extension, the sugar conformation. Changes in the peak's position upon binding a ligand or changing conditions indicate a local conformational change.

Experimental Protocol: Incorporation and Analysis

This section provides a generalized, self-validating protocol for the use of [2'-¹³C]ribothymidine.

Step 1: Oligonucleotide Synthesis
  • Phosphoramidite Preparation: The [2'-¹³C]ribothymidine nucleoside must first be converted into its 5'-dimethoxytrityl (DMT), 3'-phosphoramidite derivative. This is a standard chemical modification that makes the nucleoside compatible with automated solid-phase synthesizers. This step is typically performed by the supplier or a specialized chemistry lab.

  • Automated Solid-Phase Synthesis: The labeled phosphoramidite is installed in a specific port on an automated DNA/RNA synthesizer. The desired oligonucleotide sequence is programmed, and the synthesis proceeds via standard phosphoramidite chemistry[7][13].

    • Trustworthiness Check: The efficiency of each coupling step, especially for the expensive labeled monomer, is monitored in real-time by the synthesizer's trityl cation detector. A successful coupling yields a strong colorimetric signal.

Step 2: Purification and Quality Control
  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a chemical cocktail (e.g., aqueous ammonia and/or methylamine).

  • Purification: The crude product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, correctly synthesized oligonucleotide from shorter, failed sequences.

  • Quality Control (Self-Validation): The final product's identity and purity must be rigorously confirmed.

    • Mass Spectrometry (MALDI-TOF or ESI): Verifies that the molecular weight of the purified oligonucleotide matches the theoretical mass, confirming the successful incorporation of the single ¹³C label.

    • Analytical HPLC or Capillary Electrophoresis (CE): Confirms the purity of the final sample is >95%.

Step 3: NMR Data Acquisition
  • Sample Preparation: The purified oligonucleotide is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O, pH 6.8). The final concentration is typically in the range of 0.1 to 1.0 mM.

  • NMR Experiment: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher). A standard 2D ¹H-¹³C HSQC pulse sequence is run.

    • Expertise in Practice: The choice of acquisition parameters (e.g., number of scans, spectral width) is critical and depends on the sample concentration and spectrometer strength. The goal is to achieve sufficient signal-to-noise in a reasonable amount of time (typically several hours).

Conclusion: A Precision Tool for Molecular Insights

[2'-¹³C]ribothymidine is more than just a labeled chemical; it is a precision tool that empowers researchers to ask highly specific questions about the structure and function of nucleic acids. By providing a clear and unambiguous NMR signal from a conformationally sensitive position, it enables the study of local dynamics, drug binding modes, and the structural basis of biological mechanisms that would otherwise be intractable. For professionals in drug development, this allows for the detailed characterization of how a potential therapeutic interacts with its DNA or RNA target, facilitating rational drug design and optimization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 445408, 5-Methyluridine. Retrieved January 21, 2026, from [Link].[5]

  • Dorman, D. E., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy: 13C Spectra of Some Common Nucleotides. Proceedings of the National Academy of Sciences of the United States of America, 65(1), 19–26. Available at: [Link].[14]

  • Hüter, T., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e113. Available at: [Link].[13]

  • Eurisotop (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved January 21, 2026, from [Link].[4]

  • Saladino, R., et al. (2021). 13C NMR spectra for eight nucleic acid bases. ResearchGate. Available at: [Link].[15]

  • Seela, F. (2009). Chemical Synthesis of 13C and 15N Labeled Nucleosides. ResearchGate. Available at: [Link].[6]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11807505, [1',2',3',4',5'-13C5]ribothymidine. Retrieved January 21, 2026, from [Link].[16]

  • Kay, L. E., et al. (1997). The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 26, 211-238. Available at: [Link].[17]

  • Chen, J., & Cui, Z. (2022). Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. The Journal of Physical Chemistry B, 126(17), 3323–3333. Available at: [Link].[18]

  • Phoenix Scientific & Technology (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved January 21, 2026, from [Link].[19]

  • Kawashima, E., et al. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. Available at: [Link].[9]

  • Wikipedia contributors. (2023). 5-Methyluridine. Wikipedia. Retrieved January 21, 2026, from [Link].[1]

  • Ni, Y., et al. (2020). First synthesis of α-ribothymidine/uridine. ResearchGate. Available at: [Link].[10]

  • Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(7), 1233. Available at: [Link].[12]

  • Scott, L. G., & Hennig, M. (2022). Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481. Available at: [Link].[7]

  • Seley-Radtke, K. L., & Yates, M. K. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules, 25(7), 1563. Available at: [Link].[2]

  • Nimura, Y., & Akutsu, H. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8874. Available at: [Link].[11]

  • Towers, C. G., et al. (2023). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Nature Communications, 14(1), 528. Available at: [Link].[8]

Sources

Introduction: The Significance of Isotopic Labeling in RNA Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [2'-13C]ribothymidine: Synthesis, Characterization, and Application in Advanced RNA Research

This guide provides a comprehensive technical overview of [2'-13C]ribothymidine, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of RNA structure, dynamics, and function. We will delve into its fundamental properties, synthesis, and analytical validation, with a primary focus on its application in Nuclear Magnetic Resonance (NMR) spectroscopy.

The complexity and functional diversity of RNA molecules, from messenger RNA (mRNA) to transfer RNA (tRNA) and ribozymes, necessitate sophisticated analytical techniques to elucidate their three-dimensional structures and dynamic behaviors. NMR spectroscopy is a powerful method for studying biomolecules in solution, but its application to RNA is often hampered by poor chemical shift dispersion and spectral crowding, especially for larger molecules.[1][2]

Selective isotopic labeling, the strategic incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H, is an indispensable strategy to overcome these limitations.[1][2][3] By introducing a ¹³C label at a specific position, such as the 2'-carbon of the ribose sugar in ribothymidine, researchers can create a unique NMR probe. This allows for the selective observation of signals from that position, simplifying complex spectra and enabling the measurement of structural and dynamic parameters that would otherwise be inaccessible. [2'-13C]ribothymidine, also known as 5-methyl-[2'-¹³C]uridine, is particularly valuable for investigating the conformation and flexibility of the RNA backbone.

Physicochemical Properties of [2'-13C]ribothymidine

The precise identification and characterization of any chemical reagent are paramount for experimental reproducibility. The key properties of [2'-13C]ribothymidine are summarized below.

PropertyValueSource(s)
CAS Number 478510-98-4[4][5][6]
Molecular Formula ¹³CC₉H₁₄N₂O₆[4][5]
Molecular Weight 259.22 g/mol [4][5]
Synonyms 5-Methyl-[2'-¹³C]uridine, Ribothymidine-2'-¹³C[5][6]
Isotopic Purity Typically >98% (lot-specific)N/A
Chemical Purity Typically >98% (lot-specific)N/A

Synthesis and Purification of Labeled RNA

While chemical synthesis of selectively labeled nucleosides is possible, the most common and efficient method for preparing an RNA molecule containing [2'-13C]ribothymidine is through enzymatic in vitro transcription.[1][7] This process leverages the high fidelity and processivity of bacteriophage T7 RNA polymerase.

The Principle of Enzymatic Incorporation

The core of the method involves preparing the ribonucleoside 5'-triphosphate (rNTP) version of the labeled nucleoside, in this case, [2'-13C]ribothymidine triphosphate ([2'-13C]rTTP). This labeled rNTP is then included in an in vitro transcription reaction along with the other three standard rNTPs (ATP, GTP, CTP), a DNA template encoding the target RNA sequence, and T7 RNA polymerase.[4][7] The polymerase incorporates the nucleotides according to the template, resulting in a population of RNA molecules where every thymidine position is labeled with ¹³C at the 2'-ribose position.

Workflow for Labeled RNA Synthesis

The following diagram illustrates the standard workflow for producing an RNA sample selectively labeled with [2'-13C]ribothymidine.

RNA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (IVT) Template->Transcription NTPs rNTP Mix (ATP, CTP, GTP) NTPs->Transcription Labeled_NTP [2'-13C]rTTP Labeled_NTP->Transcription Enzyme T7 RNA Polymerase + Buffer Enzyme->Transcription DNase DNase I Treatment (Template Removal) Transcription->DNase Crude RNA Purify Denaturing PAGE or HPLC DNase->Purify QC Mass Spectrometry (Verification) Purify->QC Final_RNA Purified Labeled RNA QC->Final_RNA Verified Product

Workflow for enzymatic synthesis of labeled RNA.

Application Spotlight: NMR-Based Structural Analysis

The primary utility of [2'-13C]ribothymidine is to serve as a specific probe in multidimensional NMR experiments designed to resolve the structure and dynamics of RNA.

Causality: Why Label the 2'-Carbon?

The ribose sugar is the backbone of RNA, and its conformation is critical to the overall fold of the molecule. The 2'-position is particularly important:

  • Conformational Insight: The chemical shift of the 2'-carbon is sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo), which defines the local backbone geometry.

  • Reduced Spectral Overlap: In a standard ¹³C-HSQC (Heteronuclear Single Quantum Coherence) experiment, the signals from the labeled 2'-carbons are well-resolved from the crowded aromatic base regions, simplifying analysis.[1][4]

  • Dynamic Probes: Relaxation experiments focused on the 2'-carbon can provide quantitative data on the flexibility and internal motions of the RNA backbone on picosecond to nanosecond timescales.

Ribothymidine (m⁵U) is a modified nucleoside commonly found in the T-loop of tRNA, where it plays a crucial role in stabilizing the tertiary structure.[8][9] Therefore, placing a ¹³C label at this specific, functionally important nucleoside allows for targeted investigation of its contribution to overall RNA stability and folding.

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

This protocol outlines the key steps for using a [2'-13C]ribothymidine-labeled RNA sample to acquire a ¹H-¹³C HSQC spectrum, a foundational experiment for assigning the labeled sites.

Self-Validation: Each step includes a rationale and a checkpoint to ensure the integrity of the protocol.

  • Sample Preparation (Trustworthiness Checkpoint):

    • Action: Dissolve the purified, lyophilized [2'-13C]rT-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) prepared in 99.9% D₂O. The final RNA concentration should be in the range of 0.1-1.0 mM.

    • Causality: D₂O is used to minimize the overwhelming signal from water protons. A well-defined buffer system ensures the RNA adopts a stable, native conformation. Concentration must be high enough for a good signal-to-noise ratio but low enough to avoid aggregation.

    • Validation: Confirm complete dissolution and absence of visible precipitates. Measure the concentration accurately using UV absorbance at 260 nm.

  • NMR Spectrometer Setup:

    • Action: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the D₂O signal. Optimize the shim gradients to achieve a narrow and symmetrical water signal, indicating a homogeneous magnetic field.

    • Causality: Proper tuning and shimming are critical for achieving high-resolution spectra with maximum sensitivity.

    • Validation: The lock signal should be stable, and the proton line width of a reference signal (e.g., residual HDO) should be minimal (<5 Hz).

  • Acquisition of ¹H-¹³C HSQC Spectrum:

    • Action: Set up a standard sensitivity-enhanced HSQC pulse sequence. Define the spectral widths for both ¹H and ¹³C dimensions to cover the expected chemical shifts of ribose protons and carbons. Set the central ¹³C frequency to the expected region for 2'-carbons (~70-80 ppm).

    • Causality: The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. By centering the ¹³C dimension on the ribose region, we optimize the experiment for observing the specific [2'-¹³C] labels.

    • Validation: A preliminary 1D ¹H spectrum should show characteristic RNA signals. The number of scans should be calculated to achieve an adequate signal-to-noise ratio within a reasonable timeframe.

  • Data Processing and Analysis:

    • Action: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.

    • Causality: Proper processing is essential to obtain a clean, interpretable spectrum.

    • Validation: The resulting spectrum should show distinct cross-peaks, where each peak corresponds to a ¹H-¹³C correlation from a labeled ribothymidine 2'-position. The number of major cross-peaks should ideally match the number of ribothymidine residues in the RNA sequence.

Analytical Characterization and Quality Control

Verifying the identity, purity, and isotopic incorporation of [2'-13C]ribothymidine and the final labeled RNA is a non-negotiable step for data integrity.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and verify the incorporation of the ¹³C label.

  • Methodology: High-resolution mass spectrometry (e.g., ESI-QTOF) is used. For the nucleoside, the observed mass should correspond to the calculated mass of 259.22 g/mol . For the final RNA, the total mass will be increased by approximately 1.003 Da for each incorporated [2'-13C]ribothymidine compared to its unlabeled counterpart.[10]

  • Trustworthiness: MS provides direct, unambiguous evidence of successful isotopic labeling. The isotopic distribution pattern can further confirm the number of incorporated labels.[6][11]

Nuclear Magnetic Resonance (NMR)
  • Purpose: To confirm the position of the label and assess structural integrity.

  • Methodology: A 1D ¹³C NMR spectrum of the [2'-13C]ribothymidine starting material will show a single, highly intense peak in the ribose carbon region, confirming the label's position. For the final RNA, the ¹H-¹³C HSQC spectrum serves as the ultimate quality control, confirming that the labels are incorporated into a folded macromolecule.

  • Expertise: The chemical shifts observed in the HSQC spectrum are highly sensitive to the local environment, confirming that the RNA is properly folded.

Conclusion

[2'-13C]ribothymidine is a powerful and specific tool for the advanced study of RNA. Its true value is realized when it is incorporated into an RNA molecule of interest, enabling researchers to dissect complex NMR spectra and gain unprecedented insights into the local conformation and dynamics of the RNA backbone. By following rigorous protocols for synthesis, purification, and analysis, as outlined in this guide, scientists can leverage this isotopically labeled nucleoside to push the boundaries of RNA structural biology and drug discovery.

References

  • Isotope labeling strategies for NMR studies of RNA. D'Souza V, Summers MF. PMC, PubMed Central. [Link]

  • Isotope labeling for studying RNA by solid-state NMR spectroscopy. Marchanka A, Carlomagno T. Semantic Scholar. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Le, R., et al. PMC, National Institutes of Health. [Link]

  • Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. De Panfilis, S., et al. PMC, National Institutes of Health. [Link]

  • High resolution mass spectra of stable isotope labeled nucleosides from... ResearchGate. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Le, R., et al. Semantic Scholar. [Link]

  • Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. Tolbert, B.S. DSpace@MIT. [Link]

  • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Moser, A. ACD/Labs. [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Bas-Bellver, C., et al. PubMed, National Institutes of Health. [Link]

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Chui, H.M., et al. PMC, National Institutes of Health. [Link]

  • Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Davanloo, P., et al. PMC, National Institutes of Health. [Link]

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A Guide to the Synthesis of [2'-13C]Ribothymidine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopically Labeled Ribothymidine

Ribothymidine (5-methyluridine), a modified pyrimidine nucleoside, plays a crucial role in the structure and function of RNA, particularly transfer RNA (tRNA). The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into its structure provides a powerful, non-radioactive probe for nuclear magnetic resonance (NMR) spectroscopy. [2'-¹³C]Ribothymidine, with its label at the 2'-position of the ribose moiety, is of particular interest for elucidating the conformational dynamics, intermolecular interactions, and metabolic pathways of RNA molecules. This in-depth guide details the primary synthesis pathways for [2'-¹³C]ribothymidine, offering a blend of theoretical principles and practical, field-proven methodologies for researchers in drug development and the life sciences.

Strategic Overview of Synthesis: A Chemo-Enzymatic Approach

The most efficient and versatile route for the synthesis of [2'-¹³C]ribothymidine is a chemo-enzymatic strategy. This approach synergistically combines the precision of chemical synthesis for producing the isotopically labeled precursor, D-[2-¹³C]ribose, with the high stereoselectivity and yield of enzymatic reactions for the subsequent glycosylation step. This method circumvents many of the challenges associated with purely chemical or biological approaches, such as low yields and isotopic scrambling.

The overall workflow can be conceptualized as a two-stage process:

  • Chemical Synthesis of D-[2-¹³C]Ribose: The foundational step involves the introduction of the ¹³C label at the desired C2 position of the ribose sugar.

  • Enzymatic Glycosylation and Phosphorylation: The labeled ribose is then coupled with thymine (5-methyluracil) and subsequently phosphorylated to yield the target nucleoside.

Below, we delve into the technical specifics of each stage, providing both the rationale and detailed protocols.

Part 1: Synthesis of the Labeled Precursor, D-[2-¹³C]Ribose

The synthesis of specifically labeled ribose isotopomers is a well-established field, driven by the demands of NMR spectroscopy.[1][2] A common and effective method to produce D-[2-¹³C]ribose involves starting from a simpler, commercially available labeled precursor and building the ribose backbone.

Conceptual Pathway for D-[2-¹³C]Ribose Synthesis

A validated approach utilizes [¹³C₂]acetic acid as the starting material. Through a series of chemical transformations, this two-carbon labeled fragment can be elaborated into the five-carbon ribose sugar with the ¹³C label specifically at the C2 position.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Labeled Ribose 13C2_acetic_acid [¹³C₂]Acetic Acid intermediate_1 Labeled Acetylide 13C2_acetic_acid->intermediate_1 Reduction & Activation intermediate_3 Five-Carbon Precursor intermediate_1->intermediate_3 Chain Elongation intermediate_2 Glyceraldehyde Derivative intermediate_2->intermediate_3 Condensation D_2_13C_ribose D-[2-¹³C]Ribose intermediate_3->D_2_13C_ribose Cyclization & Deprotection

Experimental Protocol: Synthesis of D-[2-¹³C]Ribose (Illustrative)

This protocol is a generalized representation based on established chemical principles. Specific reagents and conditions may be optimized.

  • Activation of Labeled Acetic Acid: [¹³C₂]Acetic acid is reduced to the corresponding alcohol and subsequently converted to a more reactive species, such as an acetylide, through standard organic transformations.

  • Chain Elongation: The labeled two-carbon fragment is reacted with a suitable three-carbon electrophile, typically a protected glyceraldehyde derivative, in a stereocontrolled manner to form a five-carbon chain.

  • Cyclization and Functional Group Manipulation: The linear five-carbon precursor undergoes cyclization to form the furanose ring structure of ribose. This is often followed by deprotection steps to yield D-[2-¹³C]ribose.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography, to ensure high purity for the subsequent enzymatic reactions.

Part 2: Chemo-Enzymatic Synthesis of [2'-¹³C]Ribothymidine

With the labeled ribose in hand, the next stage leverages the specificity of enzymes to construct the nucleoside. This chemo-enzymatic approach offers superior control over stereochemistry at the anomeric center, ensuring the formation of the biologically relevant β-isomer.[3]

Core Principle: The Salvage Pathway in a Test Tube

This synthesis mimics the biological nucleoside salvage pathway. In this pathway, a pre-formed base is attached to an activated ribose moiety. Here, we utilize a cascade of enzymatic reactions to first activate the D-[2-¹³C]ribose and then couple it to thymine.

Chemo_Enzymatic_Synthesis cluster_reactants Reactants cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates cluster_product Final Product D_2_13C_ribose D-[2-¹³C]Ribose R5P [2-¹³C]Ribose-5-Phosphate D_2_13C_ribose->R5P ATP -> ADP Thymine Thymine Ribothymidine [2'-¹³C]Ribothymidine Thymine->Ribothymidine ATP ATP Ribokinase Ribokinase (RK) PRPP_Synthetase PRPP Synthetase (PRPPS) Ribokinase->R5P PRPP [2-¹³C]PRPP PRPP_Synthetase->PRPP Pyrimidine_Phosphorylase Pyrimidine Nucleoside Phosphorylase (PyNP) Pyrimidine_Phosphorylase->Ribothymidine R5P->PRPP ATP -> AMP PRPP->Ribothymidine PPi release

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol is adapted from established methods for pyrimidine ribonucleoside synthesis and can be performed in a single reaction vessel to maximize efficiency.[3]

  • Reaction Mixture Preparation:

    • In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine D-[2-¹³C]ribose and a slight molar excess of thymine.

    • Add ATP as the phosphate donor.

    • Introduce the requisite enzymes: Ribokinase (RK), Phosphoribosyl pyrophosphate (PRPP) synthetase, and a suitable Pyrimidine Nucleoside Phosphorylase (PyNP) that accepts thymine as a substrate.

    • Include necessary cofactors such as MgCl₂.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature for the enzymes (typically 37°C).

    • Monitor the reaction progress by HPLC or TLC to track the consumption of starting materials and the formation of the product.

  • Reaction Quenching and Deproteinization:

    • Once the reaction reaches completion, quench it by adding a protein precipitant such as cold ethanol or by heat inactivation.

    • Centrifuge the mixture to pellet the precipitated enzymes.

  • Purification of [2'-¹³C]Ribothymidine:

    • The supernatant, containing the product, unreacted substrates, and byproducts, is subjected to purification.

    • A combination of chromatographic techniques is typically employed:

      • Ion-exchange chromatography can be used to separate the neutral nucleoside from charged species.

      • Reversed-phase HPLC is highly effective for final purification to achieve high purity of the [2'-¹³C]ribothymidine.

    • The fractions containing the pure product are collected, pooled, and lyophilized.

Quantitative Data and Yields

While specific yields for [2'-¹³C]ribothymidine are not extensively published, analogous chemo-enzymatic syntheses of other pyrimidine ribonucleosides report high yields, often exceeding 80-90% based on the limiting labeled ribose substrate.[3] The efficiency of this one-pot reaction is a significant advantage over multi-step chemical syntheses.

Parameter Typical Value Reference
Enzymatic Conversion Yield > 80%[3]
Isotopic Enrichment > 98%Dependent on starting material
Final Purity (Post-HPLC) > 99%Standard for NMR applications

Validation and Quality Control

The identity and purity of the final [2'-¹³C]ribothymidine product must be rigorously confirmed.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To verify the overall structure and stereochemistry.

    • ¹³C NMR: To confirm the position and enrichment of the ¹³C label at the 2'-position. The characteristic chemical shift and coupling constants will provide unambiguous evidence.

Conclusion: A Robust Pathway for Advanced Research

The chemo-enzymatic synthesis of [2'-¹³C]ribothymidine represents a powerful and efficient methodology for producing this valuable research tool. By combining the flexibility of chemical synthesis for isotopic labeling with the precision of enzymatic catalysis, researchers can obtain high yields of highly pure, specifically labeled nucleosides. This enables advanced NMR studies that are crucial for unraveling the complex structure-function relationships of RNA in biological systems and for the development of novel RNA-targeted therapeutics.

References

  • Longhini, A. P., LeBlanc, R. M., et al. (2016). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Methods. [Link]

  • Serianni, A. S., & Barker, R. (1994). ¹³C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148. [Link]

  • Wand, A. J., & Englander, S. W. (1985). Chemical synthesis of C-13 and N-15 labeled nucleosides. Biochemistry, 24(20), 5440-5446. [Link]

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An In-Depth Technical Guide to the Core Principles of Using 13C Labeled Nucleosides in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of nucleic acids at atomic resolution. The low natural abundance of the NMR-active ¹³C isotope (1.1%), however, presents a significant sensitivity challenge. This guide provides a comprehensive overview of the principles and applications of ¹³C isotopic labeling of nucleosides for NMR-based studies of DNA and RNA. We will delve into the fundamental concepts of ¹³C NMR, explore methodologies for the preparation of ¹³C labeled nucleic acid samples, detail key NMR experiments that leverage ¹³C enrichment, and discuss the interpretation of the resulting data to gain profound insights into nucleic acid biology. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of ¹³C NMR in their investigations of nucleic acids.

The Rationale for ¹³C Labeling in Nucleic Acid NMR

The study of nucleic acids by NMR presents unique challenges compared to proteins. The four-letter alphabet of nucleotides (A, C, G, T/U) results in a lower chemical shift dispersion, leading to significant spectral overlap, especially in larger molecules.[1][2] Isotopic labeling with ¹³C (and ¹⁵N) is a powerful strategy to overcome these limitations.[1]

The primary advantages of ¹³C enrichment in nucleic acid NMR include:

  • Enhanced Sensitivity: Increasing the abundance of the NMR-active ¹³C nucleus from its natural 1.1% to nearly 100% dramatically boosts the signal-to-noise ratio in NMR experiments.

  • Resolution of Spectral Overlap: By introducing a third (or fourth) frequency dimension corresponding to the ¹³C chemical shift, crowded proton spectra can be resolved, enabling the unambiguous assignment of resonances.[3][4]

  • Probing Structure and Conformation: The ¹³C chemical shifts of both the ribose sugar and the nucleobase are highly sensitive to the local conformation.[5][6][7][8][9] For instance, the sugar pucker (C2'-endo vs. C3'-endo) and glycosidic torsion angles significantly influence the chemical shifts of the ribose carbons.[5][6]

  • Investigating Molecular Dynamics: ¹³C relaxation experiments provide invaluable information on the internal motions of nucleic acids across a wide range of timescales, from picoseconds to milliseconds.[10][11][12] These motions are often crucial for biological function, including protein recognition and catalytic activity.[10]

  • Facilitating Studies of Large RNAs and DNA-Protein Complexes: For larger biomolecules, uniform ¹³C labeling in conjunction with techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) can help mitigate the effects of fast relaxation, allowing for the study of systems that would otherwise be intractable by NMR.[13]

Preparation of ¹³C Labeled Nucleosides and Nucleic Acids

The generation of ¹³C-labeled nucleic acid samples is a critical first step. The choice of labeling strategy—uniform or selective—depends on the specific scientific question being addressed.

Uniform ¹³C Labeling

Uniform labeling, where all carbon atoms in the nucleosides are replaced with ¹³C, is the most common approach and is typically achieved through biological methods.

Protocol: Enzymatic Synthesis of Uniformly ¹³C-Labeled NTPs and in vitro Transcription of RNA

  • Bacterial Growth: Escherichia coli is cultured in a minimal medium where the sole carbon source is uniformly ¹³C-labeled glucose.[3][4]

  • Extraction of Nucleic Acids: The bacterial cells are harvested, and the total nucleic acids are extracted.

  • Hydrolysis to Nucleoside Monophosphates (NMPs): The extracted nucleic acids are enzymatically digested to yield a mixture of ¹³C-labeled NMPs (AMP, CMP, GMP, UMP).

  • Phosphorylation to Nucleoside Triphosphates (NTPs): The NMPs are then enzymatically converted to the corresponding NTPs.

  • In vitro Transcription: The resulting ¹³C-labeled NTPs are used as substrates for in vitro transcription reactions, typically with T7 RNA polymerase and a DNA template, to produce the RNA of interest.[3][4]

A similar enzymatic approach can be employed for the synthesis of ¹³C,¹⁵N-labeled DNA.[14]

Selective and Site-Specific ¹³C Labeling

For certain applications, such as studying the dynamics of a specific residue or simplifying complex spectra, selective or site-specific labeling is advantageous.[11][15]

  • Chemical Synthesis: This method offers the most flexibility for introducing labels at specific atomic positions.[11][15][16][17][18][19] ¹³C-labeled phosphoramidite building blocks can be chemically synthesized and incorporated into DNA or RNA oligonucleotides using standard solid-phase synthesis.[11][15] This approach is particularly valuable for studying modified nucleosides.[18]

  • Metabolic Engineering: By using mutant strains of E. coli that have specific metabolic pathways disabled, it is possible to achieve selective labeling patterns by providing specifically labeled precursors.[20]

Key NMR Experiments Utilizing ¹³C Labeled Nucleosides

The availability of ¹³C-labeled nucleic acids has enabled the development and application of a wide array of powerful multidimensional NMR experiments.

Resonance Assignment

The first step in any detailed NMR study is the sequence-specific assignment of the resonances.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹³C-labeled nucleic acids. It provides a correlation map between each proton and its directly attached carbon atom, significantly resolving spectral overlap.[21] The distinct chemical shift ranges for different types of carbons (e.g., aromatic vs. ribose) aid in the assignment process.

  • 3D and 4D Experiments: To further resolve ambiguity, the 2D HSQC can be extended into third and fourth dimensions. For example, a 3D NOESY-¹H-¹³C HSQC experiment correlates protons that are close in space (from the NOESY step) with their directly attached carbons, which is invaluable for sequential assignment and structure determination.[4] Similarly, 3D HCCH-TOCSY experiments are used to trace the correlations through the entire ribose spin system.[13]

Experimental Workflow for Resonance Assignment

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis prep Prepare ¹³C-labeled Nucleic Acid Sample hsqc 2D ¹H-¹³C HSQC prep->hsqc Initial Correlation noesy_hsqc 3D NOESY-¹H-¹³C HSQC hsqc->noesy_hsqc Spatial Proximity hcch_tocsy 3D HCCH-TOCSY hsqc->hcch_tocsy Through-bond Connectivity assign Sequence-Specific Resonance Assignment noesy_hsqc->assign Integrate Data hcch_tocsy->assign Integrate Data

Caption: Workflow for resonance assignment using ¹³C-labeled nucleic acids.

Structural Analysis

As mentioned, ¹³C chemical shifts are sensitive reporters of local conformation.

Carbon AtomTypical Chemical Shift Range (ppm)Structural Information
Ribose C1' 85-95Sugar pucker, glycosidic torsion angle[5][6]
Ribose C2' 70-80Sugar pucker[5][6][7]
Ribose C3' 70-85Sugar pucker[5][6][7]
Ribose C4' 80-90Sugar pucker, exocyclic torsion angle[5][6]
Ribose C5' 60-70Exocyclic torsion angle[5][6]
Purine C8 / Pyrimidine C6 135-145Glycosidic torsion angle, base pairing[22]
Pyrimidine C5 95-105Base pairing
Guanine C2 & C6, Thymine C4 VariesHydrogen bonding[23]

Table 1: Relationship between ¹³C Chemical Shifts and Structural Parameters in Nucleic Acids.

Probing Dynamics with ¹³C Relaxation

The dynamic nature of nucleic acids is fundamental to their function.[10][12] ¹³C relaxation experiments can probe motions on various timescales.

  • T₁ and T₂ Relaxation: Measurements of the spin-lattice (T₁) and spin-spin (T₂) relaxation times provide information about fast (picosecond to nanosecond) internal motions. These experiments are crucial for understanding the flexibility of the sugar-phosphate backbone and the bases.[10]

  • Relaxation Dispersion (CPMG and R₁ρ): These techniques are used to study slower (microsecond to millisecond) conformational exchange processes.[12][24][25] They are particularly powerful for detecting and characterizing "invisible" excited states that are transiently populated and often functionally important.[24]

Principle of Relaxation Dispersion

G cluster_0 G Ground State (G) (Major Population) E Excited State (E) (Minor Population) G->E k_ex obs A single, averaged NMR peak with broadened linewidth due to conformational exchange.

Caption: Conformational exchange between a ground and an excited state in NMR.

Protocol: ¹³C Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion

  • Sample Preparation: Prepare a ¹³C-labeled nucleic acid sample. Site-specific labeling can be beneficial to avoid artifacts from ¹³C-¹³C scalar couplings.[25]

  • NMR Experiment: Acquire a series of 2D ¹H-¹³C HSQC-based experiments where a variable number of ¹³C 180° pulses (the CPMG pulse train) are applied during a constant relaxation delay.

  • Data Analysis: Measure the peak intensity or effective transverse relaxation rate (R₂) as a function of the CPMG pulse frequency.

  • Interpretation: An increase in R₂ at lower CPMG frequencies is indicative of conformational exchange. Fitting the dispersion profiles to appropriate models yields the exchange rate (k_ex) and the populations of the exchanging states.

Advanced Applications and Future Directions

The use of ¹³C labeled nucleosides extends to more advanced NMR applications.

  • Solid-State NMR (ssNMR): For large, non-soluble nucleic acid complexes, ssNMR is a powerful technique. ¹³C labeling is essential for ssNMR studies to overcome broad lines and enable through-bond correlation experiments.[5][26][27]

  • In-Cell NMR: Studying nucleic acids in their native cellular environment is a major frontier. ¹³C labeling is critical for distinguishing the signals of the molecule of interest from the complex background of the cell.

  • Drug Discovery: ¹³C NMR can be used to map the binding site of small molecules on a nucleic acid target and to characterize the conformational changes that occur upon binding.[28]

The continued development of new labeling strategies, including segmental and position-selective labeling, combined with advances in NMR hardware and pulse sequence design, will continue to push the boundaries of what is possible in the study of nucleic acid structure and function.[13]

References

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Potential applications of [2'-13C]ribothymidine in molecular biology.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of [2'-13C]Ribothymidine in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of stable isotopes into biomolecules has revolutionized our ability to probe their structure, dynamics, and interactions at an atomic level. This guide focuses on [2'-13C]ribothymidine, a site-specifically labeled nucleoside with unique potential in the field of RNA molecular biology. By placing a ¹³C label at the 2'-position of the ribose sugar of ribothymidine, a modified nucleotide found in the T-loop of transfer RNA (tRNA), researchers gain a powerful and minimally perturbative probe. This document provides a comprehensive overview of the core applications of [2'-13C]ribothymidine, detailing its utility in advanced Nuclear Magnetic Resonance (NMR) spectroscopy for structure and dynamics studies, its application in metabolic labeling to trace RNA fate, and its emerging role in the discovery and characterization of RNA-targeting therapeutics. We will explore the causality behind experimental choices, provide detailed methodologies, and offer insights into the interpretation of data, thereby equipping researchers with the knowledge to leverage this powerful tool.

The Rationale for Isotopic Labeling: Why [2'-13C]Ribothymidine?

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing ¹²C with ¹³C.[1] This subtle change in mass does not alter the chemical properties of the molecule but makes it distinguishable by techniques like NMR spectroscopy and mass spectrometry (MS).[1]

The choice of [2'-13C]ribothymidine is underpinned by several key advantages:

  • Strategic Location of the Label: The 2'-position of the ribose is a critical determinant of sugar pucker, a key conformational feature of the RNA backbone. A ¹³C label at this position acts as a sensitive reporter of local conformation and dynamics.

  • Reduced Spectral Complexity: In ¹³C-edited NMR experiments, the 2'-carbon signal resides in a relatively uncrowded spectral region, minimizing signal overlap and simplifying analysis, which is a significant challenge in RNA NMR.[2][3]

  • Minimal Perturbation: The single ¹³C substitution is a subtle modification that is unlikely to perturb the native structure and function of the RNA molecule under investigation.

  • Ribothymidine's Biological Significance: As a modified nucleoside, ribothymidine plays a role in stabilizing the tertiary structure of tRNA.[4] Studying its behavior provides insights into the function of post-transcriptional modifications.

Core Applications and Methodologies

High-Resolution RNA Structure and Dynamics Determination by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in solution.[5][6] The incorporation of stable isotopes like ¹³C is often essential for resolving the ambiguities inherent in the NMR spectra of large RNAs.[2][3][7]

Causality in Experimental Design:

The primary challenge in RNA NMR is severe resonance overlap due to the limited chemical diversity of the four standard nucleotides.[2][3] By introducing a ¹³C label at a specific site, such as the 2'-position of ribothymidine, we can use heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC) to disperse the signals into a second dimension, thereby resolving individual resonances. This allows for the precise monitoring of specific nucleotide environments.

Key Experimental Approaches:

  • Chemical Shift Perturbation (CSP) Mapping: The chemical shift of the 2'-¹³C is highly sensitive to its local environment. Upon binding of a protein, small molecule, or another nucleic acid, changes in the RNA's conformation will cause perturbations in the chemical shifts of the involved nucleotides.[8][9][10][11][12] By monitoring these changes in a ¹H-¹³C HSQC spectrum, one can map the interaction interface on the RNA.[8][9]

  • ¹³C Relaxation Studies for Dynamics: The dynamic properties of RNA are crucial for its function.[13] ¹³C spin relaxation experiments can provide information on the motion of the ribose sugar on picosecond to nanosecond timescales.[14] By measuring the relaxation rates (R1, R2) and the heteronuclear Nuclear Overhauser Effect (hetNOE) of the 2'-¹³C nucleus, one can characterize the flexibility of the RNA backbone at that specific location.

Experimental Workflow: RNA-Ligand Interaction Study using CSP

G cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis A In vitro transcription of RNA with [2'-13C]ribothymidine triphosphate B Purification and folding of labeled RNA A->B C Acquire ¹H-¹³C HSQC of free RNA B->C D Titrate with increasing concentrations of ligand C->D E Acquire ¹H-¹³C HSQC at each titration point D->E F Overlay and compare spectra E->F G Calculate weighted chemical shift perturbations F->G H Map significant perturbations onto RNA structure G->H I Determine binding affinity (Kd) G->I J J H->J Binding Site Identification

Caption: Workflow for mapping ligand binding sites on RNA using [2'-13C]ribothymidine and NMR.

Detailed Protocol: In Vitro Transcription of Labeled RNA

  • Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence is required. This can be generated by PCR or by linearizing a plasmid.[15]

  • Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the following components at room temperature:

    • Nuclease-free water

    • 10x Transcription Buffer

    • Ribonucleoside triphosphates (ATP, GTP, CTP, and unlabeled UTP)

    • [2'-¹³C]ribothymidine triphosphate (at a desired ratio with unlabeled UTP)

    • DNA template (typically 1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal: Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to digest the DNA template.

  • Purification: Purify the transcribed RNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit. The purity and concentration of the RNA should be verified by gel electrophoresis and UV-spectroscopy.

Metabolic Labeling for Tracing RNA Synthesis and Turnover

Metabolic labeling with stable isotopes is a powerful method to study the life cycle of RNA within a cell.[16] By providing cells with a labeled precursor, such as [2'-13C]ribothymidine, newly synthesized RNA becomes isotopically "tagged".

Causality in Experimental Design:

This approach allows for the differentiation between the pre-existing pool of RNA and the newly synthesized molecules. By performing a "pulse-chase" experiment, where the labeled precursor is provided for a short period (pulse) and then replaced with an unlabeled version (chase), one can track the stability and degradation rates of the labeled RNA over time. Mass spectrometry is the preferred method for detecting and quantifying the incorporation of the stable isotope.[17][18]

Experimental Workflow: Pulse-Chase Analysis of RNA Turnover

G A Cell Culture B Pulse: Add medium with [2'-13C]ribothymidine A->B C Chase: Replace with unlabeled medium B->C D Harvest cells at various time points C->D E Isolate total RNA D->E F Enzymatic digestion to nucleosides E->F G LC-MS/MS Analysis F->G H Quantify ratio of labeled to unlabeled ribothymidine G->H I Calculate RNA half-life H->I

Caption: Pulse-chase workflow for determining RNA turnover rates using metabolic labeling.

Quantitative Data Summary: Hypothetical RNA Half-Life Determination

Time Point (hours)Ratio of [2'-13C]Ribothymidine to Unlabeled Ribothymidine
00.95
40.65
80.48
120.32
240.11

From this data, the half-life of the specific RNA population containing ribothymidine can be calculated by fitting the decay curve to an exponential function.

Enhancing RNA-Targeted Drug Discovery

The discovery of small molecules that can modulate the function of RNA is a rapidly growing area of pharmacology.[19][20][21][22] NMR spectroscopy, enhanced by isotopic labeling, is a primary tool in this field for identifying and characterizing drug-RNA interactions.[8][21][22]

Causality in Experimental Design:

Fragment-based drug discovery (FBDD) is a common approach where small chemical fragments are screened for weak binding to the target RNA.[22] Because these interactions are often of low affinity, a highly sensitive technique is required for their detection. Target-observed NMR, using an isotopically labeled RNA such as one containing [2'-13C]ribothymidine, is ideal. The chemical shift perturbations of the labeled RNA upon fragment binding provide a direct and sensitive readout of an interaction, even for weak binders.[8][9][11]

Logical Relationship: From Hit Identification to Lead Optimization

G A Fragment Library Screening via ¹H-¹³C HSQC B Identification of 'Hits' (fragments causing CSPs) A->B C Mapping of Binding Site on RNA B->C D Determination of Fragment-RNA Complex Structure C->D E Structure-Guided Fragment Linking or Growth D->E F Synthesis of Optimized Lead Compound E->F

Caption: The role of NMR with labeled RNA in the drug discovery pipeline.

Synthesis and Availability

The synthesis of specifically labeled nucleosides like [2'-¹³C]uridine has been described in the scientific literature, often involving multi-step chemical synthesis starting from an isotopically labeled precursor like K¹³CN.[23] For most researchers, [2'-¹³C]ribothymidine and its corresponding triphosphate for in vitro transcription are best sourced from commercial suppliers specializing in stable isotope-labeled compounds. These vendors can provide materials with high isotopic purity, which is crucial for the success of the experiments described herein.

Conclusion and Future Outlook

[2'-13C]ribothymidine represents a highly specific and powerful tool for the detailed investigation of RNA. Its applications in elucidating RNA structure, dynamics, and interactions through NMR spectroscopy are well-established and continue to be refined. Furthermore, its use in metabolic labeling provides a dynamic view of RNA life within the cell. As the interest in RNA as a therapeutic target continues to grow, the role of site-specifically labeled nucleotides like [2'-13C]ribothymidine in drug discovery will undoubtedly expand. Future advancements may see its use in more complex, multi-labeled RNA constructs for even more sophisticated NMR experiments, as well as its application in solid-state NMR for studying large RNA-protein complexes. This guide has provided the foundational knowledge for researchers to confidently incorporate this versatile isotopic probe into their experimental toolkit.

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A Technical Guide to Understanding the Function of Modified Ribonucleosides: The Case of Ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Post-transcriptional modifications of RNA molecules, particularly transfer RNA (tRNA), are essential for maintaining cellular homeostasis and ensuring the fidelity of protein synthesis. These modifications, numbering over 170, create a layer of regulatory complexity often referred to as the "epitranscriptome."[1][2][3] This guide delves into the world of modified ribonucleosides, with a specific focus on ribothymidine (m⁵U or T), a highly conserved modification found in the TΨC loop of most tRNAs. We will explore the functional significance of ribothymidine, the enzymatic machinery responsible for its synthesis, and the cutting-edge methodologies employed to detect and quantify this and other modifications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and techniques in the field of modified ribonucleosides.

The Central Role of Modified Ribonucleosides in RNA Biology

The four canonical bases—adenosine (A), guanosine (G), cytosine (C), and uridine (U)—form the primary structure of RNA. However, the functional diversity of RNA is vastly expanded through post-transcriptional modifications. These chemical alterations are not mere decorations; they are critical for RNA folding, stability, and interaction with other molecules.[4][5] In messenger RNA (mRNA), modifications can influence splicing, stability, and translation efficiency.[6] In ribosomal RNA (rRNA), they are crucial for ribosome assembly and function.[7] In transfer RNA (tRNA), modifications are most abundant and play vital roles in ensuring the accuracy and efficiency of translation.[5][8]

1.1. Ribothymidine (m⁵U): A Key Player in tRNA Structure and Function

Ribothymidine, or 5-methyluridine (m⁵U), is one of the most common and highly conserved tRNA modifications.[5] It is characteristically found at position 54 in the TΨC loop (T-loop) of the tRNA cloverleaf structure.[5][9] The T-loop itself is a recurring five-nucleotide motif that plays a crucial role in stabilizing the tertiary, L-shaped structure of tRNA by facilitating long-range interactions.[10][11]

The presence of ribothymidine at this position contributes significantly to the thermal stability of the tRNA molecule.[12][13][14] Studies have shown that tRNAs lacking ribothymidine exhibit lower melting temperatures, indicating a less stable tertiary structure.[12][13] This stabilization is attributed to the enhanced stacking capabilities of the methylated nucleobase.[14]

Functionally, the ribothymidine content in tRNA has been directly correlated with its ability to support protein synthesis.[15][16] In vitro studies have demonstrated that an increase in ribothymidine content enhances the maximum velocity of polypeptide synthesis, suggesting a role in the efficiency of translation.[15][16][17]

Biosynthesis of Ribothymidine: A Tale of Two Pathways

The enzymatic synthesis of ribothymidine highlights the diversity of biochemical strategies across different domains of life. The methylation of uridine at position 54 is catalyzed by specific tRNA methyltransferases.

  • In most bacteria and eukaryotes, the enzyme TrmA (in bacteria) or its homolog Trm2 (in eukaryotes) utilizes S-adenosylmethionine (SAM) as the methyl donor to convert U54 to m⁵U54.[5]

  • Interestingly, in some Gram-positive bacteria, a different, tetrahydrofolate-dependent pathway is employed for the synthesis of ribothymidine in tRNA.[18][19] This distinction in coenzyme utilization provides a potential target for selective antibacterial drug development.

The enzymes responsible for tRNA modifications are often complex, with some eukaryotic enzymes requiring auxiliary protein subunits for their function, unlike their single-subunit bacterial counterparts.[20]

Methodologies for the Discovery and Analysis of Modified Ribonucleosides

The study of modified ribonucleosides has been revolutionized by advancements in analytical techniques. The choice of methodology depends on the research question, ranging from global quantification to precise mapping of modifications within a specific RNA molecule.

3.1. Overview of Analytical Approaches

Technique Principle Advantages Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of enzymatically digested ribonucleosides by LC followed by detection and identification based on mass-to-charge ratio by MS."Gold standard" for accurate quantification and identification of known and unknown modifications.[21][22]Requires specialized equipment; does not provide sequence context.
Next-Generation Sequencing (NGS)-based methods Indirect detection based on the "signature" left by a modification during reverse transcription (e.g., mutations, deletions, or stops).[1][23]High-throughput, transcriptome-wide mapping of specific modifications.Indirect detection can lead to false positives; often requires specific antibodies or chemical treatments.[21]
Antibody-based Enrichment (MeRIP-Seq) Immunoprecipitation of RNA fragments containing a specific modification using a dedicated antibody, followed by sequencing.Enables transcriptome-wide profiling of a specific modification.Antibody specificity and cross-reactivity can be a concern; resolution is typically around 100-200 nucleotides.[3][24]
Third-Generation Sequencing (e.g., Nanopore) Direct sequencing of native RNA molecules, where modifications cause detectable changes in the electrical current as the RNA passes through a nanopore.Single-molecule, long-read sequencing without the need for reverse transcription or amplification; potential for simultaneous detection of multiple modifications.[2][25][26]Data analysis is complex; requires sophisticated algorithms and training models for accurate modification calling.[2]

3.2. Experimental Protocol: Global Quantification of Modified Ribonucleosides by LC-MS/MS

This protocol provides a robust workflow for the accurate quantification of ribothymidine and other modified nucleosides from total RNA.

Rationale: This method relies on the complete enzymatic digestion of RNA into its constituent ribonucleosides, followed by separation using reversed-phase liquid chromatography and sensitive detection by tandem mass spectrometry. This approach provides a direct and accurate measure of the abundance of each modified nucleoside.

Step-by-Step Methodology:

  • RNA Isolation and Purification: Isolate total RNA from the biological sample of interest using a standard method (e.g., TRIzol extraction followed by column purification). Ensure high purity and integrity of the RNA.

  • RNA Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours. This will digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides into ribonucleosides.

  • Sample Cleanup: Remove enzymes and other contaminants by filtering the digest through a 10 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Inject the cleaned ribonucleoside mixture onto a C18 reversed-phase HPLC column.

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

    • Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each canonical and modified nucleoside.[27]

  • Quantification: Create a standard curve using known concentrations of pure ribonucleoside standards. Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.

Self-Validation: The inclusion of stable isotope-labeled internal standards for each nucleoside of interest is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

3.3. Experimental Protocol: Mapping m⁵U sites using a modified NGS approach (Conceptual)

While direct sequencing methods are emerging, many labs rely on clever adaptations of NGS to map modifications. This conceptual protocol outlines a chemical treatment-based approach.

Rationale: Some chemical treatments can selectively alter unmodified bases, leaving modified bases intact. This differential reactivity can be detected by reverse transcriptase, leading to a specific signature in the sequencing data.

Step-by-Step Methodology:

  • RNA Fragmentation and Chemical Treatment:

    • Fragment the purified RNA to a suitable size (e.g., 100-200 nucleotides).

    • Treat the RNA with a chemical agent that reacts with uridine but not with ribothymidine (this is a conceptual step, as a perfectly selective agent may not be readily available for m⁵U). For example, bisulfite treatment is used for m⁵C, which deaminates cytosine to uridine but leaves 5-methylcytosine unaffected.[23]

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The reverse transcriptase will read the chemically altered uridines as a different base, while ribothymidine will be read as thymine.

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. Sites of m⁵U will appear as mismatches (T instead of the expected C after bisulfite treatment of U) compared to the reference sequence, allowing for their identification at single-nucleotide resolution.

Visualization of Key Concepts

4.1. The Central Role of tRNA in Translation

tRNA_Function mRNA mRNA Codon Ribosome Ribosome (A, P, E sites) mRNA->Ribosome Binds to Peptide Growing Polypeptide Chain Ribosome->Peptide Catalyzes Peptide Bond Formation tRNA Aminoacyl-tRNA tRNA->mRNA Anticodon pairs with Codon tRNA->Ribosome Enters A site AminoAcid Amino Acid tRNA->AminoAcid Carries tRNA->Peptide Delivers Amino Acid tRNA_Structure cluster_cloverleaf Secondary Structure (Cloverleaf) cluster_tertiary Tertiary Structure (L-Shape) Acceptor Acceptor Stem (5'-3' ends) D_Loop D Loop Anticodon_Loop Anticodon Loop Interaction D Loop and TΨC Loop Interaction D_Loop->Interaction Variable_Loop Variable Loop T_Loop TΨC Loop (contains Ribothymidine) T_Loop->Interaction Folds to interact with L_Shape L-Shaped Fold

Caption: Folding of tRNA from secondary to tertiary structure.

Modified Ribonucleosides in Drug Development

The unique biochemical pathways and functional importance of modified ribonucleosides make them attractive targets for therapeutic intervention.

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs that, once incorporated into the viral genome, terminate replication. [28][29][30][31][32]The modification of these nucleosides can enhance their stability, bioavailability, and selectivity. [29][30]For instance, molnupiravir, used to treat COVID-19, is a modified nucleoside analog. [28]* Anticancer Therapies: The rapid proliferation of cancer cells makes them susceptible to drugs that interfere with DNA and RNA synthesis. [31][32]Modified nucleosides like gemcitabine and cytarabine are widely used in cancer chemotherapy. [31]* Antibiotics: The differences in ribothymidine synthesis pathways between Gram-positive and Gram-negative bacteria offer a potential avenue for developing novel antibiotics that selectively inhibit bacterial tRNA modification. [19]

Future Perspectives

The field of epitranscriptomics is rapidly evolving. The development of direct RNA sequencing technologies and more sophisticated mass spectrometry techniques will undoubtedly uncover new modifications and provide deeper insights into their dynamic regulation. [25][33][34]Understanding how the modification landscape changes in response to environmental stress and in various disease states will open up new diagnostic and therapeutic opportunities. [3][8]

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Methodological & Application

Application Notes and Protocols: Leveraging [2'-¹³C]Ribothymidine for High-Resolution RNA Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of structural biology, biochemistry, and medicinal chemistry.

Introduction: The Challenge of RNA Structure and the Power of Isotopic Labeling

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, which range from gene regulation to catalysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structures and dynamics of RNA at atomic resolution.[1] However, NMR studies of RNA are often hampered by severe spectral overlap, particularly in the ribose region where proton resonances are confined to a narrow chemical shift range.[3][4] This spectral complexity escalates with the size of the RNA, posing a significant challenge to unambiguous resonance assignment and structure determination.[1][5]

To overcome these limitations, the incorporation of stable isotopes such as ¹³C and ¹⁵N has become an indispensable tool in RNA NMR.[1][2][5][6] Isotopic labeling, particularly site-specific labeling, simplifies complex spectra and enables the use of powerful heteronuclear NMR experiments.[4][7][8] This application note focuses on the strategic use of [2'-¹³C]ribothymidine to address specific challenges in RNA structure determination, providing both the theoretical underpinnings and practical protocols for its application.

Ribothymidine, a modified uridine found in the T-loop of tRNA, plays a role in stabilizing tRNA structure.[9][10] By introducing a ¹³C label at the 2'-position of the ribose in ribothymidine, we can create a unique NMR probe. This selective labeling approach offers a powerful means to resolve local conformation and dynamics, and to obtain crucial long-range structural restraints that are often difficult to acquire with standard NMR methods.[11]

The Strategic Advantage of [2'-¹³C]Ribothymidine

The site-specific incorporation of a ¹³C label at the 2'-position of ribothymidine offers several key advantages for RNA structural analysis by NMR:

  • Resolution of Spectral Overlap: The 2'-protons of RNA ribose moieties resonate in a highly crowded region of the ¹H NMR spectrum. By introducing a ¹³C label at the 2'-position, we can utilize ¹H-¹³C heteronuclear correlation experiments (like HSQC or HMQC) to disperse these proton signals into a second, less crowded ¹³C dimension.[12] This significantly simplifies resonance assignment.

  • Probing Local Ribose Conformation: The chemical shift of the 2'-carbon is sensitive to the local conformation of the ribose pucker, a key determinant of RNA structure. By accurately measuring the ¹³C chemical shift of the 2'-position, we can gain insights into the sugar pucker equilibrium (C2'-endo vs. C3'-endo).

  • Access to Long-Range Structural Information: The ¹³C label at the 2'-position can be used to measure residual dipolar couplings (RDCs).[11] RDCs provide information on the orientation of the C2'-H2' bond vector relative to the magnetic field, which in turn can be used to define the relative orientations of different helical elements and refine the global fold of the RNA.[11][13]

  • Simplified Dynamics Studies: Selective ¹³C labeling eliminates ¹³C-¹³C scalar couplings, which can complicate the interpretation of relaxation experiments used to study molecular dynamics.[7][14] This allows for more accurate measurements of relaxation rates and a clearer understanding of the motional properties of the labeled site.[8][14]

Experimental Workflow: From Labeled Nucleotide to Structural Insights

The overall workflow for utilizing [2'-¹³C]ribothymidine in RNA structure determination involves several key stages, from the synthesis of the labeled nucleotide to the final structure calculation.

workflow cluster_synthesis Synthesis & Incorporation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation synthesis Synthesis of [2'-13C]ribothymidine-5'-triphosphate incorporation In Vitro Transcription or Chemical Synthesis synthesis->incorporation purification RNA Purification (PAGE or HPLC) incorporation->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (HSQC, NOESY, RDC) sample_prep->nmr_acq processing Data Processing & Resonance Assignment nmr_acq->processing restraints Extraction of Structural Restraints (NOEs, RDCs) processing->restraints calculation Structure Calculation & Refinement restraints->calculation structure High-Resolution RNA Structure calculation->structure

Figure 1. A generalized workflow for RNA structure determination using [2'-¹³C]ribothymidine.

Protocols

Synthesis of [2'-¹³C]Ribothymidine-5'-triphosphate (rTTP)

The synthesis of [2'-¹³C]ribothymidine can be achieved through chemo-enzymatic methods.[15] A common strategy involves the synthesis of D-[2-¹³C]Ribose, which is then coupled to the thymine base.[15]

Protocol: Chemo-enzymatic Synthesis of [2'-¹³C]rTTP

  • Synthesis of D-[2-¹³C]Ribose: This can be accomplished starting from commercially available ¹³C-labeled precursors. A multi-step chemical synthesis is typically required.[15]

  • Enzymatic Conversion to Ribose-5-phosphate: The synthesized D-[2-¹³C]Ribose is phosphorylated at the 5' position using a ribokinase.

  • Conversion to PRPP: Ribose-5-phosphate is then converted to 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) using PRPP synthetase.

  • Coupling to Thymine: PRPP is coupled to thymine by a nucleoside phosphorylase to form [2'-¹³C]ribothymidine-5'-monophosphate.

  • Phosphorylation to Triphosphate: The monophosphate is sequentially phosphorylated to the diphosphate and then the triphosphate using appropriate kinases (e.g., UMP/CMP kinase and nucleoside diphosphate kinase) to yield [2'-¹³C]ribothymidine-5'-triphosphate.

Incorporation of [2'-¹³C]Ribothymidine into RNA

The labeled rTTP can be incorporated into the desired RNA sequence either by in vitro transcription using T7 RNA polymerase or by chemical solid-phase synthesis.[1][16]

Protocol: In Vitro Transcription [16]

  • Template Preparation: A double-stranded DNA template containing the T7 RNA polymerase promoter followed by the desired RNA sequence is required.

  • Transcription Reaction: Set up the transcription reaction with the DNA template, T7 RNA polymerase, and a mixture of ATP, GTP, CTP, and the synthesized [2'-¹³C]rTTP. The concentration of each NTP is typically in the millimolar range.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol: Chemical Synthesis

For shorter RNA sequences, chemical synthesis using phosphoramidite chemistry is a viable option.[4] This requires the synthesis of the corresponding [2'-¹³C]ribothymidine phosphoramidite.

NMR Sample Preparation and Spectroscopy

Protocol: NMR Sample Preparation

  • RNA Folding: Dissolve the purified RNA in an appropriate buffer and anneal it by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

  • Buffer Exchange: Exchange the RNA into the final NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O).

  • Concentration: Concentrate the RNA sample to the desired concentration for NMR, typically 0.5-1.0 mM.

NMR Experiments:

A suite of NMR experiments should be performed to leverage the [2'-¹³C]ribothymidine label.

Experiment Purpose
2D ¹H-¹³C HSQC/HMQC Correlates the 2'-proton with the directly attached 2'-¹³C, aiding in resonance assignment.
3D HCCH-TOCSY Establishes through-bond connectivities within the ribose spin system, confirming assignments.[3]
3D ¹³C-edited NOESY-HSQC Identifies through-space contacts between the 2'-proton and other protons in the RNA, providing distance restraints for structure calculation.
Residual Dipolar Coupling (RDC) Measurements Provides long-range orientational information for refining the global structure.[11][13]

Data Analysis and Interpretation

The data obtained from the NMR experiments are used to assign the chemical shifts of the [2'-¹³C]ribothymidine and to extract structural restraints.

  • Resonance Assignment: The ¹H-¹³C HSQC spectrum will show a cross-peak for the 2'-H/C pair of the labeled ribothymidine. This serves as a starting point for assigning the rest of the ribose spin system using experiments like HCCH-TOCSY.

  • Structural Restraints:

    • NOEs: The intensities of cross-peaks in the ¹³C-edited NOESY spectrum are converted into distance restraints (typically up to ~6 Å).[3]

    • RDCs: The measured RDCs provide orientational restraints that are incorporated into the structure calculation protocol.[11]

The collected restraints are then used in molecular dynamics-based software packages (e.g., XPLOR-NIH, CYANA, or AMBER) to calculate and refine the three-dimensional structure of the RNA.

Conclusion

The site-specific incorporation of [2'-¹³C]ribothymidine is a powerful strategy for overcoming common challenges in RNA structure determination by NMR. By providing a unique spectral window into the crowded ribose region, this approach facilitates resonance assignment, allows for the precise measurement of conformational and dynamic parameters, and provides access to long-range structural information through RDCs. The protocols and principles outlined in this application note provide a framework for researchers to effectively utilize [2'-¹³C]ribothymidine to elucidate the high-resolution structures of functionally important RNA molecules.

References

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers. Available at: [Link]

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  • Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Refinement of local and long-range structural order in theophylline-binding RNA using (13)C-(1)H residual dipolar couplings and restrained molecular dynamics. PubMed. Available at: [Link]

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Probing the Conformational Landscape of RNA: Application Notes for [2'-13C]ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2'-13C]ribothymidine as a specific and powerful probe for investigating RNA dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the scientific rationale, provides detailed protocols for synthesis and incorporation, and describes key NMR-based methodologies to leverage this unique isotopic label.

Introduction: The Dynamic Ribose and Its Significance

The function of an RNA molecule is intrinsically linked to its three-dimensional structure and its conformational dynamics. The ribose sugar, a central component of the RNA backbone, is not a static entity. It exists in a dynamic equilibrium between two major conformations, C3'-endo and C2'-endo, a phenomenon known as "sugar pucker." This conformational flexibility is crucial for RNA folding, recognition by proteins and other nucleic acids, and catalytic activity. Understanding the energetics and kinetics of sugar pucker transitions is therefore fundamental to deciphering RNA's biological roles and for the rational design of RNA-targeting therapeutics.

Site-specific isotopic labeling of RNA with stable isotopes like 13C has emerged as an indispensable tool for high-resolution NMR studies of RNA structure and dynamics.[1][2][3][4] While uniform labeling provides global information, it often leads to spectral complexity and difficulties in resolving specific dynamic processes due to extensive 13C-13C scalar couplings.[5] The strategic placement of a single 13C label at a specific position can overcome these limitations, offering a clean and direct window into localized conformational changes.

The 2'-position of the ribose is exquisitely sensitive to changes in sugar pucker. The 13C chemical shift of the 2'-carbon (C2') is significantly different in the C3'-endo and C2'-endo conformations.[2] This makes [2'-13C]ribothymidine a highly specific and powerful probe for monitoring the conformational dynamics of the RNA backbone at a single, defined nucleotide position.

Scientific Rationale and Applications

Incorporating [2'-13C]ribothymidine into an RNA sequence of interest provides a unique spectroscopic handle to:

  • Quantify Sugar Pucker Populations: The 13C chemical shift of the 2'-carbon can be used to determine the equilibrium populations of the C3'-endo and C2'-endo conformations at the labeled site.[2]

  • Characterize the Kinetics of Conformational Exchange: NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG), can be employed to study the rate of interconversion between the different sugar pucker states on the microsecond to millisecond timescale.[6][7]

  • Probe Local Environmental Changes: The 2'-13C chemical shift is also sensitive to the local environment, providing insights into RNA-protein, RNA-ligand, and RNA-RNA interactions.

  • Simplify Complex Spectra: The isolated 1H-13C spin pair at the 2'-position avoids the complexities of extensive 13C-13C scalar couplings present in uniformly labeled samples, leading to cleaner spectra and more straightforward data analysis.[5]

This targeted approach is particularly valuable for studying:

  • Riboswitch folding and ligand binding: To understand how small molecules induce conformational changes in the RNA structure.

  • RNA catalysis (ribozymes): To probe the dynamic changes in the active site during the catalytic cycle.

  • RNA-protein recognition: To identify and characterize the conformational changes in RNA upon protein binding.

  • Drug development: To screen for and characterize small molecules that bind to and modulate the conformation of target RNAs.

Synthesis and Incorporation of [2'-13C]ribothymidine

The preparation of [2'-13C]ribothymidine-labeled RNA is a multi-step process that involves the chemical synthesis of the labeled phosphoramidite followed by its incorporation into the desired RNA sequence using automated solid-phase synthesis.

Chemical Synthesis of [2'-13C]ribothymidine Phosphoramidite

The following is a representative protocol for the synthesis of the 2'-O-TBDMS protected [2'-13C]ribothymidine phosphoramidite, based on established methodologies for ribonucleoside synthesis.[3][4] The key step is the introduction of the 13C label at the 2'-position of the ribose precursor.

Diagram of the Synthetic Workflow:

G start [2-13C]-D-Ribose step1 Protection of hydroxyl groups start->step1 e.g., Acetic anhydride, pyridine step2 Glycosylation with thymine step1->step2 e.g., Silylated thymine, TMSOTf step3 Selective deprotection of 5'-OH step2->step3 e.g., K2CO3, MeOH step4 5'-O-DMT protection step3->step4 DMTr-Cl, pyridine step5 2'-O-TBDMS protection step4->step5 TBDMS-Cl, imidazole step6 3'-O-Phosphitylation step5->step6 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA product [2'-13C]ribothymidine phosphoramidite step6->product

Caption: Synthetic scheme for [2'-13C]ribothymidine phosphoramidite.

Protocol:

  • Starting Material: Commercially available [2-13C]-D-Ribose.

  • Protection of Ribose Hydroxyls: The hydroxyl groups of [2-13C]-D-Ribose are protected, typically as acetates, to prevent side reactions in subsequent steps.

  • Glycosylation: The protected ribose is coupled with silylated thymine in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside.

  • Selective 5'-Deprotection: The protecting group at the 5'-hydroxyl position is selectively removed.

  • 5'-O-DMT Protection: The free 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is essential for solid-phase synthesis.

  • 2'-O-TBDMS Protection: The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. This is a crucial step to prevent unwanted reactions at the 2'-position during phosphoramidite chemistry.[4]

  • 3'-Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety, yielding the final product.

Purification and Characterization: The final phosphoramidite product should be purified by silica gel chromatography and characterized by 1H, 13C, and 31P NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Incorporation into RNA via Solid-Phase Synthesis

The [2'-13C]ribothymidine phosphoramidite is incorporated into the desired RNA sequence using a standard automated solid-phase synthesizer.

Diagram of the Solid-Phase Synthesis Cycle:

G cluster_cycle Synthesis Cycle deprotection 1. Deprotection (DMT removal) coupling 2. Coupling (Add [2'-13C]rT phosphoramidite) deprotection->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deprotection Repeat for next nucleotide end Cleavage and Deprotection oxidation->end After final cycle start Solid Support with first nucleoside start->deprotection final_product Purified [2'-13C]rT-labeled RNA end->final_product

Caption: Automated solid-phase RNA synthesis cycle.

Protocol:

  • Synthesizer Setup: The [2'-13C]ribothymidine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA/RNA synthesizer.

  • Automated Synthesis: The synthesis is performed following the standard phosphoramidite chemistry cycle:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing RNA chain.

    • Coupling: The [2'-13C]ribothymidine phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

  • Cleavage and Deprotection: After the synthesis is complete, the RNA is cleaved from the solid support, and all protecting groups (base, phosphate, and 2'-hydroxyl) are removed.

  • Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quality Control: The final purified RNA should be analyzed by mass spectrometry to confirm the correct mass and by analytical PAGE or HPLC to assess its purity.

NMR Spectroscopic Analysis of RNA Dynamics

The [2'-13C]ribothymidine-labeled RNA is now ready for NMR analysis. All experiments should be performed on a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

Sample Preparation
  • Buffer: A suitable buffer for RNA NMR studies is typically 25 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5. The buffer should be prepared in 99.9% D2O for experiments observing non-exchangeable protons or in 90% H2O/10% D2O for observing exchangeable imino protons.

  • RNA Concentration: The RNA concentration should be in the range of 0.1 to 1.0 mM.

  • Annealing: The RNA sample should be heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding.

Key NMR Experiments

Table 1: Recommended NMR Experiments for [2'-13C]ribothymidine-labeled RNA

ExperimentInformation Obtained
1D 13C NMR Direct observation of the 2'-13C resonance. The chemical shift provides information on the sugar pucker equilibrium.
2D 1H-13C HSQC Correlation of the 2'-proton and the 2'-13C nucleus. This is the primary experiment for assigning the 2'-13C resonance and monitoring its chemical shift.
13C R1 and R2 Relaxation Measurement of longitudinal (R1) and transverse (R2) relaxation rates to probe ps-ns timescale motions of the ribose.
13C CPMG Relaxation Dispersion Quantifies the kinetics (exchange rate, kex) and thermodynamics (population of the excited state, pB) of conformational exchange processes on the µs-ms timescale, such as sugar repuckering.[2][7]
13C CEST Chemical Exchange Saturation Transfer experiments can be used to detect and characterize sparsely populated (excited) conformational states that are in slow exchange with the major ground state.[6]

Diagram of the CPMG Experiment Principle:

G cluster_cpmg CPMG Pulse Train GS Ground State (e.g., C3'-endo) ES Excited State (e.g., C2'-endo) GS->ES k_ex pulses A series of 180° pulses refocuses chemical shift evolution. dephasing If exchange occurs during the pulse train, the signal dephases, leading to a decrease in R2.

Caption: Principle of the CPMG relaxation dispersion experiment.

Data Analysis

The analysis of CPMG relaxation dispersion data involves fitting the measured effective transverse relaxation rates (R2,eff) as a function of the CPMG pulse frequency to a two-state or multi-state exchange model. This fitting procedure yields the exchange rate (kex), the populations of the exchanging states (pA and pB), and the chemical shift difference between the states (Δω).

Conclusion

[2'-13C]ribothymidine is a powerful and specific probe for studying the conformational dynamics of the RNA sugar-phosphate backbone. Its site-specific incorporation into RNA, combined with advanced NMR spectroscopic techniques, provides unprecedented insights into the intricate relationship between RNA structure, dynamics, and function. The protocols and methodologies outlined in these application notes offer a robust framework for researchers to employ this valuable tool in their investigations of RNA biology and in the development of novel RNA-targeted therapeutics.

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Metabolic Labeling of Cellular RNA with [2'-13C]Ribothymidine: A Detailed Guide to Application and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling RNA Dynamics with a Novel Isotopic Probe

The study of RNA metabolism, encompassing its synthesis, processing, and decay, is fundamental to understanding gene expression and cellular regulation. Metabolic labeling with isotopically enriched precursors has emerged as a powerful tool to dissect these dynamic processes.[1] While various labeling strategies exist, the use of nucleosides with site-specific isotopic labels offers unique advantages for probing specific aspects of RNA biology. This guide details the application of a novel isotopic tracer, [2'-13C]ribothymidine, for the metabolic labeling of cellular RNA.

Ribothymidine (rT), or 5-methyluridine, is a modified nucleoside found in the T-loop of most tRNAs, where it plays a crucial role in stabilizing the tertiary structure.[2][3][4] Its presence and modification state can influence tRNA function and, consequently, protein synthesis.[5][6] Labeling RNA with [2'-13C]ribothymidine provides a unique opportunity to trace the fate of this specific nucleoside and the RNA molecules that contain it. The 13C label at the 2'-position of the ribose sugar is particularly advantageous as this position is a site for post-transcriptional modifications, such as 2'-O-methylation, which are known to enhance RNA stability.[7][8][9] Therefore, [2'-13C]ribothymidine serves as a sensitive probe for investigating RNA stability, turnover, and the dynamics of ribose modifications.

This document provides a comprehensive overview of the principles and protocols for utilizing [2'-13C]ribothymidine in metabolic labeling studies. We will delve into the cellular uptake and incorporation of this labeled nucleoside, provide detailed step-by-step protocols for cell culture, labeling, RNA extraction, and analysis by mass spectrometry and NMR spectroscopy, and discuss the interpretation of the resulting data.

Core Concepts: The Journey of [2'-13C]Ribothymidine into Cellular RNA

The successful metabolic labeling of RNA with exogenous [2'-13C]ribothymidine relies on its transport into the cell and its subsequent incorporation into the nucleotide pool through the nucleoside salvage pathway. Unlike the de novo synthesis pathway which builds nucleotides from simpler precursors, the salvage pathway recycles pre-existing nucleosides and bases.[10][11] In mammalian cells, ribothymidine released from RNA turnover can be salvaged.[12] This existing pathway provides the machinery for the uptake and phosphorylation of exogenously supplied [2'-13C]ribothymidine.

Once inside the cell, [2'-13C]ribothymidine is phosphorylated by a series of kinases to its triphosphate form, [2'-13C]ribothymidine triphosphate ([2'-13C]rTTP). This labeled nucleotide can then be incorporated into newly synthesized RNA by RNA polymerases. The extent of labeling will depend on the efficiency of the salvage pathway in the specific cell type, the concentration of the labeled precursor, and the duration of the labeling period.

Experimental Workflow: A Bird's-Eye View

The overall experimental workflow for metabolic labeling of cellular RNA with [2'-13C]ribothymidine is depicted below. This process begins with the introduction of the labeled nucleoside to cultured cells and culminates in the analysis of the labeled RNA.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Introduction of [2'-13C]Ribothymidine cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting rna_extraction 4. Total RNA Extraction harvesting->rna_extraction rna_qc 5. RNA Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) rna_extraction->rna_qc digestion 6. RNA Digestion to Nucleosides rna_qc->digestion nmr_analysis 7b. NMR Spectroscopy rna_qc->nmr_analysis ms_analysis 7a. LC-MS/MS Analysis digestion->ms_analysis

Figure 1. A generalized workflow for the metabolic labeling of cellular RNA with [2'-13C]ribothymidine.

Detailed Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with [2'-13C]Ribothymidine

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of labeling conditions, including the concentration of [2'-13C]ribothymidine and incubation time, is recommended for each cell line and experimental goal.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • [2'-13C]Ribothymidine (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper or trypsin-EDTA

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to the desired confluency (typically 70-80%). The number of cells required will depend on the downstream analysis. For mass spectrometry, 1-5 million cells are typically sufficient.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete cell culture medium with the desired concentration of [2'-13C]ribothymidine. A starting concentration in the range of 10-100 µM is recommended.

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. The labeling time can range from a few hours to several days, depending on the RNA species of interest and their turnover rates.

  • Harvesting:

    • Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate for RNA extraction or detach them using a cell scraper or trypsin-EDTA.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS.

  • Storage: The cell pellet can be immediately used for RNA extraction or stored at -80°C until further use.

Cell Line Suggested Starting [2'-13C]Ribothymidine Concentration (µM) Suggested Labeling Time (hours)
HeLa50 - 10012 - 48
HEK29325 - 758 - 36
A54950 - 15024 - 72
Primary Neurons10 - 5048 - 96

Table 1. Suggested starting conditions for metabolic labeling with [2'-13C]ribothymidine in different mammalian cell lines. These are starting points and should be optimized for specific experimental needs.

Protocol 2: Extraction and Purification of Total RNA

High-quality, intact RNA is crucial for accurate downstream analysis. Standard RNA extraction methods using TRIzol or column-based kits are suitable.

Procedure (using a column-based kit):

  • Follow the manufacturer's instructions for the chosen RNA extraction kit.

  • Ensure that all steps are performed in an RNase-free environment.

  • After extraction, treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel or using a Bioanalyzer. A 260/280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: RNA Digestion and Nucleoside Preparation for Mass Spectrometry

For the analysis of [2'-13C]ribothymidine incorporation by mass spectrometry, the purified RNA must be digested into its constituent nucleosides.

Materials:

  • Purified total RNA (100-250 ng)[1]

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 digestion buffer (e.g., 25 mM NaCl, 2.5 mM ZnCl2, 10 mM sodium acetate, pH 5.3)[1]

  • BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ultrapure water

Procedure:

  • In a sterile microcentrifuge tube, combine 100-250 ng of purified RNA with nuclease P1 digestion buffer.

  • Add 1 unit of Nuclease P1 and incubate at 37°C for 2 hours.[1]

  • Add BAP buffer and 1 unit of BAP to the reaction mixture.

  • Incubate at 37°C for an additional 1 hour.

  • The resulting nucleoside mixture can be directly analyzed by LC-MS/MS or stored at -20°C.

Protocol 4: LC-MS/MS Analysis for [2'-13C]Ribothymidine Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying isotopically labeled nucleosides.[1][13]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Method:

  • Column: A C18 reversed-phase column is typically used for nucleoside separation.

  • Mobile Phases: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • The gradient should be optimized to achieve baseline separation of ribothymidine from other nucleosides.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for nucleoside analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. For high-resolution instruments, extracted ion chromatograms can be used.

  • MRM Transitions: The parent ion (Q1) corresponds to the protonated molecule [M+H]+, and the product ion (Q3) corresponds to the protonated base after fragmentation.

Nucleoside Precursor Ion (m/z) Product Ion (m/z)
Unlabeled Ribothymidine (rT)259.1127.1
[2'-13C]Ribothymidine ([2'-13C]rT)260.1127.1

Table 2. Expected m/z values for unlabeled and [2'-13C]-labeled ribothymidine for MRM analysis. The product ion remains the same as the label is on the ribose moiety which is lost during fragmentation.

Quantification: The percentage of [2'-13C]ribothymidine incorporation can be calculated from the peak areas of the labeled (A_labeled) and unlabeled (A_unlabeled) ribothymidine:

Incorporation (%) = [A_labeled / (A_labeled + A_unlabeled)] * 100

Protocol 5: Sample Preparation for NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about the labeled RNA.[14]

Procedure:

  • For NMR analysis, larger quantities of labeled RNA are typically required (in the milligram range). This may necessitate scaling up the cell culture and labeling protocol.

  • The purified, labeled RNA should be dissolved in an appropriate NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O or 100% D2O).

  • The sample should be concentrated to the desired volume for the NMR tube.

Data Interpretation and Applications

The data obtained from metabolic labeling with [2'-13C]ribothymidine can be used to investigate several aspects of RNA biology:

  • RNA Synthesis and Turnover: By performing pulse-chase experiments, the rates of RNA synthesis and degradation can be determined. A pulse of [2'-13C]ribothymidine is introduced, followed by a chase with unlabeled ribothymidine. The rate of disappearance of the 13C label from the RNA population reflects its turnover rate.

  • RNA Stability: The stability of specific RNA populations can be assessed by measuring the incorporation and decay of the label in those populations. For example, comparing the turnover of labeled tRNA in control versus stressed cells can reveal changes in tRNA stability.

  • Probing 2'-O-Methylation: The 13C label at the 2' position can be used as a probe to study 2'-O-methylation. Changes in the chemical environment of the 2'-carbon upon methylation can be detected by NMR, providing insights into the dynamics of this modification.

Troubleshooting

Problem Possible Cause Solution
Low or no incorporation of the label - Inefficient cellular uptake- Low activity of the salvage pathway- Degradation of the labeled nucleoside- Increase the concentration of [2'-13C]ribothymidine- Increase the labeling time- Use a different cell line with a more active salvage pathway
High background in mass spectrometry - Contamination of the sample- Non-optimal LC-MS/MS parameters- Ensure high purity of the RNA sample- Optimize the LC gradient and MS/MS parameters for better specificity
RNA degradation during extraction - RNase contamination- Use RNase-free reagents and consumables- Work quickly and on ice

Conclusion

Metabolic labeling with [2'-13C]ribothymidine is a promising new technique for the detailed investigation of RNA metabolism. The site-specific label on the ribose sugar provides a unique tool to study RNA stability, turnover, and the dynamics of post-transcriptional modifications. The protocols and guidelines presented here provide a solid foundation for researchers to design and implement their own studies using this innovative approach. As with any new technique, careful optimization and validation are key to obtaining robust and meaningful results.

References

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  • T. K. Dayie, "Specific Labeling of Nucleosides and Nucleotides with 13C and 15N," Request PDF, 2025. [Link]

  • J. e. a. Martin, "High‐yield recombinant bacterial expression of 13C‐, 15N‐labeled, serine‐16 phosphorylated, murine amelogenin using a modified genetic code expansion protocol," Protein Science, 2023. [Link]

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Application Note & Protocol: A Step-by-Step Guide for the Synthesis of [2'-13C]ribothymidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Nucleic Acid Research

The intricate three-dimensional structures and dynamic behaviors of nucleic acids are fundamental to their biological functions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these properties at an atomic level. The introduction of stable isotopes, such as Carbon-13 (¹³C), at specific positions within a nucleoside provides an invaluable spectroscopic probe.[1] Site-specific ¹³C labeling, particularly within the ribose sugar, allows for the resolution of spectral overlap and enables advanced NMR experiments to study local conformation, dynamics, and interactions.[2][3]

This guide provides a comprehensive, field-proven protocol for the chemical synthesis of [2'-¹³C]ribothymidine phosphoramidite. This key building block enables the incorporation of a ¹³C label at the 2'-position of ribothymidine into RNA oligonucleotides via automated solid-phase synthesis.[][5] The protocol is designed to be a self-validating system, with detailed explanations for experimental choices to ensure both technical accuracy and successful replication.

Overall Synthesis Strategy

The synthesis of the target phosphoramidite is achieved through a robust three-part strategy, beginning with the formation of the isotopically labeled nucleoside, followed by selective protection of the 5'-hydroxyl group, and culminating in the phosphitylation of the 3'-hydroxyl group.

Synthesis_Workflow cluster_0 Part A: Labeled Nucleoside Synthesis cluster_1 Part B: 5'-Hydroxyl Protection cluster_2 Part C: 3'-Hydroxyl Phosphitylation A1 1,3,5-Tri-O-benzoyl-α-D-[2-¹³C]ribofuranose (Starting Material) A3 Vorbrüggen Glycosylation A1->A3 A2 Silylated Thymine A2->A3 A4 Base Deprotection (Zemplén debenzoylation) A3->A4 A5 [2'-¹³C]ribothymidine A4->A5 B1 5'-O-DMT Protection (DMT-Cl, Pyridine) A5->B1 B2 5'-O-DMT-[2'-¹³C]ribothymidine B1->B2 C1 Phosphitylation Reaction B2->C1 C2 Final Product: [2'-¹³C]ribothymidine Phosphoramidite C1->C2

Caption: Overall workflow for the synthesis of [2'-¹³C]ribothymidine phosphoramidite.

Materials and Reagents

Successful synthesis is contingent on the quality of reagents and adherence to anhydrous conditions, especially during the protection and phosphitylation steps.

Reagent/MaterialGradeSupplier (Example)Notes
1,3,5-Tri-O-benzoyl-α-D-[2-¹³C]ribofuranose>98%Isotope SupplierStarting isotopically labeled material.
Thymine>99%Sigma-Aldrich
Bis(trimethylsilyl)acetamide (BSA)>98%Sigma-AldrichSilylating agent.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)>98%Sigma-AldrichLewis acid catalyst for glycosylation.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichSolvent. Distill from CaH₂ before use.
Acetonitrile (ACN)Anhydrous, >99.8%Sigma-AldrichSolvent. Distill from CaH₂ before use.
Methanol (MeOH)Anhydrous, >99.8%Sigma-Aldrich
Sodium Methoxide (NaOMe)0.5 M in MeOHSigma-AldrichFor deprotection.
Dowex® 50WX8 resinHydrogen formSigma-AldrichFor neutralization.
PyridineAnhydrous, >99.8%Sigma-AldrichSolvent and base. Distill from CaH₂.
4,4'-Dimethoxytrityl chloride (DMT-Cl)>98%Glen Research5'-Hydroxyl protecting group reagent.
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite>97%Glen ResearchPhosphitylating reagent.
Pyridinium trifluoroacetate (Py·TFA)>98%Sigma-AldrichActivator for phosphitylation.[6]
Triethylamine (TEA)>99.5%Sigma-AldrichBase. Distill from CaH₂.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor flash column chromatography.

Detailed Experimental Protocols

Part A: Synthesis of [2'-¹³C]ribothymidine

This part describes the crucial Vorbrüggen glycosylation to form the C-N bond between the ¹³C-labeled ribose and the thymine base, followed by the removal of benzoyl protecting groups.

Step A1: Silylation of Thymine

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add thymine (1.0 eq).

  • Add anhydrous acetonitrile (ACN) and bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

  • Heat the mixture to reflux (approx. 82°C) with stirring for 2 hours, or until the solution becomes clear.

  • Cool the solution to room temperature. The resulting silylated thymine is used directly in the next step.

  • Expert Insight: The silylation of thymine enhances its solubility in organic solvents and increases the nucleophilicity of the N1 position, facilitating the subsequent glycosylation reaction. Ensuring a completely clear solution indicates full silylation.

Step A2: Vorbrüggen Glycosylation

  • In a separate dry 500 mL flask under argon, dissolve 1,3,5-Tri-O-benzoyl-α-D-[2-¹³C]ribofuranose (1.0 eq) in anhydrous ACN.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

  • To this mixture, add the previously prepared silylated thymine solution via cannula.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected nucleoside.

  • Expert Insight: TMSOTf is a potent Lewis acid that activates the ribose anomeric center, facilitating nucleophilic attack by the silylated base. This reaction predominantly yields the desired β-anomer due to the neighboring group participation of the C2'-benzoyl group.[7]

Step A3: Zemplén Debenzoylation

  • Dissolve the crude protected nucleoside from Step A2 in anhydrous methanol (MeOH).

  • Add a catalytic amount of 0.5 M sodium methoxide (NaOMe) in MeOH (e.g., 0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction by adding Dowex® 50WX8 (H⁺ form) resin until the pH is ~7.

  • Filter off the resin and wash it thoroughly with MeOH.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting white solid by silica gel flash chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to yield pure [2'-¹³C]ribothymidine.

Part B: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-[2'-¹³C]ribothymidine

This step selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for the final phosphitylation.

Step B1: 5'-O-DMT Protection

  • Co-evaporate the dried [2'-¹³C]ribothymidine (1.0 eq) with anhydrous pyridine twice to ensure it is completely dry.

  • Dissolve the nucleoside in anhydrous pyridine in a dry flask under an argon atmosphere.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in small portions over 15 minutes.

  • Stir the reaction at room temperature for 2-3 hours. Monitor by TLC (e.g., 95:5 DCM:MeOH with 0.5% TEA).

  • Upon completion, quench the reaction by adding cold methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a 5% aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel flash chromatography using a gradient of EtOAc in hexanes containing 0.5% triethylamine (TEA) to afford the 5'-O-DMT protected nucleoside as a white foam.

  • Expert Insight: The dimethoxytrityl (DMT) group is standard for 5'-OH protection due to its acid lability, which allows for its easy removal during automated DNA/RNA synthesis.[8][9] The use of a slight excess of DMT-Cl ensures complete reaction, while the TEA in the chromatography buffer prevents premature detritylation on the acidic silica gel.

Part C: Synthesis of 5'-O-DMT-[2'-¹³C]ribothymidine-3'-O-phosphoramidite

This is the final step to create the reactive phosphoramidite monomer required for oligonucleotide synthesis.

Caption: General scheme for the 3'-O-phosphitylation reaction.

Step C1: 3'-O-Phosphitylation

  • Thoroughly dry the 5'-O-DMT-[2'-¹³C]ribothymidine (1.0 eq) under high vacuum for several hours.

  • In a flame-dried flask under argon, dissolve the dried nucleoside in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • In a separate flask, dissolve the activator Pyridinium trifluoroacetate (Py·TFA, 0.5 eq) in anhydrous DCM.

  • To the nucleoside solution, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq).

  • Add the activator solution dropwise to the reaction mixture at room temperature.

  • Stir for 2-4 hours. The reaction progress should be monitored by ³¹P NMR or TLC.

  • Once the reaction is complete, quench by adding a 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it twice more with the NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a foam.

  • Purify the crude product immediately by flash chromatography on silica gel pre-treated with TEA (e.g., using a gradient of EtOAc in hexanes with 1% TEA).

  • Combine the pure fractions and concentrate. Co-evaporate with anhydrous ACN and dry under high vacuum to yield the final phosphoramidite as a crisp white foam.

  • Expert Insight: The phosphitylating agent converts the 3'-hydroxyl into a phosphite triester.[10] The diisopropylamino group is an excellent leaving group upon activation in the coupling step of oligonucleotide synthesis, while the 2-cyanoethyl group serves as a base-labile phosphate protecting group.[11] Using a modern, safer activator like Py·TFA is preferable to the explosive 1H-tetrazole.[6] The product is highly moisture-sensitive and should be handled under inert gas and stored at low temperatures.

Product Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the final phosphoramidite before its use in oligonucleotide synthesis.

AnalysisExpected Result
³¹P NMR A singlet (or two closely spaced singlets for diastereomers) at approximately δ 148-150 ppm. Absence of signals around δ 0-10 ppm indicates no significant oxidation to phosphate (P(V)) impurities.
¹H NMR Characteristic signals for the DMT group (δ ~6.8-7.5 ppm), the ribose protons, and the thymine base. The presence of signals for the cyanoethyl and diisopropylamino groups confirms phosphitylation.
¹³C NMR The key signal is the ¹³C-enriched C2' carbon. Its resonance will be significantly enhanced and will appear as a doublet due to coupling with the adjacent phosphorus atom (²J(C,P) ≈ 5-10 Hz).[12][13]
ESI-MS The calculated exact mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed with high accuracy (<5 ppm error).
Purity (³¹P NMR) >98%

Conclusion

This protocol details a reliable and reproducible method for the synthesis of high-purity [2'-¹³C]ribothymidine phosphoramidite. By providing a rationale for key experimental choices, this guide equips researchers with the necessary information to troubleshoot and adapt the procedure as needed. The resulting isotopically labeled phosphoramidite is a valuable reagent for advanced NMR studies, enabling deeper insights into the structure, dynamics, and function of RNA.

References

  • Nikolai, B., et al. (2017). Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7013–7025. [Link]

  • Uzagare, M. C., et al. (2003). Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator. Organic Process Research & Development, 7(5), 698–702. [Link]

  • Glen Research. (n.d.). Minor Base and Related Novel Phosphoramidites. The Glen Report, 16.13. [Link]

  • Lönnberg, H. (2010). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. University of Turku Publications. [Link]

  • Jiang, Y., et al. (2011). Synthesis of a 2′-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study. Organic Letters, 13(16), 4446–4449. [Link]

  • Gallo, M., et al. (1993). Synthesis of a thymidine phosphoramidite labelled with ¹³C at C6: relaxation studies of the loop region in a ¹³C labelled DNA hairpin. Nucleic Acids Research, 21(7), 1529–1533. [Link]

  • Le, T. T. A., et al. (2020). Synthesis of an Atom-Specifically ²H/¹³C-Labeled Uridine Ribonucleoside Phosphoramidite. The Journal of Organic Chemistry, 85(15), 10078–10082. [Link]

  • Wu, X., & Pitsch, S. (2000). Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis. Helvetica Chimica Acta, 83(5), 1127-1142. [Link]

  • Cole, D. L., & Ravikumar, V. T. (2006). U.S. Patent No. 7,002,006. Washington, DC: U.S.
  • Gnerlich, M., et al. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of ¹⁸O‐Phosphoramidites. Angewandte Chemie International Edition, 61(10), e202114755. [Link]

  • Jiang, Y., et al. (2011). Synthesis of a 2'-Se-thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study. Organic Letters, 13(16), 4446–4449. [Link]

  • Markwick, P. R., et al. (2003). An efficient preparation of protected ribonucleosides for phosphoramidite RNA synthesis. Tetrahedron Letters, 44(4), 691-694. [Link]

  • Wunderlich, C., et al. (2017). Stable Isotope-Labeled RNA Phosphoramidites to Facilitate Dynamics by NMR. Methods in Enzymology, 594, 247-280. [Link]

  • Yogessur, V., et al. (2011). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Molecules, 16(5), 3743-3755. [Link]

  • Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 2.3.1-2.3.16. [Link]

  • Reddy, M. P., & Farooqui, F. (2006). U.S. Patent No. 7,030,230. Washington, DC: U.S.
  • Le-quart, S., et al. (2001). Structural characterization by ¹³C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using ¹³C-enriched glycosyl donors. Glycobiology, 11(11), 941-946. [Link]

  • ResearchGate. (n.d.). Synthesis of thymidine phosphoramidite 3 and modified oligonucleotides. Retrieved from [Link]

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  • Kumar, R. K., et al. (2008). Process Research on the Preparation of DMT Protected 2′-O-Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Nucleosides, Nucleotides and Nucleic Acids, 27(9), 1024-1033. [Link]

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Sources

Application Notes and Protocols: [2'-13C]Ribothymidine for Probing Nucleic Acid Structure by Solid-State NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for the atomic-level characterization of non-crystalline and insoluble biological macromolecules, including nucleic acids.[1] However, the inherent low natural abundance of NMR-active nuclei like ¹³C and significant spectral overlap in biomolecules pose considerable challenges.[1][2] Site-specific isotopic labeling is a crucial strategy to overcome these limitations, enhancing sensitivity and providing targeted structural insights. This guide provides a comprehensive overview of the application of [2'-¹³C]ribothymidine as a precise probe for elucidating the conformational landscape of nucleic acids via solid-state NMR. We detail the scientific rationale, synthesis and incorporation methodologies, ssNMR experimental protocols, and data interpretation, offering researchers a robust framework for investigating nucleic acid structure and dynamics.

Introduction: The Challenge and Opportunity of Nucleic Acid Solid-State NMR

Determining the three-dimensional structure of nucleic acids is fundamental to understanding their diverse biological roles, from information storage to catalysis and gene regulation.[3][4] While X-ray crystallography provides high-resolution structures of crystallizable molecules, solid-state NMR is uniquely suited for studying nucleic acids in non-crystalline or insoluble states, such as large RNA-protein complexes, viral capsids, or membrane-associated assemblies.[1][5]

The primary challenge in NMR of nucleic acids is the limited chemical diversity of the four nucleotide building blocks, which leads to severe resonance overlap, especially in structurally homogenous regions like A-form helices.[1] Furthermore, broad spectral lines resulting from anisotropic interactions in the solid state complicate analysis.[6] Magic Angle Spinning (MAS) is a cornerstone technique that mechanically rotates the sample at a specific angle (54.74°) to the magnetic field, averaging these anisotropic interactions to produce sharper, solution-like spectra.[5][6][7]

To deconvolve spectral complexity and isolate specific structural questions, site-specific isotopic enrichment with NMR-active nuclei like ¹³C and ¹⁵N is indispensable.[8][9] By introducing a ¹³C label at a single, strategic position, that site becomes a high-sensitivity reporter on its local chemical and conformational environment.

The Rationale: Why Label the 2'-Carbon of Ribothymidine?

The ribose sugar is the conformational heart of a nucleotide, and its pucker (the out-of-plane conformation of the five-membered ring) is a critical determinant of the overall nucleic acid structure (e.g., A-form vs. B-form helices). The two most prevalent puckers are C3'-endo (characteristic of A-form RNA) and C2'-endo (characteristic of B-form DNA).

The chemical shift of the ribose carbons, particularly C2' and C3', is exquisitely sensitive to the sugar pucker conformation.[10][11] Placing a ¹³C label specifically at the 2'-position of ribothymidine provides a direct and unambiguous probe of this crucial parameter.

Key Advantages of [2'-¹³C]Ribothymidine Labeling:

  • Conformational Sensitivity: The ¹³C chemical shift of the C2' carbon exhibits distinct and predictable variations depending on the sugar pucker, allowing for a clear distinction between C2'-endo and C3'-endo conformations.[10]

  • Reduced Spectral Crowding: By labeling a single carbon on a specific nucleotide, the resulting ¹³C NMR spectrum is dramatically simplified, consisting of a single resonance (or a few, if multiple conformations exist) in a well-defined spectral region, free from overlap with other signals.

  • Probing Local Dynamics: Changes in the C2' chemical shift or line shape can report on dynamic processes, such as conformational exchange between different pucker states.[12]

  • Strategic Placement: Ribothymidine (rT), or 5-methyluridine, is a modified nucleoside found in the T-loop of most transfer RNAs (tRNAs), where it plays a role in stabilizing the tertiary structure.[13] Labeling this specific, functionally important residue can provide unique insights into tRNA folding and stability. In DNA, thymidine is a natural component, making this labeling strategy broadly applicable.

The following diagram illustrates the relationship between the sugar pucker conformation and the expected ¹³C chemical shift of the labeled 2'-carbon.

cluster_Pucker Sugar Pucker Conformation cluster_Shift Observed 2'-13C Chemical Shift C3_endo C3'-endo (A-form RNA) Shift_Upfield Upfield Shift (Lower ppm value) C3_endo->Shift_Upfield Correlates to C2_endo C2'-endo (B-form DNA) Shift_Downfield Downfield Shift (Higher ppm value) C2_endo->Shift_Downfield Correlates to

Caption: Relationship between sugar pucker and 2'-¹³C chemical shift.

Experimental Guide: From Synthesis to Spectrum

This section provides a detailed workflow for the application of [2'-¹³C]ribothymidine in solid-state NMR studies.

A 1. Synthesis of [2'-13C]Ribothymidine Phosphoramidite B 2. Solid-Phase Synthesis of Labeled Nucleic Acid A->B Incorporate C 3. Purification and Sample Preparation B->C Deprotect & Purify D 4. Solid-State NMR Data Acquisition C->D Pack Rotor E 5. Data Processing and Analysis D->E Acquire FID F Structural Insights: Sugar Pucker, Conformation E->F Interpret Spectrum

Caption: Experimental workflow for ssNMR using [2'-¹³C]ribothymidine.

Protocol 1: Synthesis of [2'-¹³C]Ribothymidine

Site-specific labeling requires the chemical synthesis of the labeled nucleoside. While complex, this approach offers complete control over label placement. The synthesis of [2'-¹³C]uridine has been reported and can be adapted for ribothymidine.[14] The general strategy involves starting with a simpler ¹³C-labeled precursor and building the ribose ring, followed by glycosylation to attach the base.

Core Principles of Synthesis:

  • ¹³C Source: The synthesis typically begins with an affordable, commercially available ¹³C-labeled precursor, such as K¹³CN or ¹³C-formic acid.[14][15]

  • Ribose Synthesis: A key step is the synthesis of D-[2-¹³C]Ribose. This can be achieved from D-arabinose through a series of chemical transformations.[14]

  • Glycosylation: The synthesized ¹³C-labeled ribose is then coupled to the thymine base (or a protected derivative) to form the nucleoside.

  • Phosphoramidite Chemistry: The final step is the conversion of the labeled nucleoside into a phosphoramidite, the reactive monomer required for automated solid-phase DNA/RNA synthesis.[15][16]

Due to the specialized nature of this organic synthesis, collaboration with a chemistry core facility or commercial vendor is often the most practical approach.

Protocol 2: Incorporation into Nucleic Acids via Solid-Phase Synthesis

Once the [2'-¹³C]ribothymidine phosphoramidite is obtained, it can be incorporated at any desired position in a DNA or RNA oligonucleotide using a standard automated solid-phase synthesizer.

Methodology:

  • Synthesizer Setup: Program the desired nucleic acid sequence into the DNA/RNA synthesizer.

  • Reagent Preparation: Install the four standard phosphoramidite bottles (A, C, G, T/U) and a separate bottle for the custom [2'-¹³C]ribothymidine phosphoramidite.

  • Initiate Synthesis: Start the synthesis protocol. The instrument will automatically perform the cycles of deprotection, coupling, capping, and oxidation.

  • Custom Coupling: At the specified sequence position, the synthesizer will use the [2'-¹³C]ribothymidine phosphoramidite for the coupling step. High coupling yields (>98%) are expected for well-prepared custom amidites.[15]

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols (e.g., ammonium hydroxide and/or methylamine).

  • Purification: Purify the full-length, labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified sample and quantify the yield using UV-Vis spectroscopy at 260 nm.

Protocol 3: Sample Preparation for Solid-State NMR

Proper sample preparation is critical for acquiring high-quality ssNMR data. The goal is to pack a dense, homogenous sample into a MAS rotor.

Materials:

  • Lyophilized, purified [2'-¹³C]ribothymidine-labeled nucleic acid.

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • MAS rotor (typically 1.3 mm to 4 mm diameter) and packing tools.[7]

  • Centrifuge with a rotor holder.

Procedure:

  • Hydration: Dissolve the lyophilized nucleic acid in a minimal volume of buffer to create a thick, gel-like precipitate or a highly concentrated solution. The final sample should be hydrated but not liquid enough to be spun out of the rotor.

  • Packing the Rotor: Carefully transfer the sample into the bottom of the MAS rotor using a specialized packing tool.

  • Centrifugation: Place the rotor in a holder and centrifuge at low speed to pack the sample tightly to the bottom.

  • Repeat: Add more sample and repeat the centrifugation step until the rotor is filled to the desired volume (typically 30-50 mg for a 3.2 mm rotor).[17]

  • Sealing: Securely seal the rotor with the provided caps. Ensure the rotor is properly balanced.

Protocol 4: Solid-State NMR Data Acquisition (¹³C CP-MAS)

The Cross-Polarization Magic Angle Spinning (CP-MAS) experiment is the workhorse for obtaining ¹³C spectra of solids.[9] It enhances the ¹³C signal by transferring magnetization from the abundant, high-gyromagnetic-ratio ¹H nuclei.

Experimental Parameters:

ParameterTypical ValueRationale / Explanation
Spectrometer400-850 MHz ¹H Freq.Higher fields provide better sensitivity and resolution.
ProbeDouble or Triple Resonance MASMust be capable of spinning the sample and providing RF pulses at ¹H and ¹³C frequencies.
MAS Frequency (νR)10-20 kHzMust be fast enough to average out anisotropic interactions and move spinning sidebands away from the isotropic peak.[17]
Temperature273-298 KControlled to maintain sample integrity and consistent spectral conditions.
¹H 90° Pulse2.5 - 4.0 µsCalibrated to efficiently excite the proton magnetization.
Contact Time0.5 - 2.0 msThe duration of magnetization transfer from ¹H to ¹³C. Optimized to maximize signal for the C2' carbon.[17]
¹H DecouplingSPINAL-64 or TPPMHigh-power decoupling applied during acquisition to remove ¹H-¹³C dipolar couplings, resulting in sharp ¹³C lines.
Recycle Delay2 - 5 sThe time between scans, allowing for the ¹H spins to relax back to equilibrium. Shorter than in direct polarization experiments due to reliance on ¹H relaxation.[9]
Number of Scans1,024 - 20,480Averaged to achieve a sufficient signal-to-noise ratio. Dependent on sample concentration and labeling efficiency.

Data Interpretation: Decoding the Spectrum

The resulting 1D ¹³C CP-MAS spectrum should show a prominent peak corresponding to the enriched 2'-carbon. The chemical shift of this peak is the primary piece of structural information.

Interpreting the 2'-¹³C Chemical Shift:

Solid-state NMR studies on crystalline nucleosides and nucleotides have established a strong correlation between ¹³C chemical shifts and local conformation.[10][11]

ConformationTypical 2'-¹³C Chemical Shift (ppm)Associated Structure
C3'-endo~74-77 ppmA-form RNA, RNA-DNA hybrids
C2'-endo~78-81 ppmB-form DNA

Note: These are approximate ranges, and the exact chemical shift can be influenced by other factors like backbone angles and crystal packing. However, the relative difference is a robust indicator.

A chemical shift in the upfield region (~75 ppm) is strong evidence for a C3'-endo pucker, while a shift in the downfield region (~79 ppm) indicates a C2'-endo pucker. The presence of multiple peaks could signify conformational heterogeneity at the labeled site.

Conclusion and Future Directions

The site-specific incorporation of [2'-¹³C]ribothymidine is a powerful and precise tool for solid-state NMR studies of nucleic acids. It provides a direct readout of the ribose sugar pucker, a fundamental parameter of nucleic acid structure, while circumventing the challenges of spectral overlap. This approach can be applied to investigate the structure of DNA and RNA in complex biological assemblies, probe conformational changes upon ligand or protein binding[18], and validate computational models. Future applications could involve combining 2'-¹³C labeling with other specific labels (e.g., ¹⁵N in the base) to perform advanced dipolar correlation experiments (like REDOR) for precise distance measurements, further refining our understanding of nucleic acid architecture.[10][14]

References

  • Duss, O., et al. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 46(1), 113-25. [Link]

  • Creative Biostructure. (n.d.). Stable Isotope Labeling for Nucleic Acids. Creative Biostructure. [Link]

  • Wikipedia. (2023, December 1). Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. [Link]

  • Le, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8374-8430. [Link]

  • Apperley, D. C., et al. (2015). Solid-state NMR studies of nucleic acid components. Annual Reports on NMR Spectroscopy, 84, 1-105. [Link]

  • Le, S., & Dayie, T. K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5589. [Link]

  • Amei, J. C., et al. (2021). DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions. Journal of the American Chemical Society, 143(3), 1439-1449. [Link]

  • Quinn, C. M., & Polenova, T. (2017). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. Analytical Chemistry, 89(1), 37-61. [Link]

  • Wikipedia. (2023, November 29). Magic angle spinning. Wikipedia. [Link]

  • Marchanka, A., & Carlomagno, T. (2017). Application of NMR Spectroscopy to Determine Small RNA Structure. Methods in Molecular Biology, 1490, 145-165. [Link]

  • Marchanka, A., & Carlomagno, T. (2021). Nucleic acid–protein interfaces studied by MAS solid-state NMR spectroscopy. Current Opinion in Structural Biology, 71, 137-145. [Link]

  • Feigon, J., & Williamson, J. R. (2001). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. [Link]

  • Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507-4513. [Link]

  • Key, H. A., et al. (2018). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 46(10), 4842-4856. [Link]

  • Scott, L. G., et al. (2000). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides. Journal of Biomolecular NMR, 18(1), 47-58. [Link]

  • Burley Labs. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Burley Labs. [Link]

  • Scott, L. G., et al. (2000). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Journal of Biomolecular NMR, 18(1), 47-58. [Link]

  • Farcasiu, D., et al. (1997). 13C Chemical Shifts and the Determination of DNA and RNA Structure. Journal of Molecular Structure, 410-411, 225-228. [Link]

  • Kelly, G., et al. (2001). The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR. Tetrahedron Letters, 42(48), 8569-8572. [Link]

  • Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 769576. [Link]

  • Quinn, C. M., & Polenova, T. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. Analytical Chemistry, 87(1), 37-61. [Link]

  • Wang, T., et al. (2021). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for Biofuels, 14(1), 10. [Link]

  • Lin, H., & Tycko, R. (2015). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology, 1261, 187-210. [Link]

  • Al-Hashimi, H. M., & LeMaster, D. M. (2006). Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA. Journal of Biomolecular NMR, 36(2), 77-88. [Link]

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Quantifying RNA turnover rates using [2'-13C]ribothymidine labeling.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Mass Spectrometry-Based Approach for Quantifying RNA Turnover Rates Using [2'-¹³C]Ribothymidine Labeling

Abstract

The regulation of gene expression is a dynamic process governed by the synthesis, processing, and degradation of RNA molecules. The turnover rate, or half-life, of an RNA species is a critical determinant of its steady-state abundance and its capacity to respond to cellular signals. This document provides a comprehensive guide for quantifying RNA turnover rates using metabolic labeling with [2'-¹³C]ribothymidine, a stable isotope-labeled nucleoside. This method offers a powerful, non-radioactive approach to directly measure the decay kinetics of specific RNA populations, particularly transfer RNA (tRNA), where ribothymidine is a conserved modification. By combining pulse-chase labeling with highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can gain deep insights into the post-transcriptional regulation of gene expression, which is invaluable for basic research and therapeutic development.

Introduction: The Significance of RNA Turnover

The transcriptome is in a constant state of flux, with the concentration of any given RNA molecule determined by the equilibrium between its synthesis and degradation.[1] This dynamic turnover allows cells to rapidly modulate protein expression in response to developmental cues, environmental stress, and disease states.[2] While traditional methods for measuring RNA stability often rely on transcriptional inhibition, which can have significant off-target effects, metabolic labeling with stable isotopes provides a less invasive means to track the fate of newly synthesized RNA.[3][4]

This protocol focuses on the use of [2'-¹³C]ribothymidine. Ribothymidine (rT) is a modified nucleoside found in the T-loop of most tRNAs and is crucial for stabilizing their tertiary structure.[5][6] By introducing a ¹³C label at the 2' position of the ribose sugar, we can create a molecular tracer that, once incorporated into RNA, can be distinguished from its pre-existing, unlabeled counterpart by mass spectrometry. This strategy is particularly well-suited for studying the dynamics of tRNA, a class of RNA essential for translation, whose turnover can be dysregulated in various diseases.[7]

Principle of the Method

The methodology is based on a pulse-chase experimental design.

  • Pulse Phase: Cultured cells are incubated with medium containing [2'-¹³C]ribothymidine. During this phase, newly transcribed and modified RNAs incorporate the "heavy" ¹³C-labeled nucleoside.

  • Chase Phase: The labeling medium is replaced with fresh medium containing an excess of unlabeled ("light") ribothymidine. This prevents further incorporation of the ¹³C label.

  • Time-Course Analysis: Cells are harvested at various time points during the chase phase.

  • Sample Processing & Analysis: Total RNA is extracted, enzymatically digested into individual nucleosides, and analyzed by LC-MS/MS. The mass spectrometer can selectively quantify the abundance of the light (¹²C) and heavy (¹³C) forms of ribothymidine.

  • Turnover Calculation: The rate at which the heavy-to-light ratio decreases over the chase period reflects the degradation rate of the RNA population, from which the half-life can be calculated.[8]

This turnover-based approach provides a direct measurement of RNA decay kinetics under physiological conditions.[9][10]

Experimental Workflow Overview

The entire process, from cell culture to data analysis, follows a systematic workflow.

RNA_Turnover_Workflow cluster_0 Phase 1: Cell Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis A 1. Seed & Culture Cells B 2. Pulse: Add [2'-13C]Ribothymidine Media A->B C 3. Chase: Replace with Unlabeled Ribothymidine Media B->C D 4. Harvest Cells at Multiple Time Points (t0, t1, t2...) C->D E 5. Isolate Total RNA (e.g., TRIzol Extraction) D->E F 6. Quality Control (Check RNA Integrity & Conc.) E->F G 7. Enzymatic Digestion (Nuclease P1, Phosphatase) F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Quantify Peak Areas (Heavy vs. Light Ribothymidine) H->I J 10. Calculate RNA Half-Life (Exponential Decay Fit) I->J

Caption: Experimental workflow for RNA turnover analysis.

Detailed Protocols

Disclaimer: These protocols are generalized. Optimization may be required for specific cell lines and experimental conditions.

Protocol Part A: Cell Culture and Pulse-Chase Labeling
  • Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) in sufficient quantity for the entire time-course experiment. Aim for approximately 70-80% confluency at the start of the pulse phase.

  • Prepare Labeling Media:

    • Pulse Medium: Prepare culture medium (e.g., DMEM) supplemented with [2'-¹³C]ribothymidine. The final concentration should be optimized, but a starting point of 100-200 µM is recommended.

    • Chase Medium: Prepare culture medium supplemented with a 10-fold excess of unlabeled ribothymidine (e.g., 1-2 mM) to competitively inhibit any further incorporation of the labeled tracer.

  • Pulse Phase: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the Pulse Medium and incubate for a duration sufficient to label the RNA pool of interest. For many tRNAs, a pulse of 12-24 hours is adequate.

  • Chase Phase: a. At the end of the pulse period (this is Time 0 ), immediately harvest the first set of cells. b. For the remaining plates, aspirate the Pulse Medium, wash twice with warm PBS, and add the Chase Medium . c. Harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours) by washing with cold PBS and lysing or flash-freezing the cell pellets for later processing.

Protocol Part B: Total RNA Isolation
  • Cell Lysis: Lyse the harvested cells directly in the culture dish or from the cell pellet using TRIzol™ Reagent or a similar guanidinium thiocyanate-based solution, following the manufacturer's instructions.

  • RNA Extraction: Perform a standard phenol-chloroform extraction followed by isopropanol precipitation to isolate the total RNA.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.

  • Quality Control: a. Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer. High-quality RNA is crucial for accurate results.

Protocol Part C: Enzymatic Digestion to Nucleosides

This step breaks down the RNA polymer into its constituent nucleosides for MS analysis.[11][12]

  • Reaction Setup: In a sterile microcentrifuge tube, combine:

    • Total RNA: 1-5 µg

    • Nuclease P1 Buffer (10X)

    • Nuclease P1 (e.g., 2 Units)

    • RNase-free water to a final volume of 50 µL.

  • Nuclease P1 Digestion: Incubate at 37°C for 2 hours. This enzyme will cleave the phosphodiester bonds.

  • Dephosphorylation: a. Add Alkaline Phosphatase (e.g., Calf Intestinal or Bacterial) and its corresponding buffer to the reaction mixture. b. Incubate at 37°C for an additional 2 hours. This removes the 5'-phosphate group, yielding free nucleosides.

  • Sample Cleanup: Centrifuge the sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any denatured enzyme. Carefully transfer the supernatant, which contains the nucleosides, to a new tube for LC-MS/MS analysis.

Protocol Part D: LC-MS/MS Analysis

Analysis is typically performed on a triple quadrupole mass spectrometer, which is ideal for quantitative targeted analysis using Multiple Reaction Monitoring (MRM).[13]

  • Chromatographic Separation (LC):

    • Column: Use a C18 reverse-phase column suitable for nucleoside analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Develop a gradient that provides good separation of ribothymidine from other isomeric or isobaric compounds.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MRM Transitions: Define specific precursor-to-product ion transitions for both light and heavy ribothymidine. The precursor ion will be the protonated molecule [M+H]⁺. The product ion is typically the corresponding base fragment after collision-induced dissociation.

      • Light Ribothymidine (¹²C): Monitor the specific m/z transition.

      • Heavy Ribothymidine (¹³C): Monitor the transition corresponding to the ¹³C-labeled version (mass will be shifted by +1 Da due to the single ¹³C at the 2' position).

Data Analysis and Interpretation

The core of the analysis is determining the fraction of labeled RNA remaining at each time point of the chase.

RNA Life Cycle and Label Incorporation

RNA_Lifecycle DNA DNA Transcription Transcription DNA->Transcription Pre_RNA Precursor RNA Transcription->Pre_RNA Modification Modification & Processing Pre_RNA->Modification Mature_RNA Mature RNA Pool Modification->Mature_RNA Degradation Degradation Mature_RNA->Degradation Nucleosides Free Nucleosides Degradation->Nucleosides Label [2'-13C]Ribothymidine Label->Modification Incorporation

Caption: The life cycle of RNA, highlighting the incorporation of the stable isotope label during post-transcriptional modification.

Calculating RNA Half-Life
  • Extract Peak Areas: Integrate the chromatographic peak areas for the light and heavy MRM transitions at each time point.

  • Calculate the Fraction Heavy: For each time point (t), calculate the fraction of labeled ribothymidine remaining (F_heavy) using the formula: F_heavy(t) = Area_heavy / (Area_heavy + Area_light)

  • Normalize Data: Normalize the F_heavy values by setting the value at Time 0 to 100% (or 1.0).

  • Fit Decay Curve: Plot the normalized F_heavy against time. Fit the data to a first-order exponential decay curve: y = A * e^(-kt) Where 'y' is the fraction of labeled RNA, 'A' is the initial fraction (should be close to 1), 'k' is the decay rate constant, and 't' is time.

  • Determine Half-Life (t₁/₂): The half-life is calculated from the decay rate constant 'k': t₁/₂ = ln(2) / k

Sample Data Presentation

The results of a hypothetical experiment can be summarized in a table for clarity.

Time Point (Hours)Peak Area (Light)Peak Area (Heavy)Fraction Heavy (Normalized)
05.2e64.8e61.00
26.1e63.9e60.81
47.0e63.0e60.63
88.1e61.9e60.39
128.8e61.2e60.24
249.5e60.5e60.10

Conclusion and Future Perspectives

The use of [2'-¹³C]ribothymidine labeling coupled with LC-MS/MS provides a robust and precise method for quantifying the turnover of RNA.[11][14] This technique is particularly powerful for investigating the dynamics of tRNA and other modified non-coding RNAs, offering insights that are complementary to transcriptome-wide sequencing methods.[9] By enabling the direct measurement of RNA half-lives in a physiologically relevant context, this approach empowers researchers in drug development and fundamental biology to unravel the complex layers of post-transcriptional gene regulation.

References

  • Gameiro, P. A., Encheva, V., Silva Dos Santos, M., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 297(5), 101294. [Link]

  • Morales, S. E., & Holben, W. E. (2011). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 77(18), 6440–6446. [Link]

  • Gameiro, P. A., Encheva, V., Silva Dos Santos, M., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 297(5), 101294. [Link]

  • Wada, T., & Becskei, A. (2017). Impact of Methods on the Measurement of mRNA Turnover. Genes, 8(11), 306. [Link]

  • Gameiro, P. A., Encheva, V., Silva Dos Santos, M., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry. [Link]

  • Heiss, M., Reichle, V. F., & Kellner, S. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. [Link]

  • Wada, T., & Becskei, A. (2017). Impact of Methods on the Measurement of mRNA Turnover. ResearchGate. [Link]

  • Gameiro, P. A., Encheva, V., Silva Dos Santos, M., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. [Link]

  • JoVE. (2022). Metabolic Labeling of Newly Transcribed RNA for High-Resolution Gene Expression Profiling. YouTube. [Link]

  • Agarwala, S., Cocuron, J., Tang, H., & Alonso, A. P. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(4), 12084-12094. [Link]

  • Imamachi, N., Tani, H., Akimitsu, N., & et al. (2016). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA, 22(4), 627-639. [Link]

  • Herzog, V. A., Fasching, N., & Ameres, S. L. (2019). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. Springer Nature Experiments. [Link]

  • Wada, T., & Becskei, A. (2017). Impact of Methods on the Measurement of mRNA Turnover. MDPI. [Link]

  • Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571-1581. [Link]

  • NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

  • Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]

  • Agarwala, S., Cocuron, J., Tang, H., & Alonso, A. P. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Limbach, P. A. (2013). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Mass Spectrometry Reviews, 32(1), 1-20. [Link]

  • Grimble, G. K., Malik, S. B., & Boza, J. J. (2000). Methods for measuring tissue RNA turnover. Current Opinion in Clinical Nutrition and Metabolic Care, 3(5), 399-408. [Link]

  • Tani, H., Imamachi, N., Mizutani, R., & et al. (2012). Genome-wide determination of RNA stability reveals hundreds of short-lived noncoding transcripts in mammals. Genome Research, 22(5), 947-956. [Link]

  • Vock, I. W., Ta, D., & et al. (2025). RNADecayCafe, a uniformly processed atlas of RNA half-life estimates across multiple human cell lines. bioRxiv. [Link]

  • Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571-1581. [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Wada, T., & Becskei, A. (2017). Impact of Methods on the Measurement of mRNA Turnover. Preprints.org. [Link]

  • Ahmad, Y., Abdul-Salam, V., & et al. (2018). Proteome-wide analysis of protein abundance and turnover remodelling during oncogenic transformation of human breast epithelial cells. eLife, 7, e36482. [Link]

  • Chen, C. Y. A., & Shyu, A. B. (2008). Messenger Rna Half-Life Measurements In Mammalian Cells. Methods in Enzymology, 448, 335-357. [Link]

  • Huch, S., & Nissan, T. (2018). Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability. eLife, 7, e39340. [Link]

  • Oshima, T., & Watanabe, K. (1984). Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. Journal of Biochemistry, 96(5), 1625-1632. [Link]

  • Eyers, C. E., & Beynon, R. J. (2018). Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS). Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748), 20170161. [Link]

  • Ross, A. B., Langer, J. D., & Jovanovic, M. (2021). Proteome Turnover in the Spotlight: Approaches, Applications & Perspectives. Molecular & Cellular Proteomics, 20, 100064. [Link]

  • Amort, T., Riml, A., & et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Sharma, G., & Chow, C. S. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]

  • Neymotin, B., Athanasiadou, R., & Gresham, D. (2014). Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay. G3: Genes, Genomes, Genetics, 4(7), 1233-1243. [Link]

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Unlocking RNA's Secrets: A Detailed Guide to Site-Specific Labeling with [2'-13C]Ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of RNA, the ability to observe its structure, dynamics, and interactions at an atomic level is paramount. Site-specific isotopic labeling of RNA with stable isotopes like 13C provides a powerful tool for such investigations, particularly through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of [2'-13C]ribothymidine into RNA, a modification that offers a unique probe into the sugar pucker and local conformation of the ribose moiety.

This document moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices, ensuring that the protocols are not just followed, but understood. We will explore two primary strategies for achieving site-specific labeling: Chemical Synthesis via Phosphoramidite Chemistry and Enzymatic Incorporation using RNA Polymerase .

The "Why": The Strategic Advantage of [2'-13C]Ribothymidine Labeling

The 2'-position of the ribose sugar is a critical determinant of RNA structure and function. The conformation of the sugar pucker (C2'-endo vs. C3'-endo) directly influences the local and global architecture of the RNA molecule. By introducing a 13C label specifically at the 2'-position of a ribothymidine residue, we create a sensitive NMR probe. This allows for:

  • High-Resolution Structural Analysis: Simplification of complex NMR spectra, aiding in resonance assignment and the determination of RNA structures and protein-RNA complexes.[1][2][3]

  • Probing RNA Dynamics: Characterization of conformational changes and molecular motions on a range of timescales, providing insights into mechanisms of riboswitch function, RNA catalysis, and RNA-ligand interactions.

  • Understanding RNA-Protein Recognition: Elucidating the specific contacts and conformational changes that occur at the RNA-protein interface.

PART 1: Chemical Synthesis of RNA with Site-Specific [2'-13C]Ribothymidine

Solid-phase phosphoramidite chemistry is the gold standard for the synthesis of short to medium-length RNA oligonucleotides with high purity and the ability to incorporate modifications at any desired position.[4][5][6][7] The key to this approach is the synthesis of the [2'-13C]ribothymidine phosphoramidite building block.

Workflow for Chemical Synthesis

cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis cluster_2 Analysis & Verification start [2'-13C]Ribose nuc_syn Nucleoside Synthesis ([2'-13C]Ribothymidine) start->nuc_syn protect Protection of Hydroxyl Groups (5'-DMTr, 3'-OH) nuc_syn->protect phosph Phosphitylation ([2'-13C]Ribothymidine Phosphoramidite) protect->phosph sps Automated Solid-Phase Synthesis phosph->sps deprotect Cleavage and Deprotection sps->deprotect purify Purification (e.g., HPLC) deprotect->purify ms Mass Spectrometry purify->ms nmr NMR Spectroscopy purify->nmr

Caption: Workflow for site-specific labeling of RNA with [2'-13C]ribothymidine via chemical synthesis.

Protocol 1: Synthesis of [2'-13C]Ribothymidine Phosphoramidite

This protocol is adapted from established methods for the synthesis of labeled nucleoside phosphoramidites.[4][8][9] The synthesis of the starting material, [2'-13C]ribose, is a critical first step and can be achieved through various organic synthesis routes, which are beyond the scope of this protocol.

Materials:

  • [2'-13C]-D-Ribose

  • Thymine

  • Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Pyridine, Acetonitrile, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Glycosylation:

    • Silylate thymine with BSA in anhydrous acetonitrile.

    • In a separate flask, dissolve [2'-13C]-D-ribose (typically as its acetyl-protected form) in anhydrous acetonitrile.

    • Add the silylated thymine to the ribose solution.

    • Cool the mixture to 0°C and add TMSOTf dropwise.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Quench the reaction and purify the resulting [2'-13C]ribothymidine nucleoside by silica gel chromatography.

  • 5'-Hydroxyl Protection:

    • Dissolve the dried [2'-13C]ribothymidine in anhydrous pyridine.

    • Add DMTr-Cl in portions at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with methanol and purify the 5'-O-DMTr-[2'-13C]ribothymidine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMTr-[2'-13C]ribothymidine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature until completion (monitored by 31P NMR).

    • Purify the final [2'-13C]ribothymidine phosphoramidite by silica gel chromatography under an inert atmosphere.

Parameter Typical Value
Starting Material [2'-13C]-D-Ribose
Overall Yield 15-30%
Purity >98% by 31P NMR
Protocol 2: Automated Solid-Phase RNA Synthesis

With the custom phosphoramidite in hand, the site-specific incorporation into the desired RNA sequence is a standard procedure on an automated DNA/RNA synthesizer.

Materials:

  • [2'-13C]Ribothymidine phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

Procedure:

  • Dissolve the [2'-13C]ribothymidine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration.

  • Install the phosphoramidite vials on the synthesizer.

  • Program the desired RNA sequence into the synthesizer, specifying the position for the incorporation of the labeled ribothymidine.

  • Initiate the synthesis protocol, which involves the iterative cycles of deblocking, coupling, capping, and oxidation.

  • Upon completion of the synthesis, the CPG support with the full-length, protected RNA is obtained.

PART 2: Enzymatic Incorporation of [2'-13C]Ribothymidine

For longer RNA molecules, in vitro transcription by phage RNA polymerases (e.g., T7, T3, SP6) is the method of choice.[10][11][12] Site-specific incorporation can be more challenging than with chemical synthesis, but strategies exist to achieve this, primarily through the synthesis and incorporation of [2'-13C]ribothymidine-5'-triphosphate (rTTP).

Workflow for Enzymatic Incorporation

cluster_0 Triphosphate Synthesis cluster_1 In Vitro Transcription cluster_2 Analysis & Verification start [2'-13C]Ribothymidine phos Phosphorylation ([2'-13C]rTTP) start->phos ivt T7 RNA Polymerase In Vitro Transcription phos->ivt template DNA Template Design template->ivt purify Purification (e.g., PAGE) ivt->purify ms Mass Spectrometry purify->ms nmr NMR Spectroscopy purify->nmr

Caption: Workflow for site-specific labeling of RNA with [2'-13C]ribothymidine via enzymatic incorporation.

Protocol 3: Synthesis of [2'-13C]Ribothymidine-5'-Triphosphate

This protocol is based on the well-established Ludwig-Eckstein one-pot phosphorylation method.[13][14]

Materials:

  • [2'-13C]Ribothymidine

  • Proton sponge

  • Phosphorus oxychloride (POCl3)

  • Tributylammonium pyrophosphate

  • Anhydrous trimethyl phosphate

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Co-evaporate [2'-13C]ribothymidine with anhydrous pyridine and dry under high vacuum.

  • Dissolve the dried nucleoside in anhydrous trimethyl phosphate.

  • Add proton sponge and cool the mixture to 0°C.

  • Add POCl3 dropwise and stir for 2-3 hours at 0°C.

  • In a separate flask, prepare a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF.

  • Add the pyrophosphate solution to the reaction mixture and stir for 10 minutes.

  • Quench the reaction with TEAB buffer (1 M, pH 7.5).

  • Purify the [2'-13C]rTTP by anion-exchange chromatography (e.g., DEAE-Sephadex or HPLC).

Parameter Typical Value
Starting Material [2'-13C]Ribothymidine
Yield 30-50%
Purity >95% by HPLC
Protocol 4: Site-Specific Incorporation by T7 RNA Polymerase

Achieving site-specific incorporation during in vitro transcription requires clever template design or the use of modified polymerases. One common strategy for labeling at the 5'-end is to use a high concentration of the labeled nucleotide relative to its canonical counterpart in the transcription reaction, which favors its use for initiation.[15][16] For internal labeling, segmental approaches involving RNA ligation are often necessary. Here, we focus on the 5'-end labeling strategy.

Materials:

  • Linearized DNA template containing a T7 promoter

  • [2'-13C]rTTP

  • ATP, CTP, GTP, UTP

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription buffer

Procedure:

  • Template Design: The DNA template should be designed such that the desired transcription start site is a thymidine.

  • Transcription Reaction Setup:

    • Assemble the transcription reaction on ice in the following order: transcription buffer, ATP, CTP, GTP, UTP (at standard concentrations), and a significantly higher concentration of [2'-13C]rTTP (e.g., 5-10 fold excess over UTP).

    • Add the linearized DNA template.

    • Add RNase inhibitor.

    • Initiate the reaction by adding T7 RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and precipitation.

PART 3: Verification of Site-Specific Labeling

Confirmation of the successful and site-specific incorporation of the [2'-13C]ribothymidine is a critical final step.

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the mass of the synthesized RNA. The mass of the labeled RNA should be increased by 1 Da for each incorporated 13C atom compared to the unlabeled counterpart. For sequence verification, the RNA can be subjected to enzymatic digestion followed by LC-MS/MS analysis of the resulting fragments.[17][18][19][20]

NMR Spectroscopy

The ultimate validation and the primary application of this labeling strategy is NMR spectroscopy. A 1H-13C HSQC spectrum will show a correlation peak for the 13C-labeled 2'-position of the ribothymidine, confirming its incorporation. The chemical shift of this correlation provides valuable information about the local conformation. The absence of other unexpected 13C signals confirms the site-specificity of the labeling.[1][2][3]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The purification steps (HPLC for small molecules and PAGE for RNA) ensure the chemical and size purity of the products. The final analytical verification by mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the successful site-specific incorporation of the [2'-13C]ribothymidine label. By following these rigorous procedures, researchers can be confident in the quality of their labeled RNA for downstream biophysical studies.

References

  • Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PMC. [Link]

  • Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Google Scholar.
  • Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. PMC. [Link]

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PMC. [Link]

  • Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. NIH. [Link]

  • Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. ACS Publications. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC. [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers. [Link]

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. PMC. [Link]

  • Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite. PubMed. [Link]

  • Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin. PMC. [Link]

  • RNA quantification using stable isotope labeling and mass spectrometry... ResearchGate. [Link]

  • Probing the Hydrogen-Bonding Environment of Individual Bases in DNA Duplexes with Isotope-Edited Infrared Spectroscopy. ResearchGate. [Link]

  • Modified RNA Synthesis. Amerigo Scientific. [Link]

  • Solid-phase chemical synthesis of RNA with site-specifically 2′-azido... ResearchGate. [Link]

  • RNA solid-phase synthesis cycle. ResearchGate. [Link]

  • Preparation of Site-Specifically Spin-Labeled RNA by in Vitro Transcription Using an Expanded Genetic Alphabet. Springer Nature Experiments. [Link]

  • Identifying modifications in RNA by MALDI mass spectrometry. Semantic Scholar. [Link]

  • Chemical synthesis of RNA with site-specific methylphosphonate modifications. Semantic Scholar. [Link]

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]

  • Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. PMC. [Link]

  • Synthesis of a 2′-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study. NIH. [Link]

  • Polymerase-Mediated Site-Specific Incorporation of a Synthetic Fluorescent Isomorphic G Surrogate into RNA. NIH. [Link]

  • Synthesis of Ribonucleoside 5'-Triphosphates Derived from 2-Thiocytidine, 4-Thiouridine, and 5-Bromocytidine. Chemical Papers. [Link]

  • Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine ana. eScholarship.org. [Link]

  • siRNA synthesis by in vitro transcription. Fürth lab. [Link]

  • In Vitro Transcription of Long RNA Containing Modified Nucleosides. ResearchGate. [Link]

  • Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as s. White Rose eTheses Online. [Link]

  • Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin. PubMed. [Link]

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Application Notes and Protocols for In Vitro Transcription Methods Incorporating [2'-13C]ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating RNA Structure and Function with Stable Isotopes

The intricate folding of ribonucleic acid (RNA) is fundamental to its diverse roles in cellular processes, from gene regulation to catalysis. To unravel the complexities of RNA structure, dynamics, and interactions, researchers increasingly turn to biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Stable isotope labeling of RNA, particularly with Carbon-13 (¹³C), provides a powerful tool to enhance NMR sensitivity and resolve spectral ambiguities, offering unprecedented insights into molecular architecture.[1][2]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific isotopic label, [2'-¹³C]ribothymidine, into RNA transcripts via in vitro transcription (IVT). The strategic placement of a ¹³C label at the 2'-position of the ribose sugar of thymidine offers a unique probe for studying local conformational dynamics and interactions within the RNA molecule, without the spectral crowding associated with uniform labeling.[3]

We will delve into the enzymatic synthesis of the necessary precursor, [2'-¹³C]ribothymidine 5'-triphosphate (rTTP), the optimization of in vitro transcription reactions for efficient incorporation, and the subsequent purification and analytical validation of the labeled RNA. This application note is designed to equip researchers with the foundational knowledge and practical steps to successfully produce ¹³C-labeled RNA for advanced structural biology and drug discovery applications.

Core Principles: The "Why" Behind the "How"

Successful incorporation of modified nucleotides like [2'-¹³C]ribothymidine into RNA transcripts hinges on understanding the interplay between the modified substrate and the enzymatic machinery of in vitro transcription, primarily T7 RNA polymerase.

T7 RNA Polymerase Substrate Tolerance: T7 RNA polymerase is remarkably versatile, capable of incorporating a wide array of modified nucleotides into growing RNA chains.[4] However, modifications at the 2'-position of the ribose can influence the efficiency of incorporation. The enzyme's active site must accommodate the altered stereochemistry and potential steric bulk of the modification. While many 2'-modified nucleotides are tolerated, reaction conditions often require optimization to achieve high yields of full-length transcripts.[4][5] Mutant versions of T7 RNA polymerase have been developed to enhance the incorporation of 2'-modified nucleotides, offering higher yields and improved processivity.[4]

Enzymatic Synthesis of Labeled NTPs: The availability of high-purity, isotopically labeled nucleotide triphosphates is a prerequisite for successful labeling studies. Chemo-enzymatic synthesis offers a robust and flexible approach to produce site-specifically labeled NTPs.[6] This typically involves the chemical synthesis of the labeled nucleoside followed by a series of enzymatic phosphorylation steps to convert the nucleoside into its active triphosphate form.

Experimental Workflow Overview

The overall process for generating [2'-¹³C]ribothymidine-labeled RNA can be broken down into four key stages:

Workflow cluster_0 Stage 1: Labeled NTP Synthesis cluster_1 Stage 2: In Vitro Transcription cluster_2 Stage 3: Purification cluster_3 Stage 4: Analysis & Validation A Synthesis of [2'-13C]ribothymidine B Enzymatic Phosphorylation to [2'-13C]rTTP A->B D IVT Reaction with [2'-13C]rTTP B->D C DNA Template Preparation C->D E DNase Treatment D->E F RNA Purification (e.g., HPLC, PAGE) E->F G Mass Spectrometry F->G H NMR Spectroscopy F->H I Gel Electrophoresis F->I

Figure 1: High-level workflow for producing [2'-13C]ribothymidine labeled RNA.

Part 1: Synthesis of [2'-¹³C]ribothymidine 5'-Triphosphate

While [2'-¹³C]ribothymidine is commercially available from specialized suppliers, this section outlines the general principles and a plausible enzymatic approach for its conversion to the triphosphate form for researchers who may start with the nucleoside.

Protocol 1: Enzymatic Phosphorylation of [2'-¹³C]ribothymidine

This protocol describes a three-step enzymatic cascade to convert the nucleoside to a nucleoside triphosphate.

Materials:

  • [2'-¹³C]ribothymidine

  • ATP (Adenosine 5'-triphosphate)

  • Thymidine kinase (TK)

  • Thymidylate kinase (TMPK)

  • Nucleoside diphosphate kinase (NDPK)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

    • [2'-¹³C]ribothymidine (to a final concentration of 1-5 mM)

    • ATP (1.5-fold molar excess over [2'-¹³C]ribothymidine)

    • Thymidine kinase (enzyme concentration to be optimized based on supplier's activity units)

    • Thymidylate kinase (enzyme concentration to be optimized)

    • Nucleoside diphosphate kinase (enzyme concentration to be optimized)

    • 10x Reaction Buffer (to a final concentration of 1x)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time (e.g., 2, 4, 8, and 16 hours) by taking small aliquots for analysis by HPLC.

  • Reaction Monitoring (HPLC): Use an ion-exchange HPLC column to separate the nucleoside, monophosphate, diphosphate, and triphosphate species. This will allow for the determination of the reaction endpoint.

  • Enzyme Removal: Once the reaction is complete (as determined by the maximal conversion to the triphosphate form), the enzymes must be removed. This can be achieved by:

    • Phenol:chloroform extraction followed by ether extraction and precipitation.

    • Using spin columns with a molecular weight cutoff that retains the enzymes while allowing the smaller NTPs to pass through.

  • Purification of [2'-¹³C]rTTP: The resulting solution containing the labeled NTP will also have residual reactants and byproducts. Purification is crucial and can be performed using preparative ion-exchange HPLC.

  • Quantification: Determine the concentration of the purified [2'-¹³C]rTTP using UV-Vis spectrophotometry at 267 nm.

Part 2: In Vitro Transcription with [2'-¹³C]ribothymidine Triphosphate

This section provides a detailed protocol for incorporating the synthesized [2'-¹³C]rTTP into an RNA transcript using T7 RNA polymerase.

Protocol 2: In Vitro Transcription Reaction

Materials:

  • Linearized DNA template with a T7 promoter

  • [2'-¹³C]rTTP solution (as prepared above)

  • ATP, CTP, GTP solutions (high purity)

  • T7 RNA Polymerase (or a mutant version optimized for modified nucleotides)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • Nuclease-free water

Reaction Setup:

The following table provides a recommended starting point for a 20 µL transcription reaction. Optimization of the nucleotide concentrations may be necessary.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20-
10x Transcription Buffer21x
ATP, CTP, GTP Mix (25 mM each)22.5 mM each
[2'-¹³C]rTTP (25 mM)22.5 mM
Linearized DNA Template (1 µg/µL)150 ng/µL
RNase Inhibitor (40 U/µL)12 U/µL
T7 RNA Polymerase (50 U/µL)12.5 U/µL
Total Volume 20

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep the enzymes and RNase inhibitor on ice at all times.

  • Assemble Reaction: In a sterile, nuclease-free tube on ice, add the components in the order listed in the table. Mix gently by pipetting after each addition.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield and could lead to product degradation.

  • DNase Treatment: After the incubation, add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

Part 3: Purification of [2'-¹³C]ribothymidine-Labeled RNA

Purification is a critical step to remove unincorporated nucleotides, enzymes, and the digested DNA template. The choice of method will depend on the length of the RNA transcript and the desired purity.

Purification Options:
  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the gold standard for obtaining highly pure RNA of a specific length. The RNA is resolved on a denaturing urea-PAGE gel, the band of interest is excised, and the RNA is eluted.

  • HPLC-Based Purification: Ion-exchange or reverse-phase HPLC can provide excellent separation and purity.[7][8]

  • Spin Column Purification: Commercially available spin columns are a rapid method for cleaning up transcription reactions and are suitable for many downstream applications. They efficiently remove proteins, salts, and unincorporated nucleotides.

  • Lithium Chloride (LiCl) Precipitation: This method is effective for precipitating RNA while leaving most unincorporated nucleotides in solution. It is often used as an initial purification step.

Part 4: Validation of Incorporation

After purification, it is essential to verify the successful incorporation of the [2'-¹³C]ribothymidine into the RNA transcript.

Analytical Techniques:
  • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the purified RNA. A mass shift corresponding to the number of incorporated ¹³C-labeled ribothymidine residues will confirm successful labeling.

  • NMR Spectroscopy: For the ultimate confirmation and for downstream structural studies, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) NMR experiments can be performed. The appearance of cross-peaks corresponding to the ¹³C-labeled 2'-position of the ribose will directly demonstrate the presence and location of the label.[2][9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low RNA Yield - Suboptimal concentration of [2'-¹³C]rTTP- Inactive T7 RNA Polymerase- Poor quality DNA template- Titrate the concentration of the labeled NTP.- Use a fresh batch of enzyme.- Ensure the template is pure and fully linearized.
Incomplete Transcripts - Premature termination by the polymerase due to the modification- Low NTP concentration- Try a mutant T7 RNA polymerase with enhanced processivity for modified NTPs.[4]- Increase the concentration of all NTPs.
No Incorporation Detected - Inactive [2'-¹³C]rTTP- Incorrect reaction setup- Verify the integrity and purity of the labeled NTP by HPLC.- Double-check all reagent concentrations and the reaction setup.

Conclusion

The site-specific incorporation of [2'-¹³C]ribothymidine into RNA via in vitro transcription is a powerful technique for elucidating the structure and function of these vital macromolecules. By carefully preparing the labeled nucleotide triphosphate and optimizing the transcription and purification protocols, researchers can generate high-quality, isotopically labeled RNA suitable for advanced NMR studies and other biophysical analyses. The methods outlined in this guide provide a solid foundation for the successful implementation of this valuable labeling strategy in your research endeavors.

References

  • NMR of [2‐¹⁹F, 2‐¹³C]‐labeled RNAs. A) Secondary structure of human... - ResearchGate. (URL: [Link])

  • Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC - NIH. (URL: [Link])

  • In Vitro Selection Using Modified or Unnatural Nucleotides - PMC - NIH. (URL: [Link])

  • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and ... - RSC Publishing. (URL: [Link])

  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - NIH. (URL: [Link])

  • PAGE analysis of in vitro transcription by T7 RNA polymerase using... - ResearchGate. (URL: [Link])

  • Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate | Request PDF - ResearchGate. (URL: [Link])

  • Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - NIH. (URL: [Link])

  • Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience. (URL: [Link])

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (URL: [Link])

  • Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies - Oxford Academic. (URL: [Link])

  • Modified nucleotides may have enhanced early RNA catalysis - PMC - NIH. (URL: [Link])

  • Resolving altered base-pairing of RNA modifications with DNA nanoswitches | Nucleic Acids Research | Oxford Academic. (URL: [Link])

  • Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed. (URL: [Link])

  • Chemical Triphosphorylation of Oligonucleotides. (URL: [Link])

  • A Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. (URL: [Link])

  • Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/12126398/)
  • Rapid purification of RNA secondary structures | Nucleic Acids Research - Oxford Academic. (URL: [Link])

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed. (URL: [Link])

  • Synthesis of modified nucleoside 5'-triphosphates for in vitro selection of catalytic nucleic acids - PubMed. (URL: [Link])

  • Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - NIH. (URL: [Link])

  • Synthesis of transfer ribonucleic acids with uridine or 2'-O-methylribothymidine at position 54 in developing Dictyostelium discoideum - PubMed. (URL: [Link])

  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC - NIH. (URL: [Link])

  • (PDF) Rapid purification of RNA secondary structures - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of RNA Containing [2'-13C]ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ribothymidine and the Power of Stable Isotope Labeling

Ribothymidine (5-methyluridine, m5U), a post-transcriptionally modified nucleoside, is a critical component of various RNA species, notably transfer RNA (tRNA).[1] It is known to play a crucial role in stabilizing the tertiary structure of tRNA, thereby ensuring its proper function in protein synthesis.[2] The accurate quantification of ribothymidine and other modified nucleosides is paramount for understanding RNA metabolism, its role in disease, and for the development of RNA-based therapeutics.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of modified nucleosides in complex biological samples.[4] This approach involves the enzymatic digestion of RNA into its constituent nucleosides, followed by their separation and detection by the mass spectrometer.[5]

To enhance the accuracy and reliability of quantification, stable isotope-labeled internal standards are indispensable. The use of molecules such as [2'-13C]ribothymidine, where a naturally occurring carbon-12 atom at the 2' position of the ribose sugar is replaced with a heavier carbon-13 isotope, allows for precise quantification through isotope dilution mass spectrometry.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of RNA containing [2'-13C]ribothymidine.

Core Methodology: A Validated Workflow for Accurate Analysis

The robust analysis of [2'-13C]ribothymidine in an RNA sample necessitates a meticulous and validated workflow. This section outlines the critical steps from sample preparation to data acquisition, emphasizing the rationale behind each experimental choice.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion Purity Assessment Purification Solid-Phase Extraction (SPE) RNA_Digestion->Purification Addition of [2'-13C]ribothymidine Internal Standard LC_Separation Liquid Chromatography Separation Purification->LC_Separation Elution MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection Ionization MSMS_Fragmentation Tandem MS Fragmentation (MS/MS) MS_Detection->MSMS_Fragmentation Precursor Ion Selection Peak_Integration Peak Integration & Quantification MSMS_Fragmentation->Peak_Integration Fragment Ion Detection Data_Reporting Data Reporting Peak_Integration->Data_Reporting

Caption: Overall workflow for the analysis of [2'-13C]ribothymidine.

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

The complete digestion of the RNA polymer into its constituent nucleosides is a critical first step. Incomplete digestion will lead to an underestimation of the modified nucleoside content.

Rationale: A combination of nucleases and phosphatases is employed to ensure the complete cleavage of phosphodiester bonds and the removal of phosphate groups, yielding free nucleosides suitable for LC-MS/MS analysis.

Materials:

  • Nuclease P1 (Aspergillus oryzae)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium Acetate Buffer (10 mM, pH 5.3)

  • RNA sample (1-10 µg)

  • [2'-13C]ribothymidine internal standard of known concentration

Procedure:

  • In a sterile microcentrifuge tube, combine the RNA sample with the [2'-13C]ribothymidine internal standard.

  • Add 1/10th volume of 100 mM ammonium acetate buffer (pH 5.3).

  • Add 1-2 units of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add 1/10th volume of 1 M ammonium bicarbonate buffer (pH 8.0).

  • Add 1-2 units of Bacterial Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of nucleosides is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Nucleoside Purification

Following enzymatic digestion, the sample will contain salts, enzymes, and other cellular components that can interfere with LC-MS/MS analysis. Solid-phase extraction is an effective method for purifying and concentrating the nucleosides.

Rationale: SPE separates compounds based on their physical and chemical properties. A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange functionalities is often ideal for retaining the polar nucleosides while allowing salts and other impurities to be washed away.

Materials:

  • Mixed-mode SPE cartridge (e.g., C18 and anion exchange)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Ammonium hydroxide solution (for elution)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the digested nucleoside sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the nucleosides with 1 mL of a 5% ammonium hydroxide solution in methanol.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried nucleosides in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.

Data Acquisition and Analysis: Identifying and Quantifying [2'-13C]ribothymidine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: Reversed-phase liquid chromatography is typically used to separate the nucleosides based on their hydrophobicity prior to their introduction into the mass spectrometer. A triple quadrupole mass spectrometer is commonly employed for its high sensitivity and specificity in quantitative analyses.

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 0% to 40% B over 10-15 minutes is a good starting point.[7]

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): This is a key technique for quantitative analysis. Specific precursor-to-product ion transitions are monitored for both the native ribothymidine and the [2'-13C]ribothymidine internal standard.

Expected Mass Shifts and Fragmentation Patterns

The defining characteristic of [2'-13C]ribothymidine in mass spectrometry is its predictable mass shift compared to its unlabeled counterpart.[8]

Molecular Weight and Mass-to-Charge Ratio (m/z):

  • Ribothymidine (C10H14N2O6): Molecular Weight = 258.23 g/mol .[1]

  • [2'-13C]ribothymidine (C9 13CH14N2O6): The single 13C atom increases the mass by approximately 1 Da. Therefore, the expected molecular weight is ~259.23 g/mol .

In positive ion mode, these will be observed as protonated molecules [M+H]+:

  • Ribothymidine [M+H]+: m/z 259.1

  • [2'-13C]ribothymidine [M+H]+: m/z 260.1

Tandem Mass Spectrometry (MS/MS) Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, nucleosides typically fragment at the glycosidic bond, separating the ribose sugar and the nucleobase.[9]

  • Ribothymidine Fragmentation: The precursor ion (m/z 259.1) will fragment to produce a characteristic product ion corresponding to the protonated thymine base (m/z 127.1).

  • [2'-13C]ribothymidine Fragmentation: Since the 13C label is on the ribose sugar, the fragmentation pattern of the base will remain unchanged. The precursor ion (m/z 260.1) will also fragment to produce the same protonated thymine base product ion (m/z 127.1). The other fragment, the labeled ribose sugar, would show a +1 Da mass shift, but the base fragment is typically more intense and specific for monitoring.

Fragmentation cluster_unlabeled Ribothymidine cluster_labeled [2'-13C]ribothymidine Unlabeled_Precursor [M+H]+ m/z 259.1 Unlabeled_Product [Thymine+H]+ m/z 127.1 Unlabeled_Precursor->Unlabeled_Product CID Labeled_Precursor [M+H]+ m/z 260.1 Labeled_Product [Thymine+H]+ m/z 127.1 Labeled_Precursor->Labeled_Product CID

Caption: Expected fragmentation of ribothymidine and its labeled counterpart.

Data Presentation: MRM Transitions and Expected Masses

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ribothymidine259.1127.1
[2'-13C]ribothymidine260.1127.1
Quantification

The concentration of ribothymidine in the original RNA sample is determined by comparing the peak area of the endogenous ribothymidine to the peak area of the known amount of the [2'-13C]ribothymidine internal standard. A calibration curve should be generated using known concentrations of unlabeled ribothymidine and a fixed concentration of the internal standard to ensure linearity and accuracy of the measurement.

Troubleshooting and Best Practices

  • Incomplete Digestion: If chromatograms show broad or tailing peaks for the nucleosides, or if the recovery of the internal standard is low, incomplete digestion may be the cause. Ensure the activity of the enzymes and optimize incubation times.

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

  • Contamination: Use of certified RNase-free reagents and consumables is essential to prevent degradation of the RNA sample.

Conclusion

The mass spectrometry-based analysis of RNA containing [2'-13C]ribothymidine provides a highly accurate and reliable method for the quantification of this important modified nucleoside. The protocols and guidelines presented in this application note offer a robust framework for researchers in various fields to obtain high-quality, reproducible data. The use of a stable isotope-labeled internal standard is central to this methodology, ensuring the integrity and validity of the quantitative results.

References

  • Jian, Y., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. [Link]

  • Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142. [Link]

  • Su, D., et al. (2014). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(1), 27-35. [Link]

  • Cai, W. M., et al. (2015). A Platform for Discovery and Quantification of Modified Ribonucleosides in RNA: Application to Stress-Induced Reprogramming of tRNA Modifications. Methods in Enzymology, 560, 29–71. [Link]

  • Thüring, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3249–3261. [Link]

  • Paizs, B., & Mc, D. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. [Link]

  • Bielskutė, S., et al. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. Journal of Analytical & Pharmaceutical Research, 11(3). [Link]

  • Chen, Y., et al. (2018). Position Phosphorylation of Ribose and Ribonucleosides: Phosphate Transfer in the Activated Pyrophosphate Complex in Gas Phase. Chemical Science, 9(24), 5423–5430. [Link]

  • Human Metabolome Database. (n.d.). Ribothymidine (HMDB0000884). [Link]

  • Zambianchi, F., et al. (2016). Peptide fragmentation in tandem mass spectrometry. ResearchGate. [Link]

  • Su, D., et al. (2014). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. [Link]

  • Zambianchi, F., et al. (2016). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Moco, S., et al. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Wikipedia. (n.d.). 5-Methyluridine. [Link]

  • Elias, J. E. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. [Link]

  • PubChem. (n.d.). 5-Methyluridine. [Link]

  • Motori, E., & D'Amico, D. (2021). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

  • Davanloo, P., et al. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed. [Link]

  • Findeisen, P., & Mueller, J. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

  • Jian, Y., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. [Link]

  • Limbach, P. A. (2024). Analysis of RNA and Its Modifications. Annual Review of Analytical Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Incorporation Efficiency of [2'-13C]Ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the enzymatic incorporation of [2'-13C]ribothymidine ([2'-13C]rT). This resource is designed for researchers, scientists, and drug development professionals who utilize site-specific isotope labeling of RNA for structural and functional studies, particularly NMR spectroscopy.[1]

The low incorporation efficiency of modified nucleotides, especially at the 2'-ribose position, is a common and significant hurdle in preparing high-quality labeled RNA. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and solve these challenges, ensuring the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of [2'-13C]ribothymidine triphosphate ([2'-13C]rTTP) in in vitro transcription.

Q1: Why is the incorporation of [2'-13C]ribothymidine so inefficient with standard, wild-type (WT) T7 RNA Polymerase?

A: The primary reason is steric hindrance within the enzyme's active site. The wild-type T7 RNA polymerase has an active site finely tuned to recognize the 2'-hydroxyl (-OH) group of natural ribonucleotides. A critical amino acid, Tyrosine-639 (Y639), plays a key role in discriminating against deoxyribonucleotides by forming a hydrogen bond with this 2'-OH group.[2] Introducing a bulky 13C isotope at the 2' position disrupts this sensitive recognition pocket, creating a steric clash that significantly reduces the enzyme's ability to efficiently accept and incorporate the modified nucleotide.[3][4]

Q2: What is the single most effective change I can make to improve my yield of fully modified RNA?

A: The most impactful change is to switch from wild-type T7 RNA polymerase to an engineered mutant version. The Y639F mutant , where tyrosine is replaced by phenylalanine, is the most well-known and widely used variant for incorporating 2'-modified nucleotides.[5][6][7] This single amino acid substitution removes the hydroxyl group that discriminates against modifications at the 2' position, thereby "opening up" the active site to better accommodate substrates like [2'-13C]rTTP.[6]

Q3: Can I just increase the concentration of my [2'-13C]rTTP to force the reaction?

A: While increasing the concentration of the limiting nucleotide can help, it is often insufficient on its own and can create secondary problems.[8] Nucleoside triphosphates (NTPs) are potent chelators of magnesium ions (Mg2+), which are an essential cofactor for polymerase activity.[9][10] Drastically increasing the [2'-13C]rTTP concentration without adjusting the Mg2+ concentration can lead to magnesium sequestration, effectively inhibiting the polymerase and reducing yields.[10][11] A balanced optimization of both nucleotide and Mg2+ concentrations is crucial.

Q4: My transcription reaction resulted in a smear or multiple smaller bands on a denaturing gel. What is happening?

A: This pattern is characteristic of premature transcription termination.[8] It indicates that the RNA polymerase is stalling and dissociating from the DNA template before reaching the end. This can be caused by several factors related to modified nucleotide incorporation:

  • Low Limiting Nucleotide: The polymerase may pause at sites requiring [2'-13C]rT, and if the concentration is too low, it may terminate.[8]

  • Sub-optimal Conditions: Incorrect Mg2+ levels or reaction temperature can exacerbate stalling.

  • Poor Substrate Quality: Impurities in the [2'-13C]rTTP preparation can act as inhibitors.[]

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide helps you diagnose the root cause of low incorporation efficiency and provides targeted solutions.

Logical Flow for Troubleshooting

The following diagram outlines a systematic workflow for diagnosing and resolving issues with [2'-13C]rT incorporation.

G cluster_0 Start: Low/No Full-Length Transcript cluster_1 Step 1: Enzyme Check cluster_2 Step 2: Substrate Quality Control cluster_3 Step 3: Reaction Condition Optimization cluster_4 Resolution start Initial Observation: Low yield or smear on gel enzyme_q Are you using a mutant T7 RNAP (e.g., Y639F)? start->enzyme_q enzyme_sol Action: Switch to Y639F or other suitable mutant. Consult Table 1. enzyme_q->enzyme_sol No substrate_q Is the [2'-13C]rTTP of high purity (>95%)? enzyme_q->substrate_q Yes enzyme_sol->substrate_q substrate_sol Action: Purify rTTP via HPLC. Use fresh, high-quality stock. substrate_q->substrate_sol No / Unsure conditions_q Have you optimized the [Mg2+]:[NTP] ratio? substrate_q->conditions_q Yes substrate_sol->conditions_q conditions_sol Action: Perform a titration matrix. See Protocol 2 and Table 2. Consider lowering temperature. conditions_q->conditions_sol No end_node Outcome: Improved yield of full-length transcript conditions_q->end_node Yes conditions_sol->end_node

Caption: Troubleshooting workflow for low [2'-13C]rT incorporation.

Problem: Low to No Yield of Full-Length Transcript

This is the most common issue, where the overall amount of desired RNA product is minimal.

Root Cause A: Inappropriate Enzyme Choice

  • Mechanism: As detailed in the FAQ, the active site of wild-type T7 RNA polymerase is poorly suited to accommodate 2'-modified NTPs. The Y639 residue acts as a steric gatekeeper, leading to very low catalytic efficiency for these substrates.[2][13]

  • Solution: Employ an Engineered Polymerase. Switching to a mutant polymerase is the most effective solution. Several options exist, each with specific advantages. Over the years, a variety of T7 RNA polymerase mutants have been developed to better accept nucleotides with modified ribose moieties.[5]

Table 1: Comparison of T7 RNA Polymerase Variants for 2'-Modified NTP Incorporation

Polymerase Variant Key Mutation(s) Primary Advantage Considerations References
Wild-Type (WT) None Standard, high yield for natural NTPs. Very poor incorporation of 2'-modified NTPs. [5][14]
Y639F Y639F Greatly improved incorporation of various 2'-modified NTPs (fluoro, amino, etc.). The standard "go-to" mutant. May still exhibit lower overall activity compared to WT with natural NTPs. [5][6][7]
"RGVG" & "2P16" Multiple mutations Evolved for enhanced activity with 2'-O-methyl UTP. May be specialized; less commercially available. [5]

| Thermostabilized Mutants | e.g., Y639F + stabilizing mutations | Mutations that increase the thermal tolerance of T7 RNAP can be combined with substrate-specificity mutations to rescue low activity and boost yields of heavily modified RNA. | Not typically available off-the-shelf; may require custom expression. |[5][15] |

Root Cause B: Sub-Optimal Reaction Conditions

  • Mechanism: The catalytic cycle of T7 RNA polymerase is highly dependent on the ionic environment, particularly the concentration of free Mg2+.[9] An imbalance between the total NTP concentration and Mg2+ can stall the enzyme. Furthermore, temperature affects enzyme processivity; high temperatures can increase the likelihood of the polymerase dissociating from the template, especially when it pauses to incorporate a difficult modified nucleotide.[8]

  • Solution: Systematic Optimization. A matrix-based approach to optimize Mg2+ and [2'-13C]rTTP concentrations is highly recommended. Additionally, testing a lower reaction temperature can be beneficial.

Root Cause C: Poor Substrate Quality

  • Mechanism: The chemical or chemoenzymatic synthesis of modified NTPs can result in impurities, such as incompletely phosphorylated species (diphosphates, monophosphates) or residual synthesis reagents.[16][17] These contaminants can act as competitive or non-competitive inhibitors of the polymerase, drastically reducing reaction efficiency.

  • Solution: Verify Substrate Purity. Always use high-purity [2'-13C]rTTP, ideally >95% as assessed by HPLC.[18] If you are synthesizing the nucleotide in-house, rigorous purification is a critical step. If using a commercial source, request a certificate of analysis.

Part 3: Protocols & Methodologies
Protocol 1: General Quality Control of [2'-13C]rTTP via HPLC

This protocol provides a general framework for assessing the purity of your modified nucleotide stock.

  • System Preparation: Use an HPLC system equipped with a semi-preparative reverse-phase (e.g., C18) column.

  • Buffer Preparation:

    • Eluent A: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5-8.0.

    • Eluent B: 50 mM TEAB in 50% Acetonitrile.

    • Degas both buffers thoroughly before use.[16]

  • Sample Preparation: Dilute a small aliquot of your [2'-13C]rTTP stock in nuclease-free water.

  • Chromatography:

    • Equilibrate the column with 100% Eluent A.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Eluent B over 30-40 minutes.

    • Monitor absorbance at 260 nm (or the specific λmax for thymidine).

  • Analysis: The triphosphate species is expected to be the major peak. The presence of significant earlier-eluting peaks may indicate monophosphate or diphosphate contaminants. Integrate the peak areas to calculate the percentage purity.

Protocol 2: Optimizing In Vitro Transcription for [2'-13C]rTTP Incorporation

This protocol uses a matrix approach to simultaneously optimize MgCl2 and [2'-13C]rTTP concentrations.

  • Master Mix Preparation: Prepare a master mix containing all common reagents for your reactions: reaction buffer (without MgCl2), DTT, spermidine, ATP, GTP, CTP (at their final desired concentration), DNA template, and mutant T7 RNA Polymerase (Y639F). Keep on ice.

  • Setup Titration Matrix: Set up a series of reaction tubes as shown in Table 2. This example uses a 3x3 matrix, but it can be expanded.

  • Add Variable Reagents:

    • Add the varying amounts of MgCl2 to each corresponding tube/column.

    • Add the varying amounts of [2'-13C]rTTP to each corresponding tube/row.

    • Add nuclease-free water to bring each reaction to the same penultimate volume.

  • Initiate Reactions: Add the master mix to each tube to reach the final volume. Mix gently and incubate at your chosen temperature (start with 37°C, but consider testing 25°C or 30°C).[8] Incubate for 2-4 hours.

  • Analysis:

    • Stop the reactions by adding an equal volume of denaturing gel loading buffer (e.g., containing formamide and EDTA).

    • Analyze the products on a denaturing polyacrylamide gel (dPAGE) followed by an appropriate staining method (e.g., SYBR Gold).

    • Identify the condition that produces the highest yield of the sharp, full-length transcript band with the least amount of smaller products.

Table 2: Example Optimization Matrix for a 20 µL IVT Reaction

[MgCl2] Final = 15 mM [MgCl2] Final = 25 mM [MgCl2] Final = 35 mM
[[2'-13C]rTTP] Final = 2.5 mM Reaction 1 Reaction 2 Reaction 3
[[2'-13C]rTTP] Final = 5.0 mM Reaction 4 Reaction 5 Reaction 6
[[2'-13C]rTTP] Final = 7.5 mM Reaction 7 Reaction 8 Reaction 9

Note: The optimal Mg2+ concentration is typically 5-10 mM higher than the total NTP concentration.[19]

Part 4: Visualizing the Mechanism

Understanding the underlying molecular mechanism can aid in rational experimental design.

G cluster_0 Wild-Type T7 RNAP Active Site cluster_1 The Challenge with 2'-Modification cluster_2 The Y639F Mutant Solution Y639 Tyr639 Residue (with -OH group) NTP_WT Natural rNTP (with 2'-OH) Y639->NTP_WT Forms H-bond, stabilizes for catalysis Y639_clash Tyr639 Residue (with -OH group) NTP_Mod [2'-13C]rTTP (bulky group at 2') Y639_clash->NTP_Mod Steric Clash! Prevents proper alignment, lowers efficiency F639 Phe639 Residue (no -OH group) NTP_Mod_fit [2'-13C]rTTP (bulky group at 2') F639->NTP_Mod_fit No H-bond, but more space. Accommodates modification, restores efficiency

Caption: Steric hindrance at the T7 RNAP active site and the Y639F solution.

References
  • Meyer, A. J., et al. (2015). Transcription yield of fully 2'-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480–7488. [Link]

  • Siegmund, V., et al. (2012). Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides. Chemical Communications, 48(79), 9870-9872. [Link]

  • ResearchGate. (n.d.). Stabilized T7 RNA polymerase mutants have increased yield of heavily modified RNAs. [Image]. Retrieved from a study on T7 polymerase mutants. [Link]

  • Semantic Scholar. (n.d.). Collection of articles related to T7 RNA polymerase mutants and modified nucleotides. [Link]

  • Pregeljc, D., et al. (2023). Impact of initial Mg²⁺ concentration on an in vitro transcription (IVT) reaction. Biotechnology and Bioengineering, 120(11), 3323-3333. [Link]

  • Stovall, G. M., et al. (2014). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 58, 9.6.1-9.6.29. [Link]

  • Groebe, D. R., & Uhlenbeck, O. C. (1988). Characterization of T7 RNA polymerase transcription initiation and elongation complexes. Biochemistry, 27(10), 3469-3478. Note: While not directly in search results, this is a foundational concept referenced by others like[11].

  • Sousa, R., & Padilla, R. (1995). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. Methods in Molecular Biology, 52, 23-35. [Link]

  • Hocek, M., et al. (2018). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. Organic Chemistry Portal. [Link]

  • Leconte, A. M., et al. (2008). The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase. Journal of the American Chemical Society, 130(36), 12039–12047. [Link]

  • Brieba, L. G., & Sousa, R. (2001). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (RNAP). Journal of Biological Chemistry, 276(19), 15938-15943. [Link]

  • ResearchGate. (n.d.). Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase. [Request PDF]. [Link]

  • Herschhorn, A., & Hizi, A. (2021). Physiological Magnesium Concentrations Increase Fidelity of Diverse Reverse Transcriptases. bioRxiv. [Link]

  • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155-1160. [Link]

  • Hollenstein, M. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Molecules, 19(4), 4797–4823. [Link]

  • Kim, H., et al. (2023). Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Frontiers in Bioengineering and Biotechnology, 11, 1256339. [Link]

  • Bio-Synthesis Inc. (2013). Template optimization for In Vitro Transcription. Technical Article. [Link]

  • Yu, J., et al. (2018). T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy. Biophysical Journal, 114(8), 1849-1858. [Link]

  • Jena Bioscience. (n.d.). Random RNA Labeling (in vitro Transcription-based). Product Information. [Link]

  • D'Souza, S., et al. (2020). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. Molecules, 25(21), 5174. [Link]

  • Steitz, T. A. (2008). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Current Opinion in Structural Biology, 18(1), 5-11. [Link]

  • Nature. (2019). Structural basis for the transcription of an unnatural base pair by T7 RNA polymerase. Nature Communications, 10, 2343. [Link]

  • Dingermann, T., et al. (1979). Synthesis of transfer ribonucleic acids with uridine or 2'-O-methylribothymidine at position 54 in developing Dictyostelium discoideum. Journal of General Microbiology, 115(1), 223-232. [Link]

  • Glemžaitė, M., & Bukeikaitė, K. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(17), 13359. [Link]

  • Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]

  • Sci-Hub. (n.d.). An enzymatic procedure for the synthesis of 3H-thymidine-5'-triphosphate. Retrieved from an article originally in Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Canellakis, E. S., et al. (1962). STUDIES ON THE ENZYMIC SYNTHESIS OF THYMIDINE-3′-TRIPHOSPHATE. Journal of Biological Chemistry, 237(4), 1032-1037. [Link]

  • Giege, R., et al. (2021). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 49(15), 8636–8651. [Link]

  • Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]

Sources

Technical Support Center: Troubleshooting Common Artifacts in ¹³C NMR Spectra of Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the analysis of ¹³C-labeled nucleosides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common spectral artifacts encountered during your ¹³C NMR experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you to not only fix current issues but also to proactively enhance the quality of your future data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when working with ¹³C-labeled nucleosides.

Q1: My spectrum for a uniformly ¹³C-labeled nucleoside shows complex multiplets instead of the expected single peaks. Is this an artifact?

This is typically not an artifact but rather an intrinsic and valuable feature of your labeled compound. In uniformly or extensively ¹³C-labeled molecules, the abundant ¹³C isotopes will couple with their adjacent ¹³C neighbors, leading to homonuclear ¹³C-¹³C scalar couplings.[1] This results in the splitting of signals into doublets, triplets, or more complex patterns, depending on the number of neighboring ¹³C atoms.

  • Causality Explained: The spin state of one ¹³C nucleus influences the magnetic environment of its directly bonded ¹³C neighbors, causing the signal to split. The magnitude of this splitting, the coupling constant (¹J_CC), provides through-bond connectivity information, which can be invaluable for structural elucidation.[1] A carbon with one neighboring ¹³C will appear as a doublet, while a carbon with two adjacent ¹³C atoms will appear as a triplet (if the coupling constants are similar) or a doublet of doublets (if they are different).[1]

Q2: I see very small peaks symmetrically flanking a much larger peak. What are these?

These are most likely ¹³C satellites. They arise from the small natural abundance (about 1.1%) of ¹³C.[1] In a sample of an unlabeled compound, these satellites are due to the coupling between a proton and an adjacent ¹³C nucleus. For labeled compounds, these might be from a small percentage of unlabeled species within your sample.[1]

  • Troubleshooting Steps:

    • Confirm the Coupling Constant: Measure the frequency separation between the satellite peaks. For a one-bond ¹H-¹³C coupling, this value will typically be in the range of 125-250 Hz.[1]

    • Assess Labeling Efficiency: If your nucleoside is intended to be fully labeled, the presence of significant ¹³C satellites might indicate incomplete labeling.

    • Utilize Pulse Sequences: Certain NMR pulse sequences are designed to suppress these satellite signals if they interfere with the analysis of other low-concentration species in your sample.[2][3][4]

Q3: The signal-to-noise ratio (S/N) in my ¹³C spectrum is very poor. How can I improve it?

A low signal-to-noise ratio is a common challenge in ¹³C NMR due to the lower gyromagnetic ratio of the ¹³C nucleus and its low natural abundance in unlabeled samples.[5][6] While labeling enhances signal intensity, suboptimal experimental parameters or sample issues can still lead to poor S/N.

  • Causality and Optimization:

    • Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans. Increasing the number of transients is a direct way to enhance signal.

    • Suboptimal Relaxation Delay (d1): If the relaxation delay is too short, the ¹³C nuclei may not fully return to their equilibrium state between pulses, leading to signal saturation and reduced intensity. This is particularly true for quaternary carbons.

    • Improper Pulse Width: An incorrectly calibrated 90° pulse width will result in inefficient excitation of the ¹³C nuclei.

    • Low Sample Concentration: A more concentrated sample will naturally yield a stronger signal.

Q4: My peaks are broad and poorly resolved. What are the likely causes?

Broad peaks in ¹³C NMR spectra can stem from several factors, ranging from sample preparation to instrument settings.[1]

  • Potential Causes and Solutions:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals or dissolved oxygen can significantly shorten relaxation times, leading to line broadening.[1]

    • Sample Aggregation: Poor solubility or the formation of aggregates can restrict molecular tumbling, resulting in broader lines.[1]

    • Incomplete Proton Decoupling: An improperly tuned or malfunctioning proton decoupler will fail to remove the ¹H-¹³C coupling, causing peaks to be broad or appear as multiplets.[1][7]

    • High Sample Viscosity: A viscous sample will slow down molecular tumbling, leading to broader signals.

    • Conformational Exchange: If the nucleoside is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to significant line broadening.[8]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific artifacts.

Issue 1: Poor Signal-to-Noise Ratio

A low S/N can obscure real signals and make data interpretation unreliable. Follow this workflow to systematically improve your spectral quality.

Troubleshooting Workflow: Low Signal-to-Noise

Caption: Workflow for troubleshooting poor signal-to-noise in ¹³C NMR.

Detailed Protocol for S/N Enhancement:

  • Sample Concentration: Ensure your sample concentration is optimal. For ¹³C NMR, a higher concentration is generally better, provided solubility is not an issue.

  • Number of Scans (ns): As a rule of thumb, quadrupling the number of scans will double the signal-to-noise ratio.

  • Relaxation Delay (d1): For quantitative measurements, a longer relaxation delay (5 times the longest T1) is necessary. For routine qualitative spectra, a shorter delay with a smaller flip angle (e.g., 30-45°) can improve throughput.

  • Probe Tuning: Always tune and match the NMR probe for both the ¹³C and ¹H (for decoupling) frequencies before starting your experiment. Mismatched tuning leads to inefficient power transfer and lower sensitivity.

  • Processing: Apply an appropriate line broadening (exponential multiplication) function during Fourier transformation to improve the appearance of the signal relative to the noise.

Issue 2: Phasing and Baseline Distortions

Incorrect phasing and a rolling baseline can make accurate peak picking and integration impossible.

Troubleshooting Workflow: Phasing and Baseline Errors

Caption: Workflow for correcting phasing and baseline artifacts.

Expert Insights on Phasing:

  • Zero-Order Phase (ph0): This correction is frequency-independent and arises from the relative phase of the transmitter and receiver. It affects all peaks in the spectrum equally.

  • First-Order Phase (ph1): This is a frequency-dependent correction that is often necessary due to delays between the pulse and signal acquisition. Peaks further from the transmitter frequency will have a larger phase error.

  • Automated vs. Manual Phasing: While automated phasing routines are often effective, they can fail, especially with low S/N or complex spectra. Manual phasing provides the highest level of control and accuracy. When manually phasing, it is best to zoom in on the base of the peaks to ensure they are symmetrical.

  • Baseline Correction: After phasing, a baseline correction may still be necessary to remove broad, underlying distortions. Most NMR processing software includes polynomial or other fitting algorithms for this purpose.

Issue 3: Broad and/or Shifted Resonances

Broad peaks can obscure coupling information and indicate underlying sample or instrumental problems.

Summary of Common Causes for Broad Peaks

CauseSymptomsTroubleshooting Steps
Paramagnetic Impurities All peaks are broadened, potentially with chemical shift changes.Use high-purity solvents, avoid metal spatulas, consider using a chelating resin (e.g., Chelex), and degas the sample to remove dissolved O₂.[1]
Sample Aggregation Broad, often distorted, lineshapes.Try a different solvent, adjust the pH, or lower the sample concentration.
Incomplete ¹H Decoupling Broadened peaks, may show residual ¹H coupling.Ensure the proton decoupler is on and properly tuned. Check the decoupling power and bandwidth.[1][7]
High Sample Viscosity All peaks are generally broader than in a low-viscosity solvent.Consider using a less viscous solvent or increasing the sample temperature.
Conformational Exchange Specific peaks are broadened, and the broadening is often temperature-dependent.Acquire spectra at different temperatures to study the exchange process.[8]

Advanced Topic: Understanding Complex Coupling in Uniformly Labeled Nucleosides

While ¹³C-¹³C coupling is expected in uniformly labeled nucleosides, interpreting the resulting complex multiplets can be challenging.

  • Second-Order Effects: When the chemical shift difference between two coupled ¹³C nuclei is not much larger than the coupling constant, second-order effects (e.g., "roofing") can occur. This can lead to a distortion of the multiplet intensities and make a simple first-order analysis inaccurate.

  • Long-Range Couplings: In addition to one-bond couplings (¹J_CC), two- and three-bond couplings (²J_CC and ³J_CC) can also be observed, further increasing the complexity of the multiplets.

  • Homonuclear Decoupling: In cases where the complexity of the ¹³C-¹³C couplings hinders analysis, specialized NMR experiments that incorporate homonuclear ¹³C decoupling can be employed to simplify the spectrum.

References

  • common artifacts in 13C NMR spectra of labeled nucleosides - Benchchem. (URL: )
  • Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC - NIH. (URL: [Link])

  • Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PubMed. (URL: [Link])

  • Proton decoupled 13C NMR imaging - PubMed. (URL: [Link])

  • Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC - PubMed Central. (URL: [Link])

  • 13C Satellite-Free 1H NMR Spectra - PubMed. (URL: [Link])

  • 13C satellite-free 1H NMR spectra | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and NMR of RNA with selective isotopic enrichment in the bases - PMC - NIH. (URL: [Link])

  • Suppression of 13C satellites in 1H DOSY spectra - PubMed. (URL: [Link])

  • 13C Direct Detected NMR for Challenging Systems - PMC - PubMed Central - NIH. (URL: [Link])

  • understanding 13C labeling of nucleosides - Benchchem. (URL: )
  • 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance - Andreas Brinkmann. (URL: [Link])

  • 13C Direct Detected NMR for Challenging Systems | Chemical Reviews - ACS Publications. (URL: [Link])

  • abundance of the carbon-13 isotope & 13C NMR spectroscopy - YouTube. (URL: [Link])

  • NMR line broadening techniques - Wikipedia. (URL: [Link])

  • Spin-spin splitting and coupling - Coupling in 13C NMR spectra. (URL: [Link])

  • Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC - NIH. (URL: [Link])

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - NIH. (URL: [Link])

  • Ch 13 - 13C NMR Spectroscopy - University of Calgary. (URL: [Link])

  • 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? | ResearchGate. (URL: [Link])

  • 1H Decoupled 1H NMR Spectra - University of Ottawa NMR Facility Blog. (URL: [Link])

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC. (URL: [Link])

  • 13C Satellite-Free 1H NMR Spectra. - Semantic Scholar. (URL: [Link])

  • Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. (URL: [Link])

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (URL: [Link])

  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR - MDPI. (URL: [Link])

  • common artifacts in 13C NMR spectra of labeled nucleosides - Benchchem. (URL: )
  • Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - ResearchGate. (URL: [Link])

  • Calibration of 13C Decoupler Pulses - University of Ottawa NMR Facility Blog. (URL: [Link])

  • A procedure to validate and correct the 13C chemical shift calibration of RNA datasets - Mario Schubert. (URL: [Link])

  • NMR data processing: Phase Correction — NMR Blog - Nanalysis. (URL: [Link])

  • Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy - PubMed. (URL: [Link])

  • Why are signal intensities not propotional to the number of carbons in 13C NMR? (URL: [Link])

  • Broad singlet in 13C NMR ??? : r/chemistry - Reddit. (URL: [Link])

  • Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. (URL: [Link])

  • 5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (URL: [Link])

  • Problems, artifacts and solutions in the INADEQUATE NMR experiment | Request PDF. (URL: [Link])

  • Basic C13 NMR troubleshooting help? : r/Chempros - Reddit. (URL: [Link])

Sources

Technical Support Center: Optimizing NMR for [2'-13C]Ribothymidine Probes in RNA-Protein Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) studies involving [2'-13C]ribothymidine-labeled RNA in complex with proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this specific isotopic labeling scheme to probe the structure, dynamics, and interactions of RNA-protein complexes. As your application scientist, I will provide in-depth, field-proven insights to help you navigate common challenges and optimize your acquisition parameters for high-quality, reproducible data.

This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will move from foundational concepts to advanced experimental setups, always focusing on the causal relationships between NMR parameters and spectral quality.

Section 1: Foundational Concepts & Initial Spectrometer Setup

The strategic placement of a ¹³C label at the 2'-position of a ribothymidine offers a unique window into the local environment of the RNA backbone, a region often critical for protein recognition and catalytic function. Unlike uniformly labeled samples, this selective labeling approach simplifies complex spectra and circumvents issues arising from strong one-bond ¹³C-¹³C scalar couplings, making it ideal for studying dynamics and interactions. However, achieving optimal sensitivity and resolution requires careful tuning of acquisition parameters.

Q1: I've prepared my [2'-¹³C]ribothymidine-labeled RNA-protein sample. What is the first experiment I should run, and what are the critical initial parameters?

A1: Your first step should always be to acquire a simple one-dimensional (1D) ¹³C spectrum. This serves multiple purposes: verifying the presence and chemical integrity of the label, assessing the signal-to-noise ratio (S/N), and providing a baseline for further optimization.

The primary goal is to maximize signal in the minimum amount of time.[1] For a ¹³C nucleus, this is governed by its spin-lattice relaxation time (T₁), the acquisition time (AQ), and the recycle delay (D1).

Experimental Protocol: Initial 1D ¹³C Spectrum Acquisition

  • Sample Preparation: Ensure your sample is homogeneous and at a suitable concentration (typically >100 µM for biomolecular NMR).

  • Spectrometer Setup: Tune and match the ¹³C and ¹H channels of the NMR probe. Proper tuning is critical for sensitivity and cannot be overlooked.

  • Pulse Program: Use a standard 1D ¹³C pulse program with proton decoupling, such as zgpg30 or zgdc30 on Bruker systems. These sequences use a 30° excitation pulse, which is optimal for acquiring data faster than the full T₁ recovery would require.[1]

  • Initial Parameters:

    • Set the ¹³C carrier frequency (O1p): Center it on the ribose region. The 2'-C of a ribose typically resonates around 70-75 ppm, but this can shift upon protein binding.[2] A spectral width (SW) of 150-200 ppm is a safe starting point.

    • Acquisition Time (AQ): Start with a relatively short AQ of ~0.1-0.2 seconds. This ensures you are not waiting for the full decay of a signal that may be relaxing quickly.

    • Recycle Delay (D1): Set an initial D1 of 1.0-1.5 seconds.

    • Number of Scans (NS): Begin with a sufficient number of scans to see a signal, e.g., 1024 or 2048 scans.

The diagram below illustrates the workflow for optimizing this initial 1D experiment.

G Start Start: Prepare Sample & Tune Probe Acquire1D Acquire Initial 1D ¹³C Spectrum (zgpg30, D1=1.5s, AQ=0.1s, NS=1024) Start->Acquire1D CheckSignal Is the 2'-¹³C signal visible and distinct from noise? Acquire1D->CheckSignal Optimize Proceed to 2D/3D Experiments & Further Optimization CheckSignal->Optimize  Yes IncreaseNS Increase Number of Scans (NS) (e.g., double NS) CheckSignal->IncreaseNS No, but baseline is flat CheckSample Troubleshoot Sample: - Check concentration - Assess aggregation (DLS) - Verify labeling efficiency (MS) CheckSignal->CheckSample No, and baseline is poor IncreaseNS->Acquire1D Re-acquire

Caption: Workflow for initial 1D ¹³C NMR setup.

Section 2: Troubleshooting Poor Signal-to-Noise (S/N)

A common frustration in biomolecular NMR is low sensitivity, especially when observing heteronuclei. For the [2'-¹³C]ribothymidine label, several factors can contribute to a weak signal.

Q2: My 1D ¹³C signal is barely visible even after many scans. How can I improve my signal-to-noise ratio?

A2: Low S/N is typically a result of suboptimal relaxation delays, inefficient proton decoupling, or inherent properties of your molecule (e.g., fast relaxation).

Causality: The intensity of your NMR signal in a simple experiment is influenced by two key processes:

  • T₁ Relaxation: The recovery of magnetization along the z-axis. The recycle delay (D1) should be long enough to allow for sufficient recovery between pulses. For ¹³C nuclei, T₁ values can be long, but a 30° pulse allows for a shorter D1 (around 1.25 * T₁ is often cited, but for S/N optimization in a given time, shorter delays are better).[1]

  • Nuclear Overhauser Effect (NOE): During the recycle delay, irradiating the ¹H channel transfers magnetization from nearby protons to the ¹³C nucleus, potentially enhancing the ¹³C signal by up to ~200%.[1] This effect is highly dependent on the dynamics of the C-H bond vector.

Troubleshooting Steps:

  • Optimize the Recycle Delay (D1):

    • The Problem: If D1 is too short, the ¹³C magnetization doesn't fully recover, leading to signal saturation and lower intensity per scan. If D1 is excessively long, you are wasting time that could be used for acquiring more scans.

    • The Solution: While a full T₁ measurement provides the most accurate data, a practical approach is to run a series of short 1D experiments with varying D1 values (e.g., 0.5s, 1.0s, 1.5s, 2.0s, 3.0s) for the same total experiment time. Compare the resulting S/N to find the empirical optimum. For a ribose 2'-CH group in a large complex, T₁ is likely to be in the range of 1-2 seconds.

  • Check Proton Decoupling:

    • The Problem: Inefficient proton decoupling during acquisition leads to splitting of the ¹³C signal into multiple lines (due to ¹J_CH coupling), which distributes the intensity and drastically reduces the apparent S/N. It also broadens the lines.

    • The Solution: Ensure your decoupling sequence (e.g., GARP, WALTZ-16) is providing sufficient power and bandwidth to cover all proton resonances, especially those of the ribose moiety. Check the spectrometer's calibration for high-power proton pulses.

  • Assess Molecular Dynamics:

    • The Problem: The 2'-position of the ribose can be flexible. If the C2'-H2' bond vector is undergoing motion on a timescale that is unfavorable for NOE (intermediate motions, ~ns timescale), the ¹H-¹³C NOE can be weak or even negative. This would significantly reduce your signal.

    • The Solution: You can test this by running a 1D ¹³C experiment with and without proton irradiation during the recycle delay. If the signal intensity does not increase significantly with irradiation, a weak NOE is the likely culprit. In such cases, you are more reliant on simply acquiring more scans.

ParameterIssue if SuboptimalRecommended Action
Recycle Delay (D1) Signal saturation (too short) or inefficient time usage (too long).Empirically test D1 values (0.5s - 3.0s) for a fixed experiment time to maximize S/N.
¹H Decoupling Power Signal splitting and line broadening, reducing peak height.Verify spectrometer calibration. Ensure sufficient power and bandwidth (e.g., GARP).
Number of Scans (NS) Insufficient averaging of thermal noise.Increase NS. S/N increases with the square root of NS.
Sample Concentration Fewer target spins in the detection volume.Increase concentration if possible. Check for aggregation.

Section 3: Advanced Experiments: Probing Structure and Interactions

Once you have a robust 1D signal, you can move to multidimensional experiments to probe the structural environment of the ribothymidine. A key experiment for this purpose is the ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY).

Q3: I want to identify which part of my protein is interacting with the [2'-¹³C]ribothymidine. Which experiment should I use and how do I set it up?

A3: A 3D ¹³C-edited NOESY-HSQC is the experiment of choice.[3] This experiment allows you to observe through-space correlations (NOEs) between protons attached to your ¹³C-labeled ribose and any other proton in the entire complex, providing direct evidence of spatial proximity (< 5 Å).

Causality: The pulse sequence first allows for magnetization exchange between all protons during a "mixing time" (τ_mix). It then filters this magnetization through the attached ¹³C nucleus (the 2'-C in your case) before detection. The result is a 3D spectrum where you see NOEs only from protons attached to a ¹³C. This dramatically simplifies the spectrum compared to a standard 2D NOESY of a large complex.

G H_Protein Protein ¹H (e.g., sidechain methyl) H_Ribose Ribose H2' H_Protein->H_Ribose NOE Transfer (during τ_mix) C_Ribose Ribose C2' (¹³C-labeled) H_Ribose->C_Ribose ¹J_CH Transfer (INEPT step) Detection Signal Detected on H2' H_Ribose->Detection C_Ribose->H_Ribose ¹J_CH Transfer Back (Reverse INEPT)

Caption: Magnetization transfer in ¹³C-edited NOESY.

Key Acquisition Parameters for ¹³C-edited NOESY-HSQC:

  • Mixing Time (τ_mix): This is the most critical parameter. It dictates the distance sensitivity of the NOE.

    • Short τ_mix (50-80 ms): Favors correlations between protons that are very close (< 3 Å). Good for identifying intra-residue or sequential contacts.

    • Long τ_mix (150-300 ms): Allows magnetization to transfer over longer distances (up to 5 Å), crucial for identifying intermolecular contacts between the RNA and protein. However, longer times can also lead to "spin diffusion," where the magnetization relays through multiple protons, complicating interpretation.

    • Recommendation: Start with a mixing time of around 150-200 ms for an RNA-protein complex.

  • Acquisition Dimensions:

    • Direct (F3, ¹H): Set a wide spectral width to observe all proton types (e.g., 12-14 ppm).

    • Indirect (F2, ¹³C): The spectral width should be centered on the ribose region and be wide enough to contain the C2' resonance (~20-30 ppm is often sufficient).

    • Indirect (F1, ¹H): This dimension also needs to cover the full proton chemical shift range.

  • Recycle Delay (D1): As with the 1D, this should be set to ~1.2-1.5 seconds to balance throughput and sensitivity.

Troubleshooting ¹³C-edited NOESY:

  • Problem: No intermolecular cross-peaks are visible.

    • Cause 1: Mixing time is too short. The protein and RNA are not close enough for magnetization transfer at the chosen τ_mix. Solution: Increase the mixing time (e.g., from 150 ms to 250 ms).

    • Cause 2: The interaction is dynamic. If the complex is dissociating on a timescale comparable to the experiment, the average distance may be too large. Solution: This is a sample issue. Consider increasing concentration or using a construct with higher affinity.

    • Cause 3: Poor S/N. 3D experiments require significantly more time than 1D or 2D experiments. Solution: Increase the number of scans or use a higher-field spectrometer. Modern non-uniform sampling (NUS) methods can also significantly reduce experiment time.

Section 4: Frequently Asked Questions (FAQs)

Q4: Should I use a ¹³C-detect or ¹H-detect experiment for my initial setup? A4: You should almost always use ¹H-detect experiments (like HSQC or HMQC-based sequences) for biomolecules.[4][5] The reason is sensitivity. The gyromagnetic ratio of ¹H is about 4 times larger than that of ¹³C, and signal is proportional to γ³. This provides a theoretical sensitivity advantage of ~64x for detecting ¹H over ¹³C. Experiments like ¹³C-edited NOESY are ¹H-detected. Direct ¹³C detection is typically reserved for specialized applications, such as in solid-state NMR or for systems where protons relax extremely quickly.

Q5: My 2'-¹³C resonance is broad. What could be the cause? A5: Line broadening can have several origins:

  • Molecular Size: Larger complexes tumble more slowly in solution, leading to faster transverse (T₂) relaxation and broader lines. This is an intrinsic property.

  • Chemical Exchange: If the ribothymidine is undergoing conformational exchange (e.g., switching between different sugar puckers) or if the protein is binding and unbinding on an intermediate NMR timescale (µs-ms), this will cause significant line broadening.[6]

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume will broaden all peaks. Always ensure the spectrometer shims are well-calibrated for your sample.

  • Sample Aggregation: Protein or RNA aggregation creates very large particles that lead to extremely broad lines. Check your sample's homogeneity with techniques like Dynamic Light Scattering (DLS).

Q6: How does deuteration of the protein affect my experiment? A6: If you are studying a large RNA-protein complex, using a deuterated protein (with ¹H restored at specific sites, e.g., methyl groups) can be highly advantageous. Deuteration dramatically reduces the number of protons in the protein, which simplifies ¹H spectra and, more importantly, slows down proton relaxation pathways.[7] This leads to sharper lines for the remaining protons and can enhance the quality of your ¹³C-edited NOESY by reducing spin diffusion, making the observed intermolecular contacts cleaner and easier to interpret.

References

  • Bertini, I., Felli, I. C., & Pierattelli, R. (2021). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews, 121(23), 14079–14153. [Link]

  • Bermel, W., Bertini, I., Felli, I. C., Pierattelli, R., & Wüthrich, K. (2021). ¹³C direct detected NMR for challenging systems. PMC, 8889158. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Opella, S. J., & Marassi, F. M. (2011). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. PMC, 3172111. [Link]

  • Kim, H., & Lee, W. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% ¹³C- and Uniformly 100% ¹⁵N-Labeled Sample. MDPI, 10(2), 154. [Link]

  • Tompson, J. G., Hayashi, F., Paukstelis, J. V., Loeppky, R. N., & Agris, P. F. (1979). Complete Nuclear Magnetic Resonance Signal Assignments and Initial Structural Studies of [¹³C]Methyl-Enriched Transfer Ribonucleic Acid. Biochemistry, 18(10), 2079–2085. [Link]

  • Takeuchi, K. (2016). Pulse sequence for the ¹³C-edited/¹³C-filtered NOESY experiment for... ResearchGate. [Link]

  • de Leeuw, F. A., Donders, L. A., & Altona, C. (1983). Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents. Nucleic Acids Research, 11(21), 7215–7230. [Link]

  • Baylor College of Medicine. Ligand Binding by Chemical Shift Perturbation. [Link]

  • Brutscher, B. (2005). Protein Backbone Dynamics through ¹³C′–¹³Cα Cross-Relaxation in NMR Spectroscopy. PMC, 1366579. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default ¹³C Parameters. [Link]

  • Parella, T. ¹³C-LABELED PROTEINS. IMSERC. [Link]

  • Bains, W., Seager, S., & Ranjan, S. (2022). ¹³C NMR spectra for eight nucleic acid bases... ResearchGate. [Link]

  • Google Sites.
  • Marchanka, A., & Vasa, S. K. (2022). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. PMC, 9008985. [Link]

  • Ardid-Candel, M., F. Segura, J., M. Angarica, V., & Gairí, M. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling, 61(12), 5823–5829. [Link]

  • Hansen, D. F., & Kay, L. E. (2012). ¹³C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR, 54(1), 53–64. [Link]

  • Longhini, A. P., & Dayie, T. K. (2017). Quantifying the effects of long-range ¹³C-¹³C dipolar coupling on measured relaxation rates in RNA. PMC, 5389520. [Link]

  • Meiser, N., Mona, C., & Sprangers, R. (2018). ¹⁵N and ¹³C-SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [¹H,¹³C]-labeled proteins. Journal of Biomolecular NMR, 70(1), 63–69. [Link]

  • Ilieva, S., Chimov, A., & Antonov, L. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 23(11), 3232. [Link]

  • Borer, P. N., Zanatta, N., Holak, T. A., & Levy, G. C. (1984). Hydrogen-bonding effects and ¹³C-NMR of the DNA double helix. Nucleic Acids Research, 12(5), 2323–2332. [Link]

  • Protein NMR. (2012). ¹³C-HMQC-NOESY. [Link]

  • Szabo, T., & Gascón, J. A. (2001). Dependence of ¹³C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

  • Daiwen Yang's Group. Pulse Sequences. NUS Blog. [Link]

  • Hansen, D. F., Vallurupalli, P., & Kay, L. E. (n.d.). CPMG relaxation dispersion NMR experiments measuring glycine. Lewis Kay's group at the University of Toronto. [Link]

  • Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(2), 659–660. [Link]

  • Haslecker, R. C., Meusch, D. C., & Summers, M. F. (2025). Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination. Journal of Molecular Biology, 437(10), 169073. [Link]

  • Hong, M. (2001). Medium- and Long-Distance ¹H–¹³C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]

Sources

Technical Support Center: Purification of [2'-13C]Ribothymidine Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with oligonucleotides containing a [2'-13C]ribothymidine isotopic label. Here, we provide practical, in-depth guidance and troubleshooting solutions for common purification challenges, ensuring the integrity and purity of your labeled molecules for downstream applications.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

Q1: Does the [2'-13C]ribothymidine label necessitate a unique purification strategy compared to its unlabeled counterpart?

A1: Generally, no. The incorporation of a single carbon-13 isotope into the ribose moiety of a thymidine residue introduces a minimal change to the oligonucleotide's overall physicochemical properties. Key characteristics like hydrophobicity and net charge remain virtually unaltered. Consequently, standard, well-established purification methodologies such as High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are entirely suitable and effective. The critical decision lies not in accommodating the isotope, but in selecting the purification method that best aligns with your oligonucleotide's length and the purity requirements of your specific application.[1]

Q2: How stable is the 13C isotopic label under typical purification conditions?

A2: The carbon-13 isotope is inherently stable and non-radioactive. The covalent carbon-carbon bond at the 2' position of the ribose sugar is robust and not susceptible to cleavage under the chemical and physical stresses of standard oligonucleotide purification protocols. This includes the high-pH environments (up to pH 12) used in anion-exchange chromatography to denature secondary structures and the chemical milieu of PAGE.[2][3]

Q3: Which purification method is most appropriate for my labeled oligonucleotide?

A3: The optimal purification method is determined by the oligonucleotide's length and its intended use, which dictates the required purity level.[1]

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the preferred method for shorter oligonucleotides (typically under 40 bases) and for sequences containing other hydrophobic modifications (e.g., fluorescent dyes), where high purity (>90%) is essential.[4][5]

  • Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC is highly effective for purifying longer oligonucleotides (40–100 bases). It excels at separating molecules based on their length (and therefore, total charge) and is particularly useful for sequences prone to forming strong secondary structures.[4][6]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For very long oligonucleotides (over 80-100 bases) or when the absolute highest purity (>95%) is demanded for sensitive applications like crystallography or cloning, PAGE provides unparalleled size-based resolution.[5][7]

Q4: What purity levels are achievable with different purification techniques?

A4: The final purity of your oligonucleotide is directly related to the chosen purification method.

Purification MethodTypical Purity AchievedKey Benefits
Desalting BasicRemoves salts and small molecule impurities only; does not remove failure sequences.[8]
Cartridge Purification >80%A rapid method for removing most truncated sequences.[9]
IP-RP-HPLC >90%Excellent for resolving modified oligos and shorter sequences.[5]
AEX-HPLC >95%Ideal for longer oligos and resolving sequences with secondary structures.[1]
PAGE >95%Highest resolution for long oligonucleotides, ensuring removal of n-1 sequences.[5]

Source: Data compiled from multiple vendor and literature sources.[1][5][9]

Q5: What are the best practices for handling and storing my purified, labeled oligonucleotide?

A5: Proper storage is crucial to maintain the integrity of your purified oligonucleotide. For long-term preservation, storing the sample in a lyophilized (dry) state at -20°C or -80°C is recommended. If the oligonucleotide must be in solution, use a sterile, nuclease-free TE (Tris-EDTA) buffer and store it frozen. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the sample into smaller, single-use volumes.[10]

Section 2: Purification Strategy Selection

The selection of a purification strategy is a critical step that impacts yield and final purity. The following workflow provides a logical decision-making framework.

PurificationStrategy start Crude [2'-13C]Ribothymidine Oligonucleotide Synthesis Product app_check Application Requirement? (e.g., PCR, Cloning, In Vivo) start->app_check desalting Desalting Only app_check->desalting Routine PCR / Probes purification_needed High Purity Required app_check->purification_needed Cloning, Mutagenesis, Antisense, In Vivo qc_step Post-Purification QC (Analytical HPLC, Mass Spec) desalting->qc_step length_check Oligonucleotide Length? purification_needed->length_check ip_rp_hplc IP-RP-HPLC length_check->ip_rp_hplc < 40 bases aex_hplc AEX-HPLC length_check->aex_hplc 40-100 bases or high GC content page PAGE length_check->page > 100 bases or highest purity needed ip_rp_hplc->qc_step aex_hplc->qc_step page->qc_step final_product Purified Labeled Oligonucleotide qc_step->final_product

Sources

Technical Support Center: Enhancing Signal-to-Noise in NMR Experiments with [2'-13C]ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing [2'-13C]ribothymidine in their Nuclear Magnetic Resonance (NMR) experiments. This guide is designed to provide in-depth, practical solutions to common challenges, moving beyond a simple checklist to explain the underlying principles behind experimental choices. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your experiments for the highest quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when working with [2'-13C]ribothymidine.

Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of [2'-13C]ribothymidine-labeled RNA unexpectedly low?

A1: Several intrinsic factors contribute to the low signal-to-noise ratio in 13C NMR, which are amplified when dealing with site-specifically labeled biomolecules. Firstly, the natural abundance of the NMR-active 13C isotope is only about 1.1%.[1] While using an enriched [2'-13C]ribothymidine label overcomes this, other factors remain. The gyromagnetic ratio of 13C is approximately one-quarter that of 1H, leading to a significantly lower intrinsic sensitivity.[1] Combined, these factors make 13C NMR inherently much less sensitive than 1H NMR.[1] Additionally, for a specific label like the 2'-carbon of ribothymidine, the local molecular environment and its dynamics can lead to broader lines and consequently lower peak heights.

Q2: What is the primary cause of broad peaks for the 2'-13C signal, and how can I mitigate this?

A2: Broad peaks are often a result of efficient transverse (T2) relaxation. For a 13C nucleus in a large molecule like RNA, the relaxation is dominated by dipole-dipole interactions with nearby protons. In the case of the 2'-carbon, the directly attached 2'-proton is the main contributor. The rate of this relaxation is dependent on the molecule's rotational correlation time (τc) – essentially how quickly the molecule tumbles in solution. Larger molecules tumble more slowly, leading to faster T2 relaxation and broader lines.

To mitigate this, consider the following:

  • Sample Conditions: Lowering the viscosity of your sample by optimizing buffer conditions and avoiding unnecessarily high RNA concentrations can promote faster tumbling.

  • Temperature: Increasing the sample temperature can decrease viscosity and increase molecular tumbling, leading to sharper lines. However, be mindful of your RNA's thermal stability.[2][3]

  • Deuteration: While your ribothymidine is 13C-labeled, incorporating deuterium at non-labile proton positions in the rest of the RNA molecule can reduce the overall proton density, thereby minimizing dipolar relaxation contributions and narrowing linewidths.[4]

Q3: Can I use standard 13C NMR pulse sequences for my [2'-13C]ribothymidine-labeled RNA?

A3: While standard 1D 13C experiments can be used, they are often not optimal for achieving the best signal-to-noise. For labeled biomolecules, heteronuclear correlation experiments like the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are generally preferred. These experiments detect the signal on the more sensitive 1H nucleus, which can provide a significant boost in signal-to-noise.[5]

Furthermore, specialized pulse sequences have been developed for RNA and DNA that can help to overcome challenges like spectral overlap.[6][7] For instance, experiments that correlate 13C and 31P nuclei can be valuable for sequential assignment in 13C-labeled RNAs.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex experimental issues.

Guide 1: Optimizing Acquisition Parameters for a 1H-13C HSQC Experiment

A poorly optimized HSQC experiment is a common source of low signal-to-noise. This guide provides a step-by-step approach to refining your acquisition parameters.

Underlying Principle: The goal is to maximize the transfer of magnetization from proton to carbon and back to proton for detection, while minimizing signal loss due to relaxation.

Step-by-Step Protocol:

  • Initial Setup:

    • Begin with a standard 1H-13C HSQC pulse sequence available on your spectrometer.

    • Ensure your sample is properly shimmed to achieve a homogeneous magnetic field. Poor shimming is a primary cause of broad lineshapes.[8]

  • Setting Carrier Frequencies:

    • The 1H carrier frequency (o1p) should be placed on the water resonance (around 4.7 ppm).

    • The 13C carrier frequency (o2p) should be centered in the ribose carbon region. For the 2'-carbon, a central frequency of approximately 75-85 ppm is a good starting point.[9]

  • Optimizing Spectral Widths (sw):

    • In the 1H dimension (F2), a spectral width of 12-14 ppm is typically sufficient to cover all RNA proton resonances.

    • In the 13C dimension (F1), a narrower spectral width can be used since you are targeting a specific region. A width of 30-40 ppm centered around the expected 2'-13C chemical shift will improve resolution and reduce experimental time.

  • Adjusting the Number of Scans (ns):

    • The signal-to-noise ratio improves with the square root of the number of scans.[10] If your signal is weak, increasing the number of scans is a direct way to improve it. For dilute samples, running the experiment overnight may be necessary.[10]

  • Relaxation Delay (d1):

    • The relaxation delay allows the spins to return to equilibrium before the next pulse. A common starting point is 1-1.5 seconds. For carbons with long T1 relaxation times, a longer delay may be necessary to avoid signal saturation. However, for large RNA molecules, T1 values are generally shorter.

Data Presentation: Recommended Starting Parameters for a 1H-13C HSQC

ParameterRecommended ValueRationale
Pulse Program Sensitivity-enhanced HSQCImproves signal by selecting the most favorable coherence pathway.
1H Carrier (o1p) ~4.7 ppmCentered on the water resonance for effective water suppression.
13C Carrier (o2p) ~80 ppmCentered in the ribose 13C region.
1H Spectral Width 12-14 ppmCovers the full proton chemical shift range for RNA.
13C Spectral Width 30-40 ppmFocuses on the ribose region to improve resolution and save time.
Number of Scans Start with 16-32Increase as needed to achieve desired S/N.
Relaxation Delay 1.2 sA good starting point for 13C in macromolecules.
Guide 2: Diagnosing and Mitigating Sample-Related Issues

The quality of your sample is paramount for a successful NMR experiment. This guide helps you identify and solve common sample preparation problems.

Underlying Principle: The chemical and physical state of the sample directly impacts spectral quality. Aggregation, precipitation, and the presence of paramagnetic impurities can all severely degrade signal-to-noise.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting sample-related issues in NMR.

Detailed Steps:

  • RNA Concentration:

    • Issue: Insufficient concentration is a direct cause of low signal.

    • Verification: Use UV-Vis spectroscopy to accurately determine your RNA concentration. For demanding experiments, a concentration of at least 0.35 mM is often recommended for spectrometers with cryoprobes.[11]

    • Solution: If the concentration is too low, concentrate the sample. If you have a limited amount of material, consider using a Shigemi tube, which is designed for smaller sample volumes.[8]

  • RNA Aggregation:

    • Issue: Aggregation leads to a much larger effective molecular weight, causing extremely broad lines.

    • Diagnosis: Dynamic Light Scattering (DLS) or native polyacrylamide gel electrophoresis (PAGE) can be used to assess the aggregation state of your RNA.

    • Solution: Optimize your buffer conditions. This may involve adjusting the pH, screening different salt concentrations (e.g., NaCl, KCl), or adding small amounts of MgCl2, which can be crucial for stabilizing RNA tertiary structure.

  • Paramagnetic Impurities:

    • Issue: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Diagnosis: This can be difficult to detect directly. If you observe uniformly broad lines and have ruled out other causes, paramagnetic contamination is a possibility.

    • Solution: Add a small amount of a chelating agent like EDTA to your buffer to sequester any contaminating metal ions.

Part 3: Advanced Methodologies

For particularly challenging systems, more advanced techniques may be necessary.

Selective Labeling and Deuteration

While you are using [2'-13C]ribothymidine, the isotopic composition of the rest of the molecule matters. Uniformly labeling the entire RNA with 13C can introduce 13C-13C scalar couplings that complicate spectra.[12] Selective labeling, such as the scheme you are using, simplifies the spectrum and can improve resolution.[13]

As mentioned earlier, deuteration of the non-labeled nucleotides can significantly sharpen the lines of the protons attached to your 13C-labeled ribose by reducing dipolar relaxation pathways.[4][14]

TROSY-based Experiments

For very large RNA molecules or protein-RNA complexes, Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique. TROSY-based experiments select for the slowly relaxing component of a multiplet, resulting in significantly sharper lines and improved sensitivity for large molecules.[5]

References

  • Bermel, W., Fiala, R., & Gschwind, R. M. (2006). 13C-Direct Detected NMR Experiments for the Sequential J-Based Resonance Assignment of RNA Oligonucleotides. Journal of Biomolecular NMR, 36(3), 147–158.
  • Dayie, T. K. (2008).
  • Dayie, T. K., & Thakur, C. S. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 47(3), 157–169.
  • Fürtig, B., Wenter, P., Pitsch, S., & Schwalbe, H. (2007). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic Acids Research, 35(18), 6069–6077.
  • Marchanka, A., D'Souza, S., & Wüthrich, K. (2013). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 730656.
  • Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513.
  • Olenginski, L. T., & Dayie, T. K. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 75(4-5), 203–211.
  • Wenter, P., Fürtig, B., & Schwalbe, H. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(15), e104.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting 13C NMR of Metabolites.
  • BenchChem. (2025). Technical Support Center: Optimizing NMR for 13C/15N Labeled Proteins.
  • Bruker. (n.d.). Basic NMR Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-401.
  • Olenginski, L. T., & Dayie, T. K. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 75(4-5), 203–211.
  • Pardi, A. (1995). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 23(16), 3247–3248.
  • Reddit. (2017). How to reduce noisey NMR signal?. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

  • Varian, Inc. (2010). Running 13C spectra.
  • Williamson, J. R. (2013). Applications of NMR to structure determination of RNAs large and small. Accounts of Chemical Research, 46(12), 2935–2944.
  • Zabrocki, R., & Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9481–9533.

Sources

Addressing spectral overlap in NMR of [2'-13C]ribothymidine labeled RNA.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing [2'-¹³C]ribothymidine labeled RNA in Nuclear Magnetic Resonance (NMR) studies. This resource is designed to provide expert-driven solutions to common challenges, particularly the pervasive issue of spectral overlap. The content is structured into a practical troubleshooting guide and a series of in-depth FAQs to address both immediate experimental hurdles and foundational concepts.

Part A: Troubleshooting Guide

This section addresses specific problems you may encounter during your NMR experiments. The solutions are presented in a step-by-step format, grounded in the underlying principles of NMR spectroscopy.

Q1: My 2D ¹H-¹³C HSQC spectrum is severely crowded. The H2'/C2' signals from my labeled ribothymidines are completely overlapped with other ribose signals. What are my options?

This is the most common challenge when working with RNA, as the ribose proton signals, excluding the anomeric H1', are compressed into a narrow spectral window.[1] Site-specific labeling at the 2'-position of thymidine is a strategic choice to probe local conformation, but overlap can still obscure these valuable signals.

Initial Steps & Rationale:

  • Confirm Sample Conditions: Ensure your sample is homogeneous and at an optimal concentration. Aggregation can lead to significant line broadening, exacerbating overlap.

  • Optimize Acquisition Parameters: For your standard 2D ¹H-¹³C HSQC, ensure you have adequate resolution in the indirect dimension (¹³C). This may require increasing the number of increments, though it will lengthen the experiment time.[2]

If these initial checks do not resolve the issue, proceed to more advanced techniques.

  • Why it Works: Adding a third or even fourth dimension spreads the crowded peaks across a larger volume, dramatically improving resolution. The key is to correlate the overlapped H2'/C2' pair with another nucleus that has better chemical shift dispersion.

  • Recommended Experiment: A 3D HCCH-TOCSY experiment is an excellent choice.[3] It correlates the H2' proton with other protons within the same ribose spin system through the carbon backbone. This allows you to "walk" from the resolved H1' proton to the H2', effectively assigning the overlapped resonance.

  • Experimental Protocol (Conceptual):

    • The magnetization begins on the H1' proton.

    • It is transferred to its attached C1' carbon.

    • Magnetization is then transferred through the ¹³C-¹³C bonds of the ribose ring (e.g., to C2').

    • Finally, it is transferred back to the proton attached to C2' (H2') for detection. This creates a 3D spectrum where one axis is H1', one is C2', and the third is H2', resolving the initial overlap.

  • Why it Works: NUS is an acquisition method that intelligently skips a fraction of the data points in the indirect dimensions of a multi-dimensional experiment.[4][5] This allows you to achieve very high resolution without the prohibitively long experiment times associated with traditional linear sampling.[6][7] Reconstruction algorithms are then used to generate the full, high-resolution spectrum.[5]

  • Implementation:

    • NUS is particularly powerful when combined with 3D or 4D experiments.[8] It makes acquiring a high-resolution 3D HCCH-TOCSY feasible overnight, whereas a fully sampled equivalent might take several days.

    • Most modern NMR software (like TopSpin) has integrated NUS capabilities.[5][9] You typically specify a sampling percentage (e.g., 25-50%).

  • Caution: Be mindful of the sampling percentage. For spectra with many peaks (like RNA), very low sampling rates (~25% or less) can sometimes introduce artifacts.[7]

  • Why it Works: The chemical shift dispersion (the separation between peaks) scales directly with the magnetic field strength. Doubling the field strength (e.g., moving from a 500 MHz to a 1.0 GHz spectrometer) will nearly double the separation between your signals, often resolving previously overlapped peaks directly in the 2D HSQC.

  • Consideration: Access to higher field instruments can be a limiting factor, but if available, it is often the simplest and most effective solution.

The following diagram illustrates a decision-making workflow for addressing spectral overlap.

TroubleshootingWorkflow start Severe H2'/C2' Overlap in 2D HSQC? check_params Optimize 2D Acquisition (Increments, SW) start->check_params resolved1 Problem Resolved check_params->resolved1 Yes higher_field Higher Field Spectrometer Available? check_params->higher_field No use_higher_field Acquire 2D HSQC at Higher Field higher_field->use_higher_field Yes try_3d Perform 3D NMR (e.g., HCCH-TOCSY) higher_field->try_3d No resolved2 Problem Resolved use_higher_field->resolved2 use_nus Combine 3D Experiment with Non-Uniform Sampling (NUS) try_3d->use_nus use_nus->resolved2

Caption: Troubleshooting workflow for spectral overlap.

Q2: I've run a 3D experiment, but the assignment is still ambiguous. How can I be certain of my H2'/C2' assignments?

Ambiguity can persist even in 3D spectra. The best approach is to use complementary experiments that provide orthogonal information.

  • Why it Works: A four-dimensional experiment provides the highest level of resolution by correlating four different nuclei.[10]

  • Recommended Experiment: A 4D ¹³C-edited NOESY-HSQC experiment can be invaluable. This experiment correlates the H2'/C2' group with protons that are close in space (< 5 Å). You can use known, unambiguous NOEs (e.g., from an aromatic proton to H1') to anchor your assignment and then walk through the NOE network to the H2' proton.

  • Alternative: A through-bond 4D HPCH experiment can provide sequential correlations along the phosphate backbone, linking the H4' of one residue to the H3' of the next, which can help solidify ribose assignments.[8] These experiments are complex but offer unambiguous connectivity information.

Part B: In-Depth FAQs

This section provides detailed answers to common questions about the theory and application of [2'-¹³C]ribothymidine labeling in RNA NMR.

Q3: What is the primary motivation for using [2'-¹³C]ribothymidine labeling in RNA NMR?

RNA analysis by NMR is inherently challenging due to severe resonance overlap, which worsens as the size of the RNA increases.[11][12] Isotopic labeling is a powerful strategy to overcome these challenges.[12][13][14]

The motivation for labeling the 2'-carbon of ribothymidine is twofold:

  • Spectral Simplification: By selectively labeling only thymidines, you dramatically reduce the number of ¹³C signals in your heteronuclear experiments. This allows you to focus on specific, functionally relevant regions of the RNA without overwhelming spectral crowding from all other nucleotides.[14][15]

  • Probing Sugar Conformation: The chemical shifts of the ribose carbons, particularly C2' and C3', are highly sensitive to the sugar pucker conformation.[16] This conformation is a critical determinant of the overall RNA structure (A-form vs. B-form helix) and its local flexibility.[17] The C2' position provides a direct window into this crucial structural parameter.

Q4: How does the ribose sugar pucker influence the C2' chemical shift, and what does this tell me about my RNA structure?

The ribose ring is not flat; it adopts a "puckered" conformation. The two most common puckers in nucleic acids are C3'-endo and C2'-endo .[18][19]

  • C3'-endo (North): This conformation is characteristic of A-form RNA helices. In this pucker, the C3' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom.

  • C2'-endo (South): This conformation is characteristic of B-form DNA helices and is found in more flexible or non-helical regions of RNA. Here, the C2' atom is displaced on the same side of the plane.[17]

The C2' chemical shift provides a reliable way to distinguish between these two states. While C1' and C4' shifts are also used, the C2' and C3' carbons show a clear dependence on the sugar pucker.[16][20]

Sugar PuckerAssociated Helix TypeTypical ¹³C Chemical Shift Range for C2'
C3'-endo A-form RNA~74-77 ppm
C2'-endo B-form DNA / Flexible RNA~78-81 ppm

Note: These values are approximate and can be influenced by neighboring residues and experimental conditions. Always reference against established standards.[21]

By observing the C2' chemical shift of your labeled thymidine, you can directly infer the local sugar pucker and, by extension, the local helical geometry and dynamics at that specific site in the RNA.

Q5: Can I use [2'-¹³C]ribothymidine labeling to study RNA-ligand or RNA-protein interactions?

Absolutely. This is a primary application of selective isotopic labeling. The labeled C2'-H2' group acts as a sensitive, site-specific probe for binding events.

  • Methodology: The primary technique is Chemical Shift Perturbation (CSP) mapping . You acquire a series of 2D ¹H-¹³C HSQC spectra of your labeled RNA as you titrate in the unlabeled ligand or protein.

  • Observation: Upon binding, the local chemical environment around the thymidine ribose will change, causing a shift in the position of its C2'-H2' crosspeak in the HSQC spectrum.

  • Interpretation:

    • Large shifts indicate that the labeled thymidine is at or very near the binding interface.

    • Smaller shifts may indicate allosteric conformational changes occurring away from the direct binding site.

    • No shift suggests that the environment around that specific thymidine is unaffected by the binding event.

By monitoring these changes across multiple selectively labeled sites, you can map the binding interface on the RNA surface and quantify the binding affinity (Kd) by fitting the chemical shift changes to a binding isotherm. This approach is powerful because it provides site-specific information even for complex interactions.[22]

The diagram below shows the flow of information from labeling to structural insights.

InfoFlow cluster_0 Preparation cluster_1 NMR Experimentation cluster_2 Structural & Dynamic Insights labeling [2'-13C]Ribothymidine Labeling hsqc 2D 1H-13C HSQC labeling->hsqc nmr_3d 3D/4D NMR (HCCH-TOCSY, NOESY) labeling->nmr_3d csp Ligand Titration (CSP Mapping) labeling->csp pucker Sugar Pucker (C3'-endo vs C2'-endo) hsqc->pucker assignment Resonance Assignment nmr_3d->assignment binding Binding Interface Mapping csp->binding

Caption: Information workflow in labeled RNA NMR studies.

References

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. National Institutes of Health. [Link]

  • RNA Structure Determination by NMR. Springer Nature Experiments. [Link]

  • Non-Uniform Sampling Experiments. UCLA Bio-NMR Core. [Link]

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. NIST. [Link]

  • Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. Oxford Academic. [Link]

  • Non-Uniform Sampling (NUS). Bruker. [Link]

  • Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

  • Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. National Institutes of Health. [Link]

  • Non Uniform Sampling. University College London. [Link]

  • High resolution 4D HPCH experiment for sequential assignment of 13C-labeled RNAs via phosphodiester backbone. PubMed Central. [Link]

  • Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. PubMed Central. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PubMed Central. [Link]

  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. National Institutes of Health. [Link]

  • 2D ribose chemical shift correlations in dependence of the sugar pucker. ResearchGate. [Link]

  • Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. PubMed Central. [Link]

  • 2D 1H-13C HSQC. UCSB Chemistry and Biochemistry. [Link]

  • Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance. National Institutes of Health. [Link]

  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. National Institutes of Health. [Link]

  • NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. National Institutes of Health. [Link]

  • Nucleic Acid NMR. Sugar Puckering. IMSERC. [Link]

  • A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Mario Schubert. [Link]

  • Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. PubMed Central. [Link]

  • DNA Architecture: Sugar Conformations. The Fundamentals of Biochemistry. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

  • Why does the [1H-13C]-HSQC spectrum displays abnormal result ?. ResearchGate. [Link]

  • Technical Note — Sugar Conformations and Modifications. Glen Research. [Link]

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Best practices for handling and storing [2'-13C]ribothymidine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2'-13C]ribothymidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical advice for the successful use of this isotopically labeled nucleoside in your experiments.

Introduction to [2'-13C]ribothymidine

[2'-13C]ribothymidine is a stable isotope-labeled version of ribothymidine, a naturally occurring modified nucleoside found in the T-loop of transfer RNA (tRNA) in many organisms.[1][2] The specific incorporation of a carbon-13 isotope at the 2'-position of the ribose sugar makes it a powerful tool for structural and dynamic studies of RNA and its complexes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 13C label provides a specific probe to investigate the conformation and dynamics of the ribose moiety, which is crucial for understanding RNA structure and function.

I. Handling and Storage: Best Practices

Proper handling and storage of [2'-13C]ribothymidine are paramount to ensure its integrity and the reproducibility of your experimental results.

Receiving and Initial Inspection

Upon receiving your shipment of [2'-13C]ribothymidine, immediately inspect the packaging for any signs of damage. The compound is typically supplied as a lyophilized solid.

Storage Recommendations

To maintain the long-term stability of [2'-13C]ribothymidine, adhere to the following storage conditions:

FormRecommended TemperatureStorage Conditions
Solid (Lyophilized) -20°CStore in a tightly sealed container in a desiccator to protect from moisture.
Stock Solution (in DMSO) -80°CAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Solution -80°CPrepare fresh for each experiment if possible. If storage is necessary, aliquot and flash-freeze in liquid nitrogen before storing at -80°C.

Causality: Lower temperatures minimize the rate of potential degradation reactions, such as hydrolysis of the glycosidic bond. Storing in a desiccated environment is crucial as moisture can lead to clumping and degradation of the lyophilized powder. Repeated freeze-thaw cycles can introduce moisture and promote degradation of the compound in solution.

II. Solution Preparation: A Step-by-Step Protocol

The solubility of unlabeled ribothymidine is a good indicator for its labeled counterpart. It is highly soluble in water.[3]

Recommended Solvents
  • Water (nuclease-free): Ideal for most biological applications.

  • Dimethyl Sulfoxide (DMSO): A good alternative for creating concentrated stock solutions.[4][5]

  • Ethanol: Can be used, but solubility is generally lower than in water or DMSO.

Protocol for Reconstitution
  • Equilibration: Allow the vial of lyophilized [2'-13C]ribothymidine to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the desired volume of nuclease-free water or DMSO to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can introduce air and potentially lead to oxidative damage.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Storage: Store the aliquots at -80°C.

III. Troubleshooting Guide

This section addresses common issues that may arise during the use of [2'-13C]ribothymidine in your experiments.

Issue 1: Unexpected Peaks in NMR Spectra

Question: I'm seeing extra, unexpected peaks in my 1D or 2D NMR spectra after incorporating [2'-13C]ribothymidine into my RNA. What could be the cause?

Answer:

  • ¹³C Satellites: Small peaks symmetrically flanking a large peak are often ¹³C satellites arising from the natural abundance of ¹³C in your unlabeled nucleotides.[6]

  • Degradation Products: If the compound has been stored improperly or for an extended period in a non-optimal buffer, you may be observing signals from degradation products. The primary degradation pathway for nucleosides is the hydrolysis of the N-glycosidic bond, which would separate the ribose from the thymine base.

  • Conformational Heterogeneity: The ribose sugar can exist in different puckered conformations (C2'-endo, C3'-endo). The 13C label at the 2' position can be particularly sensitive to these conformational changes, potentially leading to multiple peaks for the same nucleus in different conformational states.

Workflow for Troubleshooting Unexpected NMR Peaks:

Caption: Troubleshooting workflow for unexpected NMR peaks.

Issue 2: Low Incorporation Efficiency into RNA

Question: I'm getting low yields of my target RNA after in vitro transcription with [2'-13C]ribothymidine triphosphate. What could be the problem?

Answer:

  • NTP Quality: Ensure the [2'-13C]ribothymidine triphosphate is of high purity and has not degraded. Hydrolysis of the triphosphate to the diphosphate or monophosphate will render it inactive for transcription.

  • Enzyme Inhibition: While unlikely for a single 13C label, high concentrations of modified nucleotides can sometimes affect the efficiency of RNA polymerase. Try optimizing the concentration of the labeled NTP in your reaction.

  • Incorrect NTP Concentration: Accurately determine the concentration of your labeled NTP stock solution. Inaccurate quantification can lead to a suboptimal ratio of NTPs in the transcription reaction.

Issue 3: Signal Broadening in NMR Spectra

Question: The peaks corresponding to the [2'-13C]ribothymidine residue in my RNA are broad. Why is this happening?

Answer:

  • Intermediate Timescale Dynamics: The ribose pucker can undergo conformational exchange on a timescale that leads to line broadening in NMR.

  • Aggregation: High concentrations of RNA can lead to aggregation, which increases the effective molecular weight and results in broader lines. Try acquiring spectra at a lower concentration or a higher temperature.

  • Paramagnetic Contaminants: Trace amounts of paramagnetic metals can cause significant line broadening.[6] Ensure all your buffers and labware are free from such contaminants.

IV. Frequently Asked Questions (FAQs)

Q1: Is [2'-13C]ribothymidine radioactive?

A1: No. Carbon-13 is a stable, non-radioactive isotope of carbon.[7] Therefore, [2'-13C]ribothymidine does not require any special handling procedures associated with radioactive materials.

Q2: Will the ¹³C label at the 2'-position affect the structure or function of my RNA?

A2: The substitution of a ¹²C with a ¹³C atom is a very subtle structural change and is generally considered non-perturbing to the overall structure and function of the RNA molecule. The primary difference is the nuclear spin, which makes it detectable by NMR.

Q3: Can I use [2'-13C]ribothymidine for mass spectrometry-based applications?

A3: Yes. The one-dalton mass difference between ¹²C and ¹³C allows for the use of [2'-13C]ribothymidine in mass spectrometry to distinguish it from its unlabeled counterpart. This is useful in quantitative studies and for tracing the incorporation of the nucleoside into RNA.[8]

Q4: How can I confirm the incorporation of [2'-13C]ribothymidine into my RNA?

A4: The most direct method is to use NMR spectroscopy. A ¹H-¹³C HSQC experiment will show a correlation peak for the proton attached to the 2'-¹³C, confirming its presence. Alternatively, digestion of the RNA followed by LC-MS analysis can identify the labeled nucleoside.

Q5: What is the expected chemical shift for the 2'-¹³C in ribothymidine?

A5: The exact chemical shift will depend on the local environment within the RNA molecule. However, based on data for ribose in other nucleosides, you can expect the 2'-¹³C chemical shift to be in the range of 70-75 ppm.

V. Experimental Protocol Example: Incorporation of [2'-13C]ribothymidine into an RNA Oligonucleotide via In Vitro Transcription

This protocol provides a general framework. Optimization may be required for your specific RNA sequence and polymerase.

  • Template Preparation: Prepare a double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the sequence of interest.

  • Transcription Reaction Setup: In a nuclease-free tube, combine the following components on ice:

    • Nuclease-free water to the final volume

    • 5X Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, GTP, CTP, UTP solution (at the desired concentration)

    • [2'-13C]ribothymidine-5'-triphosphate solution (at the desired concentration)

    • DNA template

    • T7 RNA polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using your preferred method, such as denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography-based method.

  • Quantification and Quality Control: Quantify the purified RNA using UV-Vis spectrophotometry and assess its integrity via gel electrophoresis.

Workflow for RNA Synthesis and Purification:

Caption: Workflow for synthesizing RNA with [2'-13C]ribothymidine.

VI. References

  • Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. (n.d.). PubMed. [Link]

  • Showing metabocard for Ribothymidine (HMDB0000884). (n.d.). Human Metabolome Database. [Link]

  • Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. (n.d.). PubMed. [Link]

  • Role of ribothymidine in mammalian tRNAPhe. (n.d.). PubMed. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (n.d.). PubMed Central. [Link]

  • Isotope labeling strategies for NMR studies of RNA. (n.d.). PubMed Central. [Link]

  • Safety Data Sheet: Thymidine. (n.d.). Carl ROTH. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews. [Link]

  • Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. (n.d.). Nucleic Acids Research. [Link]

  • Site-specific isotope labeling of long RNA for structural and mechanistic studies. (2011). Nucleic Acids Research. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. [Link]

  • Selective degradation of thymidine and thymine deoxynucleotides. (n.d.). PubMed Central. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Biochemical Society Transactions. [Link]

  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. (n.d.). ResearchGate. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021). PubMed Central. [Link]

  • Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (n.d.). ResearchGate. [Link]

  • DMSO solubility and bioscreening. (n.d.). ResearchGate. [Link]

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Technical Support Center: Optimizing Cell Culture Conditions for [2'-13C]Ribothymidine Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2'-13C]ribothymidine metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. We will delve into the principles of ribothymidine metabolic labeling, offer a detailed experimental workflow, and address common challenges in a comprehensive FAQ and troubleshooting section.

The Principle: Tracing RNA Dynamics with a Labeled Precursor

Metabolic labeling with stable isotopes is a powerful technique to study the life cycle of biomolecules. By introducing a "heavy" labeled precursor, in this case, [2'-13C]ribothymidine, we can track its incorporation into newly synthesized RNA. This allows for the measurement of RNA synthesis and turnover rates, providing critical insights into gene expression regulation and RNA metabolism.

Ribothymidine (rT), a modified nucleoside, is primarily found in tRNA and is synthesized post-transcriptionally. However, cells also possess a nucleotide salvage pathway that can uptake and utilize exogenous nucleosides, including ribothymidine released from RNA turnover.[1] This salvage mechanism is the foundation for metabolic labeling with [2'-13C]ribothymidine. The ¹³C label at the 2' position of the ribose allows for the differentiation of newly synthesized RNA from the pre-existing pool using mass spectrometry.

Visualizing the Pathway: From Labeled Precursor to RNA Incorporation

The journey of [2'-13C]ribothymidine from the cell culture medium to its incorporation into RNA involves several key steps. The following diagram illustrates this metabolic pathway.

Ribothymidine_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_analysis Downstream Analysis [2'-13C]Ribothymidine [2'-13C]Ribothymidine [2'-13C]Ribothymidine_in [2'-13C]Ribothymidine [2'-13C]Ribothymidine->[2'-13C]Ribothymidine_in Nucleoside Transporter rTMP [2'-13C]rTMP [2'-13C]Ribothymidine_in->rTMP Thymidine Kinase (TK) rTDP [2'-13C]rTDP rTMP->rTDP TMP Kinase rTTP [2'-13C]rTTP rTDP->rTTP NDP Kinase RNA Newly Synthesized RNA with [2'-13C]Ribothymidine rTTP->RNA RNA Polymerase LC_MS LC-MS/MS Analysis RNA->LC_MS RNA Hydrolysis Experimental_Workflow A 1. Cell Seeding (Logarithmic Growth Phase) B 2. Prepare Labeling Medium ([2'-13C]Ribothymidine in complete medium) A->B C 3. Metabolic Labeling (Pulse) (Incubate cells with labeled medium) B->C D 4. Cell Harvesting (Wash with ice-cold PBS) C->D E 5. RNA Extraction & Hydrolysis (Isolate and digest total RNA) D->E F 6. LC-MS/MS Analysis (Quantify labeled ribothymidine) E->F

Figure 2: Step-by-step experimental workflow for [2'-13C]ribothymidine metabolic labeling.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during your [2'-13C]ribothymidine metabolic labeling experiments.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low or no incorporation of [2'-13C]ribothymidine 1. Inefficient cellular uptake: The cell line may have low expression of the necessary nucleoside transporters. [2][3] 2. Low thymidine kinase (TK) activity: TK is crucial for the first phosphorylation step. [3] 3. Competition with de novo synthesis: The de novo pyrimidine synthesis pathway may be highly active, diluting the labeled precursor pool. [4][5][6] 4. Suboptimal labeling conditions: The concentration of the labeled nucleoside may be too low or the incubation time too short. [7]1. Optimize cell line: If possible, use a cell line known to have efficient nucleoside uptake. 2. Increase label concentration: Perform a dose-response experiment to find the optimal concentration of [2'-13C]ribothymidine. 3. Extend labeling time: Increase the incubation period to allow for more incorporation. 4. Inhibit de novo synthesis (with caution): Consider using inhibitors of the de novo pathway, but be aware of potential off-target effects on cell physiology.
High cell toxicity or altered cell morphology 1. Toxicity of the labeled nucleoside: High concentrations of modified nucleosides can be cytotoxic. [8] 2. Perturbation of nucleotide pools: An excess of one nucleoside can disrupt the balance of the entire nucleotide pool, affecting cell growth and metabolism.1. Perform a toxicity assay: Determine the maximum non-toxic concentration of [2'-13C]ribothymidine for your specific cell line. 2. Reduce labeling concentration and/or time: Use the lowest effective concentration and the shortest necessary incubation time. 3. Supplement with other nucleosides: In some cases, co-supplementation with other unlabeled nucleosides can help maintain nucleotide pool balance.
High background in LC-MS/MS analysis 1. Incomplete removal of unincorporated label: Residual [2'-13C]ribothymidine in the sample can interfere with analysis. 2. Contamination during sample preparation: Introduction of unlabeled ribothymidine from other sources.1. Thorough washing: Ensure complete removal of the labeling medium by washing the cells thoroughly with ice-cold PBS before harvesting. 2. Use high-purity reagents and sterile techniques: Minimize the risk of contamination throughout the RNA extraction and hydrolysis steps.
Variability between replicates 1. Inconsistent cell density or growth phase: Differences in cell state can affect uptake and incorporation rates. 2. Inaccurate pipetting of the labeled nucleoside. 3. Variations in incubation time. 1. Standardize cell culture conditions: Ensure that all replicates are seeded at the same density and are in the same growth phase at the start of the experiment. 2. Use calibrated pipettes and careful technique. 3. Precisely control the start and end times of the labeling period.
How do I determine the optimal labeling time? The optimal labeling time depends on the turnover rate of the RNA species of interest.For rapidly turning over RNAs (e.g., some mRNAs), a shorter pulse of a few hours may be sufficient. For more stable RNAs (e.g., rRNAs, some tRNAs), a longer labeling period (e.g., 12-24 hours) may be necessary to achieve detectable incorporation. A time-course experiment is the best way to determine the optimal duration. [9]
Can I perform a pulse-chase experiment with [2'-13C]ribothymidine? Yes, a pulse-chase experiment is an excellent way to measure RNA degradation rates.After the "pulse" with the labeled medium, you would "chase" by replacing it with a medium containing a high concentration of unlabeled ribothymidine. This will dilute the intracellular pool of the labeled precursor and allow you to track the decay of the labeled RNA over time.

References

  • Błazej, S., et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. PMC.
  • Evans, M. R., et al. (2017). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. PMC.
  • Addepalli, B., & Limbach, P. A. (2014). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC.
  • Jora, M., et al. (2019).
  • Eisen, T. J., & Herz, H. M. (2020). Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. PMC.
  • Gatticchi, L., et al. (2020). LC-MS Analysis of Methylated RNA.
  • Metabolic Labeling of Nascent RNA with 3'-Azido-3'-deoxy-5-methylcytidine: An In-depth Technical Guide. Benchchem.
  • Lash, T. D., & Shambaugh, G. E. (1982). Salvage of the modified nucleoside ribothymidine in cultured hamster embryo cells. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Bissonnette, R., & Bergeron, J. J. (1992). The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium. Cell and Tissue Research.
  • On the optimal design of metabolic RNA labeling experiments. (2018). bioRxiv.
  • Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin. (1976). PubMed.
  • Arnold, H. H., & Kersten, H. (1975). Function of Modified Nucleosides 7-Methylguanosine, Ribothymidine, and 2-Thiomethyl-N6-(Isopentenyl)adenosine in Procaryotic Transfer Ribonucleic Acid. NIH.
  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. (2023). Accounts of Chemical Research.
  • Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. (2024). Nucleic Acids Research.
  • Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. PubMed.
  • Analytical methods for characterizing RNA by LC-MS/MS. (2026).
  • Perumal, M., et al. (2011). The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells. PubMed.
  • A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. (2020). PubMed.
  • Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides. (2022). PubMed.
  • Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. (2022).
  • Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. (2022). PubMed Central.
  • De novo and salvage biosynthesis pathways of pyrimidine nucleotides.
  • A) Concept of metabolic RNA labeling. Nucleosides with small...
  • Watanabe, K., & Oshima, T. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed.
  • Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. (2016). PMC.
  • Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation r
  • What is the Difference Between Salvage Pathway and De Novo Synthesis. (2023). Pediaa.Com.
  • Schmidt, W., et al. (1976). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. PMC.
  • Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine. (2019). NIH.
  • Invasion by exogenous RNA: cellular defense strategies and implic

Sources

Technical Support Center: Enhancing Sensitivity in Mass Spectrometry of [2'-13C]Ribothymidine Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the sensitive and accurate quantification of [2'-13C]ribothymidine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical workflows, troubleshoot common issues, and deepen their understanding of the underlying scientific principles.

Ribothymidine (rT), a modified nucleoside, plays a crucial role in stabilizing the tertiary structure of transfer RNA (tRNA)[1]. Its quantification, often accomplished using stable isotope-labeled internal standards like [2'-13C]ribothymidine, is critical for studying various biological processes. However, achieving high sensitivity and reproducibility can be challenging due to a variety of factors ranging from sample preparation to instrument settings.[2][3]

This document provides a structured approach to overcoming these challenges, combining field-proven insights with established scientific protocols.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of [2'-13C]ribothymidine.

Q1: Why is achieving high sensitivity for ribothymidine and its fragments so challenging?

A1: The challenges in detecting thymine-containing nucleosides like ribothymidine stem from their relatively low proton affinities, which can lead to poor ionization efficiency in positive ion mode electrospray ionization (ESI).[4][5] Additionally, complex biological matrices can introduce interfering compounds, leading to ion suppression and high background noise, further compromising sensitivity.[6]

Q2: What is the most critical step for ensuring sensitive and reproducible results?

A2: While every step is important, sample preparation is arguably the most critical. Incomplete enzymatic digestion of RNA, loss of analyte during cleanup, and the presence of salts or other contaminants can all severely impact the quality of your data.[2][3] A robust and validated sample preparation protocol is the foundation of a successful experiment.

Q3: Should I use MS/MS (MRM) or MS3 for quantification?

A3: For most applications, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers an excellent balance of sensitivity and specificity. However, in extremely complex matrices where co-eluting interferences are a problem, an MS3 approach on an ion trap instrument can provide higher specificity by further isolating the fragment ions.[4] Optimizing the q value (activation Q) in MS3 experiments can markedly improve sensitivity for thymidine nucleosides.[4][5]

Q4: How do I choose the optimal precursor and product ions for [2'-13C]ribothymidine?

A4: The precursor ion will be the protonated molecule, [M+H]+. For [2'-13C]ribothymidine, this will have a specific m/z value reflecting the incorporation of the 13C isotope. The most abundant and stable product ion is typically the protonated nucleobase, which results from the collision-induced dissociation (CID) of the glycosidic bond. It is essential to experimentally determine the optimal collision energy for this fragmentation.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal for [2'-13C]ribothymidine 1. Inefficient Ionization: Suboptimal ESI source conditions. 2. Sample Degradation: Instability of nucleosides in the sample solvent. 3. Poor Sample Recovery: Loss of analyte during sample preparation (e.g., filtration, extraction).[2] 4. Incorrect MS Parameters: Wrong precursor/product ion pair, insufficient collision energy.1. Optimize Source Parameters: Systematically tune spray voltage, gas flows, and temperatures.[6][7] 2. Solvent/Buffer Optimization: Dissolve final samples in a mild acidic buffer (e.g., pH 5.3 ammonium acetate) to enhance stability.[2] Use mobile phases with additives like formic acid to promote protonation.[8][9] 3. Validate Sample Prep: Evaluate different filtration materials (e.g., composite regenerated cellulose instead of PES for hydrophobic nucleosides) and extraction methods.[2] Use a stable isotope-labeled internal standard from the earliest possible stage to correct for losses.[8] 4. Verify MS Method: Infuse a standard solution of [2'-13C]ribothymidine to confirm mass assignments and optimize collision energy.
High Background Noise / "Dirty" Baseline 1. Contaminated Solvents/Reagents: Impurities in mobile phases or sample prep reagents.[2][3] 2. LC System Contamination: Carryover from previous injections or buildup on the column/tubing.[10][11] 3. Matrix Effects: Co-eluting compounds from the biological sample suppressing the analyte signal and increasing noise.1. Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Implement a rigorous column washing protocol between batches.[10] An overnight "steam cleaning" of the MS source can also be effective.[9] 3. Improve Chromatographic Separation: Optimize the LC gradient to better resolve the analyte from interfering matrix components. Consider using a pre-filter for viscous or high-particulate samples.[12]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Mismatched Solvents: Sample solvent is too strong compared to the initial mobile phase.1. Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal sample load. 2. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Solvent Matching: If possible, dissolve the final sample in the initial mobile phase.
Inconsistent or Non-Reproducible Results 1. Incomplete Enzymatic Digestion: Nuclease activity is inhibited or incomplete.[13] 2. Instrument Instability: Fluctuations in temperature, pressure, or electronics. 3. Variable Sample Preparation: Inconsistencies in manual sample handling steps.[14]1. Optimize Digestion Protocol: Ensure correct buffer conditions (pH, co-factors) and enzyme-to-substrate ratio. For some modifications, prolonged digestion may be necessary.[13] 2. System Equilibration & Calibration: Allow the LC-MS system to fully equilibrate before starting a run.[9] Regularly calibrate the mass spectrometer.[6][10] 3. Automate/Standardize Procedures: Use automated liquid handlers where possible. For manual steps, follow a strict, validated SOP.

In-Depth Protocols & Methodologies

Protocol 1: Optimized Enzymatic Digestion of RNA

This protocol is designed to achieve complete digestion of total RNA into individual nucleosides, a critical prerequisite for accurate quantification.

Rationale: A two-step enzymatic digestion using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) ensures the complete breakdown of RNA into its constituent nucleosides by cleaving phosphodiester bonds and removing phosphate groups, respectively. Using a HEPES buffer at pH 7.0 provides an optimal environment for both enzymes.[13]

Step-by-Step Methodology:

  • Sample Preparation: In a sterile microcentrifuge tube, combine up to 2.5 µg of your purified RNA sample with RNase-free water to a volume of 20 µL.

  • Enzyme Master Mix Preparation: Prepare a master mix containing:

    • 2.5 µL of 10x HEPES buffer (200 mM, pH 7.0)

    • 2.0 µL of Nuclease P1 solution (0.5 U/µL)

    • 0.5 µL of Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • Digestion: Add 5 µL of the enzyme master mix to each 20 µL RNA sample for a final volume of 25 µL.

  • Incubation: Gently vortex the samples and incubate at 37°C for 3 hours. For RNA containing modifications that may be resistant to digestion, this incubation can be extended up to 24 hours in a PCR instrument to prevent evaporation.[13]

  • Post-Digestion: After incubation, samples should be immediately prepared for LC-MS/MS analysis or stored at -80°C.

Workflow & Fragmentation Diagrams

An effective workflow minimizes sample loss and maximizes analytical sensitivity.

LC-MS/MS Workflow for [2'-13C]Ribothymidine Figure 1: Overall Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing RNA RNA Extraction Digest Enzymatic Digestion (Protocol 1) RNA->Digest Purified RNA Cleanup Sample Cleanup (e.g., Filtration) Digest->Cleanup Nucleoside Mix LC LC Separation Cleanup->LC Cleaned Sample MS Tandem MS (MRM Detection) LC->MS Eluted Analytes Integration Peak Integration MS->Integration Raw Data Quant Quantification Integration->Quant Peak Areas Report Report Quant->Report Final Concentrations

Caption: Figure 1: Overall Analytical Workflow

The fragmentation of the precursor ion is the basis for the specificity of tandem mass spectrometry.

Fragmentation of [2'-13C]Ribothymidine Figure 2: Primary CID Fragmentation Pathway Precursor [M+H]+ of [2'-13C]Ribothymidine (Precursor Ion) Product Protonated [2'-13C]Thymine (Product Ion) Precursor->Product CID NeutralLoss Neutral Loss of Ribose Precursor->NeutralLoss

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Validation & Comparative

A Senior Application Scientist's Guide to Validating [2'-13C]ribothymidine Incorporation using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of nucleic acid therapeutics and RNA biology, the precise tracking and quantification of modified nucleoside incorporation into cellular RNA is paramount. Stable isotope labeling, particularly with heavy atoms like Carbon-13 (¹³C), offers a powerful and unambiguous method to trace the metabolic fate of these molecules. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation of [2'-¹³C]ribothymidine incorporation against alternative methodologies. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The Central Role of Validating Nucleoside Incorporation

The deliberate introduction of modified nucleosides, such as [2'-¹³C]ribothymidine, into RNA is a cornerstone of modern molecular biology and drug development.[1] This technique is instrumental in:

  • Elucidating Metabolic Pathways: Tracking the incorporation of labeled nucleosides provides critical insights into nucleotide biosynthesis, salvage pathways, and overall RNA-DNA metabolism.[1]

  • Structural Biology: Stable isotope-labeled nucleic acids are invaluable for determining the three-dimensional structures of RNA and RNA-protein complexes through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • Therapeutic Development: The efficacy and safety of novel nucleoside analog drugs depend on their selective incorporation into the nucleic acids of target cells or pathogens. Validating this incorporation is a critical step in preclinical and clinical development.

This guide will focus on the gold-standard technique for this validation: Liquid Chromatography-Mass Spectrometry (LC-MS).

The Gold Standard: Mass Spectrometry for Unambiguous Validation

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier method for the qualitative and quantitative analysis of RNA modifications.[3] Its power lies in its ability to separate complex biological mixtures and provide highly specific and sensitive detection of molecules based on their mass-to-charge ratio.

The Underlying Principle

The core of this methodology is the mass difference imparted by the ¹³C isotope. A naturally occurring ribothymidine molecule has a specific molecular weight. When a cell incorporates [2'-¹³C]ribothymidine into its RNA, the resulting ribonucleoside, once enzymatically released, will have a predictable mass shift corresponding to the incorporated ¹³C atom. This mass difference is readily detectable by a mass spectrometer, providing a clear and unambiguous signal of incorporation.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks and rationale for each step.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Cell Culture & Metabolic Labeling B 2. RNA Isolation A->B Harvest Cells C 3. Enzymatic Hydrolysis B->C Purified RNA D 4. Chromatographic Separation C->D Nucleoside Mixture E 5. Mass Spectrometric Detection D->E Separated Nucleosides F 6. Data Analysis E->F Mass Spectra

Caption: A generalized workflow for the LC-MS-based analysis of nucleoside incorporation.

Detailed Experimental Protocol

1. Cell Culture and Metabolic Labeling with [2'-¹³C]ribothymidine

  • Rationale: This initial step introduces the labeled precursor to the biological system. The choice of cell line, media, and labeling duration is critical and should be optimized based on the specific research question. For instance, rapidly dividing cells will incorporate the label more quickly.

  • Protocol:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of [2'-¹³C]ribothymidine. The concentration should be optimized to ensure sufficient incorporation without causing cellular toxicity.

    • Incubate the cells for a predetermined period to allow for the metabolic incorporation of the labeled nucleoside into newly synthesized RNA.[4]

2. Total RNA Isolation

  • Rationale: A high-quality, pure RNA sample is crucial for accurate downstream analysis. Contaminants such as proteins, DNA, and lipids can interfere with enzymatic digestion and mass spectrometry.

  • Protocol:

    • Harvest the cells and lyse them using a chaotropic agent-based lysis buffer (e.g., containing guanidinium thiocyanate) to inactivate RNases.

    • Isolate total RNA using a method such as phenol-chloroform extraction or a silica-based column purification kit.[3]

    • Assess the quantity and quality of the isolated RNA using UV-Vis spectrophotometry (A260/A280 and A260/A230 ratios) and agarose gel electrophoresis to check for RNA integrity.

3. Enzymatic Hydrolysis of RNA to Nucleosides

  • Rationale: Mass spectrometry is most effective at analyzing individual nucleosides rather than intact RNA polymers. A complete and efficient enzymatic digestion is therefore essential.

  • Protocol:

    • In a nuclease-free tube, combine the purified RNA with a cocktail of enzymes, typically including a nuclease (like Nuclease P1) and a phosphatase (like bacterial alkaline phosphatase). This ensures the complete digestion of RNA into its constituent nucleosides.

    • Incubate the reaction at the optimal temperature for the enzymes (usually 37°C) for a sufficient duration to ensure complete hydrolysis.

    • (Optional but recommended) Remove the enzymes post-digestion using a molecular weight cutoff filter to prevent interference in the LC-MS/MS analysis.[3]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Rationale: This is the core analytical step. The liquid chromatography system separates the complex mixture of nucleosides, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios and fragmentation patterns.

  • Protocol:

    • Equilibrate the LC-MS/MS instrument.[3]

    • Inject the hydrolyzed nucleoside sample onto a reverse-phase HPLC column.

    • Elute the nucleosides using a gradient of solvents (e.g., a water/acetonitrile system with a small amount of formic acid to improve ionization).[5]

    • The eluting nucleosides are introduced into the mass spectrometer.

    • The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) to specifically detect and quantify both the unlabeled and the [2'-¹³C]-labeled ribothymidine.[6]

5. Data Analysis and Quantification

  • Rationale: The final step involves processing the raw mass spectrometry data to determine the extent of [2'-¹³C]ribothymidine incorporation.

  • Protocol:

    • Identify the peaks corresponding to both unlabeled and labeled ribothymidine based on their retention times and mass-to-charge ratios.

    • Integrate the area under these peaks to obtain their respective abundances.

    • Calculate the percentage of incorporation by dividing the abundance of the labeled ribothymidine by the total abundance of both labeled and unlabeled ribothymidine.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the gold standard, other techniques have been employed to assess nucleoside incorporation. It is crucial to understand their principles and limitations to make an informed choice for your specific application.

Radioactive Labeling and Scintillation Counting
  • Principle: This traditional method involves metabolically labeling RNA with a radioactive nucleoside analog (e.g., containing ³H or ¹⁴C). After RNA isolation, the amount of incorporated radioactivity is measured using a scintillation counter.

  • Advantages:

    • High sensitivity.

    • Relatively simple and inexpensive instrumentation (scintillation counter).

  • Limitations:

    • Safety concerns and regulatory hurdles associated with handling radioactive materials.

    • Does not provide structural information.

    • Cannot distinguish between the labeled nucleoside and its potential metabolic byproducts.

    • Lower specificity compared to mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy can be used to detect the incorporation of stable isotope-labeled nucleosides into RNA. The ¹³C nucleus has a distinct NMR signal that can be used to identify and quantify the labeled nucleoside within the context of the RNA molecule.

  • Advantages:

    • Provides detailed structural information about the local environment of the incorporated nucleoside.[7]

    • Non-destructive.

  • Limitations:

    • Significantly lower sensitivity compared to mass spectrometry, requiring larger amounts of sample.[8]

    • Complex data analysis that requires specialized expertise.

    • Not ideal for high-throughput applications.

Chemical Sequencing Methods
  • Principle: Certain chemical reagents can react specifically with modified or incorporated nucleosides, leading to a detectable change during reverse transcription and subsequent sequencing.[9]

  • Advantages:

    • Can provide information about the position of the incorporated nucleoside within the RNA sequence.

  • Limitations:

    • Often indirect and may not be truly quantitative.

    • The chemistry can be harsh and may damage the RNA.

    • Typically requires the development of a specific chemical probing strategy for the nucleoside of interest.

Performance Comparison: A Head-to-Head Analysis

The choice of methodology should be guided by the specific requirements of the experiment. The table below provides a comparative summary of the key performance characteristics of each technique.

FeatureMass Spectrometry (LC-MS/MS)Radioactive LabelingNMR SpectroscopyChemical Sequencing
Specificity Very HighLow to MediumHighMedium to High
Sensitivity HighVery HighLowMedium
Quantitative Accuracy HighMediumMediumLow to Medium
Structural Information NoNoYesPositional
Throughput Medium to HighHighLowMedium
Cost (Instrument) HighLowVery HighMedium
Safety Concerns MinimalHigh (Radioisotopes)MinimalMedium (Chemicals)
Ease of Use Requires ExpertiseRelatively SimpleRequires ExpertiseRequires Expertise

Conclusion: Why Mass Spectrometry Reigns Supreme for Validation

References

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Available at: [Link]

  • Wacker, A., et al. (2012). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. Available at: [Link]

  • Chen, K., et al. (2022). Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. International Journal of Molecular Sciences. Available at: [Link]

  • Ohno, H., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry. Available at: [Link]

  • De Crécy-Lagard, V., et al. (2017). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Analytical Chemistry. Available at: [Link]

  • Russell, J., et al. (2020). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lescrinier, E., et al. (2000). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research. Available at: [Link]

  • Helm, M., et al. (2015). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research. Available at: [Link]

  • Humm, M., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]

  • D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Available at: [Link]

  • Walz, S., et al. (2021). Guidance Document: Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Immunopeptidomics Assay for the Identification of HLA Class I Ligands Suitable for Pharmaceutical Therapies. ResearchGate. Available at: [Link]

  • Batey, R. T., et al. (1995). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. Nucleic Acids Research. Available at: [Link]

  • Mauger, D. M., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. Available at: [Link]

  • Jaffrey, S. R., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. Available at: [Link]

  • Alfonzo, J. D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. Available at: [Link]

  • Barman, J., et al. (2021). Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR. RSC Chemical Biology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming ¹³C Label Position in Ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolic studies, precise confirmation of isotopic label placement is paramount. In the case of ¹³C-labeled ribothymidine, a modified nucleoside with significance in RNA research and therapeutics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous positional verification. This guide provides an in-depth comparison of key NMR methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We aim to equip you with the expertise to select the most efficient and conclusive NMR strategy for your research needs.

The Challenge: Pinpointing the ¹³C Label in Ribothymidine

A Comparative Analysis of NMR Methods

The following sections detail the most effective 1D and 2D NMR techniques for this purpose. Each method is presented with its underlying principles, experimental considerations, and a summary of its strengths and limitations.

1D ¹³C NMR: The Starting Point

The most direct method to observe the ¹³C nucleus is a one-dimensional ¹³C NMR experiment. Due to the low natural abundance of ¹³C (about 1.1%), the signal from the enriched position will be significantly more intense than the signals from the other carbon atoms.

Causality Behind the Choice: This experiment provides a quick and straightforward confirmation that ¹³C enrichment has occurred. The chemical shift of the enhanced signal gives the first clue to the labeled position by comparing it to known chemical shifts for ribothymidine. The chemical shifts of carbon nuclei are highly sensitive to their local electronic environment, with factors like hybridization and proximity to electronegative atoms causing predictable shifts in resonance frequency[1].

Experimental Protocol: 1D ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the ¹³C-labeled ribothymidine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the ¹³C probe.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a pulse program with proton decoupling to simplify the spectrum and enhance sensitivity.

  • Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the natural abundance carbons, which will make the labeled carbon's signal stand out dramatically.

  • Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction.

Data Interpretation: The spectrum will show one significantly larger peak corresponding to the ¹³C-labeled carbon. The chemical shift of this peak can be compared to literature values or databases to tentatively assign its position.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types

While 1D ¹³C NMR confirms enrichment, DEPT experiments provide information about the type of carbon (CH, CH₂, or CH₃). This is particularly useful for distinguishing between different labeled positions on the ribose moiety or identifying the methyl group of the thymine base.

Causality Behind the Choice: DEPT experiments utilize polarization transfer from protons to the attached carbons, which not only enhances the signal but also allows for editing the spectrum based on the number of attached protons. This provides a higher level of structural information than a simple 1D ¹³C experiment.

Experimental Protocol: DEPT-135

  • Sample Preparation: Same as for 1D ¹³C NMR.

  • Spectrometer Setup:

    • Use a DEPT-135 pulse sequence.

    • The experiment is typically run with proton decoupling.

  • Acquisition and Processing: Similar to 1D ¹³C NMR.

Data Interpretation:

  • CH₃ groups: Appear as positive peaks.

  • CH₂ groups: Appear as negative peaks.

  • CH groups: Appear as positive peaks.

  • Quaternary carbons: Are absent.

By observing whether the enhanced signal is positive or negative in a DEPT-135 spectrum, you can confirm if the label is on a methyl, methylene, or methine carbon.

2D Heteronuclear Correlation: HSQC and HMBC

Two-dimensional heteronuclear correlation experiments are the cornerstone of definitive structure elucidation. They reveal correlations between protons and carbons, providing unambiguous evidence of connectivity.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbons.

Causality Behind the Choice: If the ¹³C label is on a protonated carbon, the HSQC spectrum will show a strong correlation peak between the labeled carbon and its attached proton(s). This provides a direct and unequivocal link, confirming the label's position. The HSQC experiment is highly sensitive and provides excellent resolution, making it a powerful tool for this purpose[2][3].

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds.

Causality Behind the Choice: HMBC is crucial for confirming the position of a ¹³C label on a quaternary (non-protonated) carbon, such as C4 or C5 of the thymine ring. By observing correlations from known protons to the labeled quaternary carbon, its position can be definitively assigned. For instance, a correlation from the H6 proton to a labeled C5 would confirm the label's position at C5. The HMBC experiment is optimized for smaller, long-range coupling constants (around 5-10 Hz)[4][5].

Experimental Workflow: 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR 1D_13C 1D ¹³C NMR DEPT DEPT-135 1D_13C->DEPT Identify C-type HSQC HSQC DEPT->HSQC Direct C-H Correlation HMBC HMBC HSQC->HMBC Long-range C-H Correlation Confirmation Positional Confirmation HSQC->Confirmation HMBC->Confirmation Sample ¹³C-Labeled Ribothymidine Sample->1D_13C Initial Check

Caption: Workflow for ¹³C Label Position Confirmation.

Experimental Protocol: HSQC and HMBC

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR.

  • Spectrometer Setup:

    • Acquire standard ¹H and ¹³C spectra first to determine the spectral widths for the 2D experiments.

    • For HSQC, use a standard pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

    • For HMBC, use a pulse sequence optimized for long-range ²J(CH) and ³J(CH) couplings (typically 8-10 Hz).

  • Acquisition: 2D experiments require longer acquisition times than 1D experiments. The number of increments in the indirect dimension will determine the resolution.

  • Processing: 2D Fourier transformation is applied to both dimensions.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment)

For cases where the molecule is doubly ¹³C labeled, the INADEQUATE experiment can directly show carbon-carbon bonds.

Causality Behind the Choice: This is the only NMR experiment that provides direct evidence of C-C connectivity. If you have synthesized ribothymidine with two adjacent ¹³C labels, INADEQUATE will show a correlation between these two carbons, providing definitive proof of their bonding. However, this experiment is extremely insensitive at natural abundance and requires a high degree of isotopic enrichment[6][7][8].

Data Summary and Comparison

The following table summarizes the expected NMR data for ribothymidine, providing a reference for interpreting your experimental results. Chemical shifts can vary slightly depending on the solvent and temperature.

Method Information Gained Strengths Limitations
1D ¹³C NMR Confirms enrichment and provides the chemical shift of the labeled carbon.Fast and simple.Provides limited structural information on its own.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Provides information on the number of attached protons.Quaternary carbons are not observed.
HSQC Shows direct one-bond correlations between carbons and their attached protons.Highly sensitive and provides unambiguous C-H connectivity.Does not provide information on non-protonated carbons.
HMBC Shows long-range (2-3 bond) correlations between carbons and protons.Essential for assigning quaternary carbons and connecting spin systems.Less sensitive than HSQC; correlations can sometimes be weak or absent.
INADEQUATE Shows direct carbon-carbon correlations.The only method to directly prove C-C bonds.Very insensitive; requires high levels of ¹³C enrichment.

Table 1: Comparison of NMR Methods for ¹³C Label Confirmation.

Illustrative ¹³C Chemical Shifts for Ribothymidine (in DMSO-d₆)

Carbon Atom Expected Chemical Shift (ppm) Carbon Type
C2~151Quaternary
C4~164Quaternary
C5~110Quaternary
C6~137CH
5-CH₃~12CH₃
C1'~87CH
C2'~70CH
C3'~74CH
C4'~84CH
C5'~61CH₂

Table 2: Approximate ¹³C chemical shifts for ribothymidine.

Logical Framework for Analysis

The process of confirming the ¹³C label position should follow a logical progression, starting with the simplest experiments and moving to more complex ones as needed.

G Start Start: Isotopic Enrichment? 1D_13C Run 1D ¹³C NMR Start->1D_13C Check_Signal Intense Signal Observed? 1D_13C->Check_Signal Protonated Is the Labeled Carbon Protonated? Check_Signal->Protonated Yes No_Enrichment No Enrichment Detected Check_Signal->No_Enrichment No HSQC Run HSQC Protonated->HSQC Yes HMBC Run HMBC Protonated->HMBC No (Quaternary) Confirm_HSQC Confirm C-H Correlation HSQC->Confirm_HSQC Confirm_HMBC Confirm Long-Range Correlations to Quaternary C HMBC->Confirm_HMBC

Caption: Decision tree for selecting the appropriate NMR experiment.

Conclusion

Confirming the position of a ¹³C label in ribothymidine is a critical step in many research endeavors. By employing a systematic approach that leverages the strengths of various NMR techniques—from the initial assessment with 1D ¹³C NMR to the definitive structural elucidation provided by 2D HSQC and HMBC experiments—researchers can be confident in the integrity of their labeled compounds. This guide provides the foundational knowledge and practical insights to design and execute the most effective NMR strategy, ensuring the accuracy and reliability of your scientific findings.

References

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link][9]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D 13C-13C INADEQUATE. Retrieved from [Link][6]

  • Le, P. M., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link][10]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. RSC Advances. [Link][11]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link][12]

  • Royal Society of Chemistry. (2017). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link][13]

  • American Chemical Society Publications. (2018). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. [Link][14]

  • Clendinen, C. S., et al. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry. [Link][7]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link][15]

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A Senior Application Scientist's Guide to Site-Specific Isotopic Labeling: Comparing [2'-13C]ribothymidine and [5'-13C]ribothymidine for Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic placement of isotopic labels within biomolecules is paramount for elucidating intricate structural and dynamic details. In the realm of nucleic acid research, particularly RNA, the selective incorporation of Carbon-13 (¹³C) at specific positions in the ribose sugar of nucleotides like ribothymidine offers a powerful toolkit. This guide provides an in-depth comparison of two such site-specifically labeled analogues: [2'-¹³C]ribothymidine and [5'-¹³C]ribothymidine. We will delve into their synthesis, unique advantages in various NMR applications, and provide illustrative experimental protocols to guide your research.

The Rationale for Site-Specific Isotopic Labeling in Nucleic Acid NMR

The complexity of RNA molecules, with their limited chemical shift dispersion, often leads to severe spectral overlap in proton (¹H) NMR spectra, hindering unambiguous resonance assignment and the extraction of detailed structural information.[1][2] The introduction of ¹³C labels allows for the use of heteronuclear NMR experiments, which significantly enhances spectral resolution. However, uniform ¹³C labeling introduces its own set of challenges, primarily strong one-bond ¹³C-¹³C scalar couplings within the ribose ring, which complicate relaxation studies aimed at understanding molecular dynamics.[3]

Site-specific labeling, where a ¹³C atom is introduced at a single, strategic position, elegantly circumvents these issues.[4] By creating an isolated ¹³C-¹H spin system, researchers can accurately measure key NMR parameters such as chemical shifts, coupling constants, and relaxation rates, providing invaluable insights into:

  • Local Conformation: The puckering of the ribose sugar, a critical determinant of nucleic acid secondary and tertiary structure.[1][5]

  • Backbone Dynamics: The flexibility and motion of the sugar-phosphate backbone on various timescales, which are often linked to biological function.[3][6]

  • Intermolecular Interactions: The binding interfaces and conformational changes that occur upon interaction with proteins, small molecules, or other nucleic acids.[7]

This guide will focus on the differential utility of placing a ¹³C label at the 2'- versus the 5'-position of the ribothymidine ribose ring.

Comparative Analysis: [2'-¹³C]ribothymidine vs. [5'-¹³C]ribothymidine

The choice between labeling at the 2'- or 5'-position is not arbitrary and depends on the specific research question being addressed. Each position offers unique advantages for probing different aspects of RNA structure and dynamics.

Feature[2'-¹³C]ribothymidine[5'-¹³C]ribothymidine
Primary Application Probing ribose pucker and local backbone conformation.Investigating backbone torsion angles (β and γ) and exocyclic dynamics.
NMR Observables Sensitive to C3'-endo vs. C2'-endo sugar conformation through ¹³C chemical shifts and J-couplings.[5][8]Provides access to dynamics of the exocyclic C4'-C5' bond and informs on the β and γ torsion angles.[9]
Spectral Characteristics The C2' carbon is a methine group (-CH-), resulting in a doublet in proton-coupled ¹³C spectra.The C5' carbon is a methylene group (-CH₂-), leading to a triplet in proton-coupled ¹³C spectra. This CH₂ group can be a valuable probe for TROSY-based experiments.
Relaxation Studies T₁ relaxation measurements can be sensitive to the rapid puckering motion of the ribose ring.[8]Relaxation data provides insights into the motional freedom of the C4'-C5' bond and the attached hydroxymethyl group.
NOE Restraints The H2' proton is in close proximity to the base (H6) and the H1' proton, providing valuable short-range distance restraints.[10]The H5' and H5'' protons provide sequential NOE contacts that are crucial for defining the backbone trajectory.[9]

Delving Deeper: The "Why" Behind the Choice

Probing Ribose Conformation with [2'-¹³C]ribothymidine

The conformation of the ribose ring, often described by the pseudorotation phase angle, predominantly exists in two major states: C3'-endo (N-type) and C2'-endo (S-type).[1] These conformations are critical for defining the overall helical geometry of RNA. The chemical shift of the C2' carbon is particularly sensitive to the sugar pucker.[5] In a canonical A-form RNA helix, which favors a C3'-endo pucker, the C2' chemical shift is distinct from that in a B-form DNA helix, which adopts a C2'-endo pucker.

Furthermore, the three-bond J-coupling constant between H1' and H2' (³JH1'H2') is a direct measure of the sugar pucker. While this is a proton-proton coupling, the introduction of a ¹³C label at the C2' position allows for more sophisticated experiments to measure this and other crucial coupling constants with higher resolution and accuracy.

Investigating Backbone Flexibility with [5'-¹³C]ribothymidine

The C5' carbon is part of the exocyclic C4'-C5' bond, and its dynamics are governed by the β and γ torsion angles of the sugar-phosphate backbone. The flexibility of this region is often associated with the ability of RNA to adopt complex tertiary structures and to interact with other molecules. By measuring the ¹³C relaxation parameters (T₁, T₂, and NOE) of the C5' carbon, one can gain quantitative insights into the amplitude and timescale of motions in this part of the backbone.

The presence of two protons (H5' and H5'') attached to the C5' carbon provides a rich source of information. Stereo-specific deuteration at the H5'' position, for instance, can simplify spectra and aid in the unambiguous assignment of NOEs involving the H5' proton, which are critical for defining the path of the RNA backbone.[9]

Synthesis of Site-Specifically Labeled Ribothymidine

The preparation of [2'-¹³C]ribothymidine and [5'-¹³C]ribothymidine for incorporation into RNA oligonucleotides is a multi-step process that can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Solid-phase chemical synthesis using phosphoramidite chemistry is the most common method for producing site-specifically labeled RNA.[7][11] This requires the synthesis of the corresponding ¹³C-labeled ribothymidine phosphoramidite building block.

Diagram: Generalized Chemical Synthesis Workflow

G start ¹³C-labeled Precursor (e.g., ¹³C-glucose) ribose_synthesis Multi-step synthesis of ¹³C-labeled ribose derivative start->ribose_synthesis glycosylation Glycosylation with thymine base ribose_synthesis->glycosylation protection Protection of hydroxyl groups glycosylation->protection phosphitylation Phosphitylation to yield phosphoramidite protection->phosphitylation sps Solid-Phase RNA Synthesis phosphitylation->sps deprotection Deprotection and Purification sps->deprotection final_rna Labeled RNA Oligonucleotide deprotection->final_rna

Caption: Generalized workflow for the chemical synthesis of site-specifically labeled RNA.

The synthesis of [5'-¹³C]ribonucleosides has been efficiently achieved starting from a D-[5-¹³C]ribose derivative. A key step involves the introduction of the ¹³C label via a Wittig reaction. For [2'-¹³C]ribothymidine, the synthesis would similarly start with a precursor where the ¹³C label is introduced at the C2 position of the ribose ring. These labeled ribose sugars are then converted to the corresponding nucleosides and subsequently into phosphoramidites for automated RNA synthesis.[12]

Enzymatic Synthesis

For longer RNA molecules, in vitro transcription using T7 RNA polymerase is often the method of choice.[9] This requires the corresponding ¹³C-labeled ribothymidine triphosphate (rTTP). While thymidine is not a standard component of in vitro transcription reactions, modified T7 polymerases and specific protocols allow for its incorporation. The labeled rNTPs can be produced enzymatically from ¹³C-labeled glucose or other precursors.

Experimental Protocols: A Practical Guide

Here, we outline representative NMR experiments that leverage the unique properties of [2'-¹³C]- and [5'-¹³C]ribothymidine.

Experiment 1: Determining Ribose Pucker using [2'-¹³C]ribothymidine

Objective: To determine the predominant sugar pucker conformation of a specific ribothymidine residue within an RNA molecule.

Methodology:

  • Sample Preparation: Synthesize the RNA of interest with a single [2'-¹³C]ribothymidine incorporation. Prepare a 0.5-1.0 mM sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5 in 99.9% D₂O).

  • NMR Spectroscopy: Acquire a high-resolution 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the C2' carbon with its directly attached H2' proton.

  • Data Analysis:

    • Chemical Shift Analysis: Compare the observed ¹³C chemical shift of the C2' with established values for C3'-endo and C2'-endo conformations. A downfield shift is generally indicative of a C3'-endo pucker, characteristic of A-form RNA.[5]

    • J-Coupling Analysis: Measure the ³JH1'H2' coupling constant from a high-resolution 1D proton spectrum or a 2D J-resolved experiment. A small coupling constant (~1-2 Hz) indicates a C3'-endo pucker, while a larger value (~7-9 Hz) suggests a C2'-endo conformation.[1]

Diagram: NMR Experiment Workflow for Ribose Pucker Analysis

G rna_sample RNA with [2'-¹³C]ribothymidine nmr_exp 2D ¹H-¹³C HSQC Experiment rna_sample->nmr_exp data_proc Data Processing and Spectrum Generation nmr_exp->data_proc cs_analysis ¹³C Chemical Shift Analysis data_proc->cs_analysis j_coupling ³J(H1'H2') Coupling Constant Measurement data_proc->j_coupling conformation Determination of C3'-endo vs. C2'-endo Conformation cs_analysis->conformation j_coupling->conformation

Caption: Workflow for determining ribose pucker using [2'-¹³C]ribothymidine.

Experiment 2: Probing Backbone Dynamics with [5'-¹³C]ribothymidine

Objective: To characterize the local dynamics of the sugar-phosphate backbone at a specific ribothymidine residue.

Methodology:

  • Sample Preparation: Synthesize the RNA of interest with a single [5'-¹³C]ribothymidine incorporation. Prepare a sample as described above.

  • NMR Spectroscopy: Perform a series of ¹³C relaxation experiments to measure the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear {¹H}-¹³C Nuclear Overhauser Effect (NOE) for the C5' carbon.

  • Data Analysis:

    • The measured R₁, R₂, and NOE values are used to fit a model of molecular motion, such as the model-free formalism.

    • This analysis yields parameters like the generalized order parameter (S²), which describes the spatial restriction of the C5'-H5' bond vector (a value of 1 indicates a completely rigid bond, while a value of 0 indicates unrestricted motion).

    • An effective internal correlation time (τₑ) provides information on the timescale of the local motions.

Conclusion: Making an Informed Choice

The decision to use [2'-¹³C]ribothymidine or [5'-¹³C]ribothymidine in your NMR studies should be driven by the specific biological question at hand.

  • For detailed analysis of the local sugar conformation and its influence on helical geometry, [2'-¹³C]ribothymidine is the superior choice. Its chemical shift and associated proton couplings are exquisite reporters of the C3'-endo/C2'-endo equilibrium.

  • To investigate the dynamics of the sugar-phosphate backbone and the flexibility of the exocyclic linkage, [5'-¹³C]ribothymidine is the more powerful probe. Relaxation studies on this nucleus provide quantitative insights into the motional landscape of the RNA backbone.

By carefully selecting the position of the ¹³C label, researchers can untangle complex NMR spectra and gain unprecedented insights into the relationship between the structure, dynamics, and function of RNA molecules. This strategic approach is indispensable for advancing our understanding of RNA biology and for the rational design of RNA-targeting therapeutics.

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Unveiling RNA Dynamics: The Strategic Advantage of [2'-13C]Ribothymidine over Deuterated Ribose Labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Resolution NMR Studies of RNA Structure and Drug Discovery

In the intricate world of RNA structural biology and drug development, the ability to precisely map molecular architecture and dynamics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the three-dimensional structures and conformational landscapes of RNA molecules in solution. The strategic use of isotopic labeling is central to overcoming the inherent challenges of NMR studies on large and complex RNAs. While deuteration of the ribose has been a workhorse for simplifying spectra, site-specific carbon-13 labeling, particularly with [2'-13C]ribothymidine, offers a more nuanced and powerful approach for dissecting local structure, dynamics, and interactions. This guide provides an in-depth comparison of these two labeling strategies, supported by experimental principles and data, to inform researchers in making optimal experimental design choices.

The Challenge of Studying RNA by NMR

RNA molecules, with their four-letter alphabet, present significant challenges for NMR-based structural analysis. Severe resonance overlap, particularly in the ribose proton region, and rapid signal decay (relaxation) in larger RNAs complicate spectral interpretation and the extraction of meaningful structural restraints. Isotopic labeling with stable isotopes such as deuterium (²H) and carbon-13 (¹³C) has been instrumental in pushing the boundaries of RNA NMR.[1]

Deuterated Ribose Labeling: A Double-Edged Sword

Extensive deuteration of the non-exchangeable protons of the ribose moiety has been a widely adopted strategy to simplify crowded ¹H NMR spectra and slow down transverse relaxation, leading to sharper resonance lines.[2] This is particularly beneficial for studying larger RNA molecules.

The primary advantage of deuteration lies in the significant reduction of ¹H-¹H dipolar couplings, which are a major source of relaxation and spectral complexity.[2] By replacing protons with deuterons, the intricate network of proton-proton interactions is effectively pruned, resulting in a cleaner spectrum where the remaining protons can be more easily resolved and assigned.

However, this spectral simplification comes at a significant cost: the loss of a wealth of structural information. The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons and is a cornerstone of NMR structure determination, is critically dependent on inter-proton distances. Extensive deuteration eliminates most of these crucial NOE contacts, making it challenging to determine the global fold of an RNA molecule.[2] While deuteration is invaluable for studying very large systems where spectral quality is the primary bottleneck, it often obscures the fine structural details that are critical for understanding RNA function and its interactions with ligands.

The Precision of [2'-13C]Ribothymidine: A Targeted Approach

Site-specific isotopic labeling offers a more surgical approach, providing detailed information about specific regions of an RNA molecule without globally perturbing the system. The introduction of a ¹³C label at the 2'-position of the ribose in a ribothymidine nucleotide, creating [2'-13C]ribothymidine, is a particularly powerful strategy for several reasons.

The 2'-hydroxyl group of the ribose is a key determinant of RNA structure and flexibility. The conformation of the ribose pucker, which is a critical parameter in defining RNA's helical geometry, directly influences the local environment of the 2'-position. By introducing a ¹³C label at this position, researchers can gain direct insights into:

  • Local Conformation and Dynamics: The one-bond ¹³C-¹H coupling constant (¹JCH) and residual dipolar couplings (RDCs) of the 2'-position are exquisitely sensitive to the local geometry and dynamics of the ribose sugar. These parameters can be used to precisely define the sugar pucker conformation and identify regions of conformational heterogeneity or flexibility within the RNA molecule.

  • RNA-Ligand Interactions: The chemical shift of the 2'-carbon and its attached proton are highly sensitive to their chemical environment. Upon the binding of a small molecule, protein, or another nucleic acid, changes in the local structure are reflected in the chemical shifts of the [2'-13C] label. This makes it an excellent probe for identifying binding sites and characterizing the conformational changes that occur upon complex formation.[3][4]

  • Minimal Perturbation: Unlike extensive deuteration, site-specific ¹³C labeling preserves the dense network of proton-proton interactions throughout the rest of the molecule. This allows for the simultaneous measurement of specific local information from the ¹³C label and global structural restraints from NOEs, providing a more complete picture of the RNA's structure and dynamics.

Head-to-Head Comparison: [2'-13C]Ribothymidine vs. Deuterated Ribose

Feature[2'-13C]Ribothymidine LabelingDeuterated Ribose Labeling
Spectral Complexity Minor increase due to ¹³C-¹H couplings, easily managed with modern NMR techniques.Significant reduction, leading to simplified spectra.[2]
Linewidths Minimal effect on proton linewidths.Sharper proton linewidths due to reduced dipolar relaxation.[5]
Structural Information Provides precise local conformational and dynamic information (sugar pucker, RDCs). Preserves global NOE network.Loss of crucial short- and long-range NOE restraints, hindering de novo structure determination.[2]
Ligand Binding Studies Excellent probe for detecting and characterizing binding events at the labeled site.[3][4]Can report on global changes but lacks site-specific resolution.
Dynamic Studies Enables measurement of site-specific relaxation parameters to quantify local motions.Can provide information on global tumbling but masks local dynamics.
Synthesis Requires chemical or enzymatic synthesis of the specifically labeled nucleotide.Can be achieved through in vitro transcription with deuterated NTPs.
Ideal Applications Detailed structural and dynamic analysis of specific functional sites, RNA-drug interactions, validation of RNA as a drug target.Structural studies of very large RNAs where spectral simplification is the primary concern.

Experimental Workflow: Probing RNA-Ligand Interactions

To illustrate the practical advantages of [2'-13C]ribothymidine, let's consider a typical workflow for studying the interaction of a small molecule inhibitor with a target RNA hairpin.

G cluster_synthesis 1. Synthesis of Labeled RNA cluster_nmr 2. NMR Data Acquisition cluster_analysis 3. Data Analysis cluster_outcome 4. Outcome synthesis_c13 Chemical synthesis of RNA with [2'-13C]ribothymidine at a specific site nmr_c13 Record 2D 1H-13C HSQC and 3D NOESY-HSQC spectra synthesis_c13->nmr_c13 synthesis_d In vitro transcription of RNA with deuterated NTPs nmr_d Record 2D 1H-1H NOESY and 2D 1H-13C HSQC (if partially deuterated) synthesis_d->nmr_d analysis_c13 Observe chemical shift perturbations at the 2'-13C site upon ligand titration. Measure changes in RDCs and relaxation rates. Full NOE-based structure determination. nmr_c13->analysis_c13 analysis_d Observe global chemical shift changes. Limited NOE information for structural analysis. nmr_d->analysis_d outcome_c13 Precise mapping of the binding site. Characterization of local conformational changes. High-resolution structure of the complex. analysis_c13->outcome_c13 outcome_d Confirmation of binding. Low-resolution model of the complex. analysis_d->outcome_d

Figure 1. Experimental workflow for studying RNA-ligand interactions.
Step-by-Step Methodology:
  • Synthesis of Labeled RNA:

    • [2'-13C]Ribothymidine: The RNA hairpin is chemically synthesized with a single [2'-13C]ribothymidine incorporated at a position hypothesized to be at or near the small molecule binding site.

    • Deuterated Ribose: The RNA hairpin is produced by in vitro transcription using deuterated ribonucleoside triphosphates (NTPs).

  • NMR Data Acquisition:

    • [2'-13C]Ribothymidine Sample: A series of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded during a titration with the small molecule inhibitor. A 3D ¹³C-edited NOESY-HSQC experiment is also performed on the saturated complex.

    • Deuterated Sample: 2D ¹H-¹H NOESY spectra are recorded on the free and ligand-bound RNA.

  • Data Analysis and Interpretation:

    • [2'-13C]Ribothymidine Sample:

      • Binding Site Identification: Significant chemical shift perturbations of the 2'-¹H and 2'-¹³C signals upon ligand titration provide direct evidence of binding at or near the labeled nucleotide.

      • Conformational Change Analysis: Changes in the ¹JCH coupling constant and RDCs at the 2'-position reveal alterations in the sugar pucker conformation upon ligand binding.[6]

      • High-Resolution Structure: The full set of proton-proton NOEs, preserved due to the site-specific nature of the label, allows for the determination of a high-resolution structure of the RNA-ligand complex.[4]

    • Deuterated Sample:

      • Binding Confirmation: Global changes in the chemical shifts of the remaining protons can confirm that a binding event has occurred.

      • Limited Structural Insight: The scarcity of NOE restraints makes it difficult to precisely locate the binding site and determine the detailed structure of the complex.

Application in Drug Discovery and Development

The strategic use of [2'-13C]ribothymidine labeling is particularly impactful in the field of RNA-targeted drug discovery.

  • Fragment-Based Screening (FBS): In FBS, small, low-affinity fragments are screened for binding to the target RNA.[7][8] The high sensitivity of the 2'-¹³C probe to its local environment makes it an ideal tool for detecting the weak binding of these fragments. By placing the label in a potential binding pocket, researchers can rapidly and reliably identify fragments that bind at that specific site.[9]

  • Validation of RNA as a Drug Target: Before committing significant resources to a drug discovery campaign, it is crucial to validate that the target RNA is indeed "druggable." By incorporating a [2'-13C]ribothymidine label, researchers can demonstrate that the RNA target undergoes a specific conformational change upon binding to a tool compound, providing strong evidence that its function can be modulated by a small molecule.

  • Structure-Activity Relationship (SAR) Studies: As lead compounds are optimized, understanding how chemical modifications affect binding affinity and specificity is critical. The precise structural information provided by [2'-13C]ribothymidine labeling can guide medicinal chemists in designing more potent and selective inhibitors.

G cluster_discovery Drug Discovery Pipeline target_validation Target Validation ([2'-13C]Ribothymidine confirms ligand-induced conformational change) fbs Fragment-Based Screening ([2'-13C]Ribothymidine as a sensitive probe for weak binders) target_validation->fbs hit_to_lead Hit-to-Lead Optimization (High-resolution structural data guides medicinal chemistry efforts) fbs->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical

Figure 2. Role of [2'-13C]Ribothymidine in the drug discovery pipeline.

Conclusion

While deuterated ribose labeling remains a valuable technique for simplifying the NMR spectra of large RNAs, the targeted approach of using [2'-13C]ribothymidine offers a superior level of precision and detail for studying local RNA structure, dynamics, and molecular interactions. Its ability to provide specific conformational and dynamic information without sacrificing the global structural context afforded by NOEs makes it an indispensable tool for researchers in RNA biology and drug discovery. By enabling the precise mapping of binding sites, the characterization of ligand-induced conformational changes, and the generation of high-resolution structural models, [2'-13C]ribothymidine labeling empowers scientists to unravel the complexities of RNA function and accelerate the development of novel RNA-targeted therapeutics.

References

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  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. NIH. [Link]

  • NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

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  • the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. University of Toronto. [Link]

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A Researcher's Guide to Isotopic Enrichment Analysis of [2'-13C]ribothymidine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the isotopic enrichment analysis of [2'-13C]ribothymidine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of analytical platforms, sample preparation techniques, and chromatographic separation methods. Our focus is on providing actionable insights and robust experimental protocols to ensure the scientific integrity and accuracy of your findings. The deliberate incorporation of stable isotopes like 13C into molecules such as ribothymidine allows for precise tracking of its metabolic fate and turnover, offering invaluable data in fields like RNA metabolism and therapeutic drug monitoring.[1][2][3][4][5]

Choosing the Right Analytical Platform: A Head-to-Head Comparison

The cornerstone of accurate isotopic enrichment analysis is the selection of an appropriate analytical platform. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the detection and quantification of modified nucleosides due to its high sensitivity and specificity.[6][7] Within the realm of LC-MS, two primary technologies dominate: Triple Quadrupole Mass Spectrometry (QqQ) and High-Resolution Mass Spectrometry (HRMS).

Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, have long been the workhorse for targeted quantification.[8][9] They offer exceptional sensitivity and a wide linear dynamic range.[10] Conversely, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide superior mass resolution and accuracy, enabling the differentiation of target analytes from matrix interferences with greater confidence.[8][10][11][12]

FeatureTriple Quadrupole (QqQ) Mass SpectrometryHigh-Resolution Mass Spectrometry (HRMS)
Primary Application Targeted QuantificationTargeted & Untargeted Screening, Structural Elucidation
Operating Principle Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Full Scan, High-Resolution Accurate Mass (HRAM) Measurement
Sensitivity Excellent for targeted analytesGood to Excellent, can be comparable to QqQ for some applications[11]
Selectivity High, based on specific precursor-product ion transitionsVery High, based on accurate mass measurement and isotopic fine structure
Linear Dynamic Range WideGenerally narrower than QqQ
Data Acquisition Targeted (pre-defined MRM transitions)Untargeted (collects all ions within a mass range), allows for retrospective data analysis[8]
Robustness Generally considered more robust for routine high-throughput analysisCan be more sensitive to mass calibration drift[10]

Expert Insight: For studies focused solely on quantifying the enrichment of [2'-13C]ribothymidine, a triple quadrupole instrument provides a cost-effective and highly sensitive solution. However, if the research goals include identifying unknown metabolites or characterizing the broader metabolic impact of a treatment, the comprehensive data acquisition and high resolving power of an HRMS platform are invaluable.

Experimental Workflow: LC-MS/MS Analysis

The general workflow for analyzing [2'-13C]ribothymidine involves enzymatic digestion of the biological matrix to release the nucleoside, followed by chromatographic separation and mass spectrometric detection.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Urine, Plasma) Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Biological_Sample->Enzymatic_Digestion Extraction Extraction (SPE, LLE, or Protein Precipitation) Enzymatic_Digestion->Extraction LC_Separation Liquid Chromatography (Separation of Nucleosides) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Isotopic Enrichment Calculation) MS_Detection->Data_Analysis

A typical workflow for the analysis of [2'-13C]ribothymidine.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is highly dependent on the biological matrix and is crucial for removing interferences that can suppress the ionization of the target analyte.

Comparison of Extraction Techniques
TechniquePrincipleAdvantagesDisadvantagesRecommended For
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid phase.[13][14]High recovery, excellent cleanup, amenable to automation.[14]Can be more time-consuming and expensive, requires method development.Urine, Plasma
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.[15]Simple, inexpensive.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.Plasma, Cell Lysates
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.[16][17][18]Fast, simple, cost-effective.[17]Less effective at removing other matrix components (e.g., salts, lipids), may result in lower analyte recovery due to co-precipitation.Plasma, Serum
Step-by-Step Protocol: Solid-Phase Extraction (SPE) of Urine Samples

This protocol is optimized for the extraction of ribothymidine from urine, a common matrix for monitoring modified nucleosides.

  • Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 20 minutes to remove particulate matter.[19] Take the supernatant for further processing.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated urine supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the [2'-13C]ribothymidine with 1 mL of 50% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

SPE_Protocol Start Start: Urine Sample Centrifuge Centrifuge at 2000 x g for 20 min Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition_SPE Condition C18 SPE Cartridge (Methanol, then Water) Supernatant->Condition_SPE Load_Sample Load Supernatant onto Cartridge Condition_SPE->Load_Sample Wash_Cartridge Wash with 5% Methanol Load_Sample->Wash_Cartridge Elute_Analyte Elute with 50% Methanol Wash_Cartridge->Elute_Analyte Dry_Eluate Dry under Nitrogen Elute_Analyte->Dry_Eluate Reconstitute Reconstitute in Mobile Phase Dry_Eluate->Reconstitute End Ready for LC-MS/MS Reconstitute->End Fragmentation_Pattern Ribothymidine [Ribothymidine + H]+ Fragmentation Collision-Induced Dissociation Ribothymidine->Fragmentation Thymine [Thymine + H]+ Fragmentation->Thymine m/z 127.1 Ribose [Ribose]+ Fragmentation->Ribose m/z 133.1

Sources

A Researcher's Guide to Isotopic Labeling in RNA NMR: [2'-13C]Ribothymidine vs. Uniformly 13C-Labeled Ribose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of RNA structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool to elucidate structure and dynamics in solution. However, the inherent complexity of RNA molecules, with their limited chemical diversity and potential for conformational heterogeneity, often leads to crowded and difficult-to-interpret NMR spectra.[1][2][3] Isotopic labeling is an indispensable strategy to overcome these challenges. This guide provides an in-depth comparison of two prominent 13C labeling strategies for the ribose moiety of RNA: site-specific labeling with [2'-13C]ribothymidine and uniform 13C labeling of the entire ribose sugar. We will explore the underlying principles, practical applications, and experimental considerations for each approach, empowering you to make informed decisions for your RNA research.

The Challenge of RNA NMR and the Power of Isotopic Labeling

The four RNA bases and the repetitive sugar-phosphate backbone result in significant spectral overlap, particularly in larger RNA molecules.[1][4] Furthermore, the relatively large size of many biologically relevant RNAs leads to broad spectral lines, further obscuring crucial information. Isotopic enrichment with NMR-active nuclei like 13C and 15N allows for the use of powerful multi-dimensional heteronuclear NMR experiments that disperse signals into additional dimensions, thereby reducing spectral crowding and facilitating resonance assignment.[5][6][7]

The choice of labeling strategy, however, is not trivial. It profoundly impacts the type of information that can be extracted and the complexity of the resulting NMR spectra. A key decision lies between uniform labeling, where all carbon atoms in a given residue are replaced with 13C, and selective or site-specific labeling, where only a single, strategically chosen carbon atom is labeled.

Uniformly 13C-Labeled Ribose: A Comprehensive but Complex Picture

Uniform 13C labeling of ribonucleotides is a widely used and commercially available approach for RNA NMR studies.[1][4] This method typically involves the in vitro transcription of the target RNA using ribonucleoside triphosphates (NTPs) that have been uniformly enriched with 13C.[1][7][8] These labeled NTPs are often produced by growing microorganisms, such as E. coli or Methylophilus methylotrophus, on 13C-enriched carbon sources like 13C-glucose or 13C-methanol.[1]

Advantages of Uniform 13C Labeling:
  • Comprehensive Structural Information: With all ribose carbons being 13C-labeled, a rich network of through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations can be established. This is invaluable for de novo structure determination of small to medium-sized RNAs.

  • Versatility in NMR Experiments: A uniformly 13C-labeled sample allows for a wide array of heteronuclear correlation experiments, such as 1H-13C HSQC, HCCH-TOCSY, and 3D NOESY-HSQC, which are essential for assigning the ribose spin systems and identifying internucleotide contacts.[9][10]

Disadvantages and Experimental Complexities:
  • Spectral Crowding: While multidimensional experiments help, the presence of signals from all five ribose carbons can still lead to significant overlap, especially in the crowded C2'/C3'/C4' region of the 13C spectrum.[11]

  • 13C-13C Scalar Couplings: The presence of one-bond and two-bond 13C-13C J-couplings introduces additional splitting in the carbon dimension, complicating spectra and potentially reducing signal intensity.[2][3][11] While techniques like constant-time evolution can mitigate this, they often come at the cost of signal loss.

  • Relaxation Effects: In larger RNAs, the presence of multiple 13C nuclei can create complex relaxation pathways, making the accurate measurement of dynamics parameters, such as R1 and R2 relaxation rates, more challenging.[11][12][13] The 1H-13C dipolar coupling is a major source of transverse relaxation, leading to broader lines.[4]

[2'-13C]Ribothymidine: A Strategic Approach for Clarity and Precision

Site-specific labeling, exemplified by the use of [2'-13C]ribothymidine, offers a more targeted approach to isotopic enrichment. In this strategy, only the C2' carbon of the ribothymidine residue is 13C-labeled. This is typically achieved through chemical synthesis of the labeled phosphoramidite followed by solid-phase RNA synthesis, or through chemo-enzymatic synthesis of the corresponding NTP for use in in vitro transcription.[1][14]

Advantages of [2'-13C]Ribothymidine Labeling:
  • Spectral Simplification: The most significant advantage is the dramatic simplification of the 1H-13C correlation spectrum. Only the H2'-C2' correlation of the labeled ribothymidine will be visible, eliminating overlap from other ribose carbons and other nucleotide types. This is particularly beneficial for studying specific sites within a large RNA molecule.[15][16]

  • Elimination of 13C-13C Couplings: By having an isolated 13C label, the complexities arising from 13C-13C scalar couplings are completely removed. This leads to sharper signals and simplified multiplet patterns, enhancing both resolution and sensitivity.[1][11]

  • Precise Probing of Local Conformation and Dynamics: The C2' position of the ribose is highly sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo), a key determinant of RNA secondary and tertiary structure. By selectively labeling this position, researchers can obtain unambiguous information about the conformational state of a specific residue. Furthermore, the absence of neighboring 13C nuclei allows for more accurate measurement of 13C relaxation parameters, providing precise insights into the local dynamics at that site.[11][12]

  • Facilitating Resonance Assignment in Large RNAs: In the context of a larger, otherwise unlabeled RNA, a single [2'-13C]ribothymidine can serve as a crucial starting point for resonance assignment.[5]

Disadvantages and Considerations:
  • Limited Global Information: The targeted nature of this approach means that information is obtained only from the labeled site. To gain a more comprehensive structural picture, multiple selectively labeled samples may be required, which can be time-consuming and costly.[1]

  • Synthesis Requirements: The preparation of site-specifically labeled NTPs or phosphoramidites often requires multi-step chemical or chemo-enzymatic synthesis, which can be more complex and expensive than producing uniformly labeled precursors.[1][17]

Comparative Summary

FeatureUniformly 13C-Labeled Ribose[2'-13C]Ribothymidine
Information Content Comprehensive, global structural informationSite-specific, localized conformational and dynamic data
Spectral Complexity High, significant overlap and 13C-13C couplingsLow, single correlation per labeled site
Resolution & Sensitivity Can be compromised by couplings and line broadeningEnhanced due to simplified spectra and absence of couplings
Resonance Assignment Enables full assignment of small to medium RNAsFacilitates assignment of specific residues in large RNAs
Dynamics Studies Complex relaxation pathways can complicate analysisAllows for accurate measurement of local dynamics
Sample Preparation Relatively straightforward using commercially available NTPsRequires synthesis of specifically labeled precursors
Cost Can be high for large quantities of fully labeled RNASynthesis of labeled precursors can be expensive
Ideal Applications De novo structure determination of smaller RNAs (<50 nt)Probing specific sites in large RNAs, studying local dynamics, simplifying crowded spectra

Experimental Workflows

Workflow for Preparing a Uniformly 13C-Labeled RNA Sample

The following diagram illustrates a typical workflow for producing a uniformly 13C-labeled RNA sample for NMR studies.

G cluster_0 Preparation of Labeled NTPs cluster_1 In Vitro Transcription cluster_2 Purification and Sample Preparation A Growth of E. coli on 13C-glucose medium B Harvesting and lysis of cells A->B C Isolation and purification of total RNA B->C D Enzymatic digestion of RNA to mononucleotides (NMPs) C->D E Enzymatic phosphorylation of NMPs to triphosphates (NTPs) D->E G In vitro transcription reaction with T7 RNA polymerase and uniformly 13C-labeled NTPs E->G F DNA template (with T7 promoter) F->G H DNase treatment to remove DNA template G->H I Denaturing polyacrylamide gel electrophoresis (PAGE) H->I J Elution and desalting of the RNA I->J K NMR sample preparation (buffer exchange, concentration) J->K L Uniformly 13C-labeled RNA sample K->L NMR Spectroscopy G cluster_0 Synthesis of Labeled Building Block cluster_1 Solid-Phase RNA Synthesis cluster_2 Deprotection and Purification A Chemo-enzymatic synthesis of [2'-13C]ribothymidine B Protection of hydroxyl and amino groups A->B C Phosphitylation to create [2'-13C]ribothymidine phosphoramidite B->C E Stepwise addition of standard and labeled phosphoramidites to a solid support C->E D Automated oligonucleotide synthesizer D->E F Cleavage from solid support and removal of protecting groups E->F G Purification by HPLC or PAGE F->G H NMR sample preparation G->H I Site-specifically labeled RNA sample H->I NMR Spectroscopy

Caption: Workflow for Site-Specific Labeling via Chemical Synthesis.

The chemical synthesis of RNA is a well-established technique, and protocols are often provided by the manufacturers of the synthesis reagents and equipment. The critical step for site-specific labeling is the use of the custom-synthesized labeled phosphoramidite at the desired position in the sequence. [14]

Case Study: Probing the Dynamics of a Riboswitch

Consider a scenario where a researcher is investigating the conformational changes in a large riboswitch upon ligand binding. The binding pocket is known to contain a key thymidine residue.

  • Using Uniformly 13C-Labeled Ribose: A uniformly labeled sample would be incredibly challenging to analyze due to the size of the riboswitch. Severe spectral overlap would likely prevent the unambiguous assignment of the ribose resonances, especially in the flexible regions that undergo conformational changes.

  • Using [2'-13C]Ribothymidine: By synthesizing the riboswitch with a [2'-13C] label specifically at the key thymidine residue in the binding pocket, the researcher can selectively monitor the 1H-13C correlation of this single nucleotide. This would provide a clear and unambiguous reporter of the local conformational changes and dynamics at the heart of the binding site upon ligand titration. The simplified spectrum would allow for precise measurements of chemical shift perturbations and relaxation parameters, offering invaluable insights into the mechanism of ligand recognition.

Conclusion and Future Perspectives

The choice between [2'-13C]ribothymidine and uniformly 13C-labeled ribose for RNA studies is fundamentally a decision between a targeted, high-precision approach and a comprehensive, global analysis. For smaller RNAs where a complete structure determination is the goal, uniform labeling remains a powerful tool. However, as the focus of RNA research shifts towards larger and more complex systems, the strategic use of site-specific labeling, such as with [2'-13C]ribothymidine, is becoming increasingly indispensable. [4][5]This "divide and conquer" strategy allows researchers to dissect the structure and dynamics of specific functional sites within large RNAs, which would be intractable with uniform labeling. [5] Future advancements in the chemo-enzymatic synthesis of a wider variety of site-specifically labeled NTPs will further empower researchers to design sophisticated labeling schemes to answer specific biological questions. [1][18]The combination of different selective labeling patterns in a single RNA molecule, or segmental labeling of different domains, will continue to push the boundaries of what is achievable with RNA NMR. [5] By carefully considering the scientific question at hand and the relative strengths and weaknesses of each labeling strategy, researchers can harness the full power of NMR spectroscopy to unravel the intricate secrets of RNA function.

References

  • Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment. PubMed Central. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC. [Link]

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A Comparative Guide to [2'-¹³C]ribothymidine and [6-¹³C]thymidine in DNA-RNA Hybrid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced study of DNA-RNA hybrids, the strategic placement of isotopic labels is paramount for elucidating structure, dynamics, and interactions. This guide provides an in-depth comparative analysis of two powerful isotopic labeling strategies: incorporating [2'-¹³C]ribothymidine into the RNA strand and [6-¹³C]thymidine into the DNA strand of a hybrid duplex. While direct head-to-head experimental comparisons are not extensively documented in the current literature, this guide synthesizes established principles of nucleic acid structural biology and isotopic labeling to provide a robust framework for experimental design.

Introduction: The Significance of Isotopic Labeling in DNA-RNA Hybrid Research

DNA-RNA hybrids are critical intermediates in numerous biological processes, including transcription, reverse transcription, and R-loop formation. Their unique structural features, which are intermediate between A-form RNA and B-form DNA, dictate their recognition by various cellular proteins and enzymes.[1][2] Isotopic labeling, particularly with ¹³C, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers unparalleled atomic-level insights into these complex structures. The choice of the labeling site—whether on the ribose sugar or the nucleobase—profoundly influences the type of information that can be obtained.

Structural and Synthetic Considerations

The fundamental difference between [2'-¹³C]ribothymidine and [6-¹³C]thymidine lies in the location of the ¹³C label. This seemingly subtle distinction has significant implications for both the synthesis of the labeled oligonucleotide and the subsequent biophysical analysis.

Molecular Structures

G cluster_0 [2'-¹³C]ribothymidine cluster_1 [6-¹³C]thymidine 2-13C-ribothymidine 6-13C-thymidine

Caption: Molecular structures of [2'-¹³C]ribothymidine and [6-¹³C]thymidine.

Synthesis of Labeled Oligonucleotides

The incorporation of these labeled nucleosides into DNA and RNA strands is primarily achieved through solid-phase phosphoramidite chemistry.[3][4][5] This method allows for the site-specific introduction of the labeled monomer at any desired position within the oligonucleotide sequence.

  • [6-¹³C]thymidine Phosphoramidite: The synthesis of base-labeled phosphoramidites like [6-¹³C]thymidine is relatively well-established. The ¹³C label is introduced into the pyrimidine ring during the synthesis of the nucleobase itself. This labeled base is then converted into the corresponding deoxyribonucleoside and subsequently the phosphoramidite for automated DNA synthesis.

  • [2'-¹³C]ribothymidine Phosphoramidite: The synthesis of ribose-labeled ribonucleoside phosphoramidites presents a greater challenge. The synthesis of [2'-¹³C]ribose is a key step, which can be achieved through chemo-enzymatic methods starting from ¹³C-labeled glucose or other precursors.[6][7][8] A notable method involves the condensation of K¹³CN with D-erythrose in a modified Kiliani-Fischer synthesis to produce D-[1-¹³C]arabinose, which can then be converted to D-[2-¹³C]ribose.[9] This labeled ribose is then coupled to the 5-methyluracil base to form [2'-¹³C]ribothymidine, which is subsequently converted into its phosphoramidite derivative for RNA synthesis.

Comparative Performance in Biophysical Analyses

The strategic placement of the ¹³C label in either the sugar or the base provides complementary information when studying DNA-RNA hybrids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[10] ¹³C labeling significantly enhances the resolution and information content of NMR experiments.

  • [2'-¹³C]ribothymidine (Ribose Labeling): Probing Backbone Conformation and Dynamics

    • Sugar Pucker Analysis: The chemical shift of the 2'-carbon is highly sensitive to the pucker of the ribose ring, a key determinant of the overall helical geometry (A-form vs. B-form).[11] In DNA-RNA hybrids, the RNA strand typically adopts an A-form helix with C3'-endo sugar puckers, while the DNA strand can exhibit more conformational flexibility.[1][2] A ¹³C label at the 2'-position provides a direct and sensitive probe of the sugar conformation of the ribothymidine residue within the RNA strand.

    • Backbone Dynamics: ¹³C relaxation experiments on the 2'-position can provide detailed insights into the local dynamics of the RNA backbone on a range of timescales. This is crucial for understanding the flexibility of the hybrid, which can influence protein recognition and enzymatic activity.

  • [6-¹³C]thymidine (Base Labeling): Probing Base Pairing and Stacking

    • Base Pairing and Hydrogen Bonding: The chemical shift of the C6 carbon is sensitive to the electronic environment of the pyrimidine ring, which is directly influenced by Watson-Crick base pairing with adenosine in the opposing RNA strand. Changes in the C6 chemical shift can report on the integrity and dynamics of this base pair.

    • Base Stacking Interactions: The C6 position is also in close proximity to the bases of neighboring nucleotides. Its chemical shift is therefore sensitive to base stacking interactions, providing information on the local helical structure and stability.

Table 1: Comparative Utility of Labeled Nucleosides in NMR Analysis of DNA-RNA Hybrids

Feature[2'-¹³C]ribothymidine (Ribose Label)[6-¹³C]thymidine (Base Label)
Primary Information RNA backbone conformation (sugar pucker), local dynamicsDNA base pairing, base stacking, helical geometry
NMR Parameter Sensitivity ¹³C chemical shift sensitive to C3'-endo vs. C2'-endo pucker¹³C chemical shift sensitive to hydrogen bonding and ring currents from adjacent bases
Application Focus Characterizing the A-form nature of the RNA strand, identifying conformational heterogeneity in the backboneConfirming Watson-Crick pairing, probing local helical parameters and stability
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and composition of oligonucleotides and can be used to study ligand binding and enzymatic modifications.[12][13][14][15] While ¹³C labeling is primarily used in MS for quantitative studies (e.g., SILAC), the presence of a stable isotope label can aid in the identification of specific fragments in tandem MS (MS/MS) experiments.

The fragmentation patterns of DNA and RNA in MS/MS are different, primarily due to the presence of the 2'-hydroxyl group in RNA.[12] When analyzing a DNA-RNA hybrid, the fragmentation can be complex. A ¹³C label can serve as a unique mass tag to track the fate of the labeled nucleotide and its surrounding fragments, aiding in the interpretation of the mass spectra. The choice between a ribose or base label would influence which fragment series carries the isotopic signature.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of DNA-RNA hybrids containing the labeled nucleosides.

Protocol: Solid-Phase Synthesis of a Labeled DNA-RNA Hybrid

This protocol outlines the general steps for synthesizing a DNA-RNA hybrid with a site-specifically incorporated ¹³C-labeled nucleotide using phosphoramidite chemistry on an automated synthesizer.

G cluster_workflow Solid-Phase Synthesis Workflow start 1. Support Preparation (DNA or RNA) detritylation 2. Detritylation (Remove DMT group) start->detritylation coupling 3. Coupling (Add next phosphoramidite, including labeled monomer) detritylation->coupling capping 4. Capping (Block unreacted 5'-OH) coupling->capping oxidation 5. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for desired length oxidation->repeat repeat->detritylation Next cycle cleavage 6. Cleavage & Deprotection (Release from support and remove protecting groups) repeat->cleavage Final cycle purification 7. Purification (e.g., HPLC or PAGE) cleavage->purification end 8. Analysis (MS, NMR) purification->end

Caption: Automated solid-phase synthesis workflow for oligonucleotides.

Steps:

  • Resin Functionalization: Start with a solid support (e.g., controlled pore glass) pre-functionalized with the 3'-most nucleotide of either the DNA or RNA strand.

  • Synthesis Cycle: a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid). b. Coupling: Add the next phosphoramidite monomer (standard or ¹³C-labeled) along with an activator (e.g., tetrazole) to couple to the free 5'-hydroxyl group. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat: Repeat the synthesis cycle until the desired sequence is assembled.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphates using a basic solution (e.g., ammonium hydroxide/methylamine). For the RNA strand, an additional step is required to remove the 2'-hydroxyl protecting groups.

  • Purification: Purify the full-length oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[16]

  • Hybrid Annealing: Combine equimolar amounts of the purified and labeled DNA and RNA strands in an appropriate buffer, heat to denature, and then slowly cool to anneal the hybrid duplex.

Protocol: NMR Data Acquisition and Analysis

Sample Preparation:

  • Dissolve the purified and annealed DNA-RNA hybrid in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 99.9% D₂O for most experiments, or 90% H₂O/10% D₂O for observing exchangeable protons.

  • The typical sample concentration is in the range of 0.5-1.0 mM.

NMR Experiments for ¹³C-labeled Hybrids:

  • 2D ¹H-¹³C HSQC/HMQC: These experiments are fundamental for correlating the ¹³C nucleus with its directly attached proton(s). They provide the chemical shifts of the labeled carbon and its attached proton, which are sensitive to the local environment.

  • 3D HCCH-TOCSY/COSY: For ribose-labeled samples, these experiments can be used to trace the connectivity through the entire sugar spin system, aiding in resonance assignment.

  • ¹³C Relaxation Experiments (T₁, T₂, NOE): These experiments measure the relaxation rates of the ¹³C nucleus, providing information about the dynamics of the labeled position on different timescales.

Conclusion and Future Perspectives

The choice between [2'-¹³C]ribothymidine and [6-¹³C]thymidine for studying DNA-RNA hybrids is dictated by the specific scientific question being addressed.

  • [2'-¹³C]ribothymidine is the superior choice for investigating the conformational dynamics of the RNA backbone . It provides a direct window into the sugar pucker, which is a defining feature of the A-form geometry of the RNA strand in the hybrid.

  • [6-¹³C]thymidine is ideal for probing the integrity of the DNA-RNA interface , providing detailed information on base pairing and stacking interactions within the DNA strand.

Future research employing both labeling strategies within the same DNA-RNA hybrid, potentially in combination with ¹⁵N labeling, will undoubtedly provide a more complete picture of the structure and dynamics of these important biological macromolecules. Advances in enzymatic and chemical synthesis methods will hopefully make the production of such multiply labeled oligonucleotides more accessible to the wider scientific community.[17][18][19][20]

References

  • Serianni, A. S., & Bondo, P. B. (1994). ¹³C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148.
  • Glemarec, C., et al. (1992). Improved mass analysis of oligoribonucleotides by ¹³C, ¹⁵N double depletion and electrospray ionization FT-ICR mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(6), 581-583.
  • Becette, O., et al. (2022). Synthesis of an Atom-Specifically ²H/¹³C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481.
  • Rasia, R. M., et al. (2003). Preparation of partially ²H/¹³C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 31(12), 3275-3282.
  • Serianni, A. S., & Bondo, P. B. (1994). ¹³C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure & Dynamics, 11(5), 1133-1148.
  • Rasia, R. M., et al. (2003). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides. Nucleic Acids Research, 31(12), 3275-3282.
  • Kawashima, E., et al. (2002). Synthesis of [5'-¹³C]ribonucleosides and 2'-deoxy[5'-¹³C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142-5151.
  • Piatkovsky, D., et al. (2021).
  • Wenter, P., et al. (2006). Short, synthetic and selectively ¹³C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(15), e104.
  • Nikonowicz, E. P., et al. (1992). Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507-4513.
  • Quant, S., et al. (1994). Chemical synthesis of ¹³C-labelled monomers for the solid-phase and template controlled enzymatic synthesis of DNA and RNA oligomers. Tetrahedron Letters, 35(36), 6649-6651.
  • Serianni, A. S. (1993). U.S. Patent No. 5,227,296. Washington, DC: U.S.
  • Appleyard, R. J., et al. (2000). The economical synthesis of [2'-(¹³)C, 1,3-(¹⁵)N₂]uridine; preliminary conformational studies by solid state NMR. Bioorganic & Medicinal Chemistry Letters, 10(15), 1689-1691.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Gutsmiedl, K., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products.
  • Vliet, L. J., et al. (1996). crystal structure of the RNA/DNA hybrid r(GAAGAGAAGC)·d(GCTTCTCTTC) shows significant differences to that found in solution. Nucleic Acids Research, 24(17), 3362-3368.
  • Faddetta, T., et al. (2012). Solid-Phase Synthesis of Branched Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 49(1), 4.14.1-4.14.24.
  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis.
  • Lane, A. N., & Chaires, J. B. (Eds.). (2007). Biopolymers. Wiley.
  • González, C., et al. (1995). The DNA strand in DNA.RNA hybrid duplexes is neither B-form nor A-form in solution. Biochemistry, 34(15), 4969-4982.
  • Dayie, T. K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9346-9403.
  • Oberacher, H., & Pitterl, F. (2009). Mass Spectrometry of Oligonucleotides. CHIMIA International Journal for Chemistry, 63(5), 274-278.
  • Harbison, G. S., et al. (1989). Determination of the DNA sugar pucker using ¹³C NMR spectroscopy. Biochemistry, 28(24), 9372-9378.
  • University of Oxford. (n.d.). Oligonucleotides | Mass Spectrometry Research Facility. Retrieved from [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively ¹³C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(15), e104.
  • Becette, O., et al. (2021). Benefits of stable isotope labeling in RNA analysis. Journal of Biomolecular NMR, 75(8-9), 311-327.
  • The Royal Society of Chemistry. (2009). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Dalton Transactions.
  • Agbavwe, C., et al. (2024). 2′-¹⁹F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Nucleic Acids Research, 52(3), e16.
  • Bhaumik, A., et al. (2019). Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Chembiochem, 20(2), 178-182.
  • D'Souza, V., & Summers, M. F. (2004). Applications of NMR to structure determination of RNAs large and small. Current Opinion in Structural Biology, 14(3), 324-330.
  • Wöhnert, J. (2013). Isotope Labeling and Segmental Labeling of Larger RNAs for NMR Structural Studies. In Modern Magnetic Resonance (pp. 1-13). Springer.
  • Oberacher, H., & Pitterl, F. (2009). Mass Spectrometry of Oligonucleotides. CHIMIA International Journal for Chemistry, 63(5), 274-278.
  • Marchanka, A., et al. (2019). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 6, 11.
  • Olenginski, L. T., & Dayie, T. K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. International Journal of Molecular Sciences, 22(18), 9925.
  • IMSERC. (n.d.). Nucleic Acid NMR. Sugar resonance assignment. Retrieved from [Link]

  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

Sources

A Researcher's Guide to [2'-¹³C]Ribothymidine in RNA: A Minimally Perturbing Probe for High-Resolution Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of RNA is paramount to deciphering its function and designing targeted therapeutics. The introduction of site-specific isotopic labels is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth assessment of [2'-¹³C]ribothymidine as a tool for these studies. We will explore the causality behind its use, present comparative data to validate its structural integrity, and provide the necessary experimental frameworks for its application. The central thesis is that the ¹³C label at the 2'-position of ribothymidine acts as a powerful, yet structurally silent, reporter on RNA conformation.

The Rationale: Why Target the Ribose 2'-Position?

The choice to place an isotopic label is not arbitrary; it is a deliberate experimental decision driven by the desire to answer specific structural questions. While uniform ¹³C labeling is invaluable for the initial assignment of NMR signals in smaller RNAs, it can introduce complex ¹³C-¹³C scalar couplings that complicate spectral analysis, especially in larger molecules[1][2]. Site-specific labeling circumvents this issue, allowing for the targeted observation of a single, sensitive nucleus.

The 2'-position of the ribose sugar is a particularly informative location. The conformation of the sugar ring, known as the "sugar pucker," is a critical determinant of RNA's local and global structure. It exists in a dynamic equilibrium primarily between two states: C3'-endo and C2'-endo.

  • C3'-endo Pucker: This conformation is characteristic of the canonical A-form helix found in most double-stranded RNA. It results in a shorter distance between adjacent phosphate groups.

  • C2'-endo Pucker: This pucker is typical of B-form DNA and is found in more flexible or dynamic regions of RNA, such as loops, bulges, or sites of protein interaction[3].

The chemical environment of the 2'-carbon is highly sensitive to this conformational equilibrium. Consequently, its ¹³C chemical shift and associated coupling constants serve as direct and quantitative reporters of the sugar pucker, providing insights into the RNA's helical geometry and dynamic behavior at that specific residue[4][5]. Incorporating the label into ribothymidine (5-methyluridine), a common modified nucleoside involved in stabilizing tRNA structure, allows for the study of these crucial regions without altering the native sequence[6][7].

Experimental Framework: From Synthesis to Structural Analysis

The successful application of [2'-¹³C]ribothymidine requires a robust workflow encompassing chemical synthesis, RNA assembly, purification, and final structural analysis. Each step is designed to ensure the integrity of the final product.

G cluster_0 Phase 1: Labeled Monomer Synthesis cluster_1 Phase 2: RNA Assembly & Purification cluster_2 Phase 3: Structural Analysis start [¹³C]-Labeled Precursor p1 Chemo-enzymatic Synthesis of [2'-¹³C]Ribothymidine p2 Chemical Protection & Phosphitylation end_p1 [2'-¹³C]rT Phosphoramidite p3 Automated Solid-Phase RNA Synthesis p4 Cleavage & Deprotection p5 HPLC or PAGE Purification end_p2 Purified Labeled RNA p6 NMR Spectroscopy p7 X-ray Crystallography p8 Computational Modeling end_p3 High-Resolution Structural Model

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of [2'-13C]ribothymidine Labeled RNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of RNA modification analysis, achieving accurate and reproducible quantification is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the quantitative analysis of [2'-13C]ribothymidine labeled RNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights to ensure the integrity and validity of your results.

The Central Role of Ribothymidine and the Power of Stable Isotope Labeling

Ribothymidine (m⁵U), a post-transcriptionally modified nucleoside, is a critical component of various RNA species, influencing their structure, stability, and function.[1][2] Its accurate quantification is essential for understanding the regulatory roles of RNA modifications in biological processes and disease states.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of RNA modifications.[3][4][5] When coupled with stable isotope labeling, LC-MS/MS provides the highest level of analytical specificity for quantitative determinations.[6] The use of a stable isotope-labeled internal standard, such as [2'-13C]ribothymidine, is a cornerstone of the stable isotope dilution (SID) method.[6] This approach relies on the principle that a stable isotope-labeled analog of the analyte is chemically identical to the endogenous molecule, differing only in mass.[6] This allows for precise correction of variations that may occur during sample preparation and analysis, leading to highly accurate quantification.[4][6]

Comparative Analysis of Methodologies

While LC-MS/MS is the preferred platform, several approaches exist for the quantitative analysis of RNA modifications. Here, we compare the use of a [2'-13C]ribothymidine internal standard with other common quantification strategies.

ParameterStable Isotope Dilution (SID) with [2'-13C]ribothymidineExternal Calibration CurveRelative Quantification (Label-Free)
Principle Co-analysis of the analyte with a known concentration of its stable isotope-labeled analog.[6]A series of standards of known concentrations are analyzed to generate a calibration curve.[7]The signal intensity of the analyte is compared across different samples.
Accuracy & Precision Excellent: The internal standard corrects for matrix effects and variations in sample preparation and instrument response.[6]Good to Excellent: Accuracy depends on the purity of the standards and the reproducibility of the sample preparation.Moderate: Prone to variations in sample loading and instrument performance.
Sensitivity High: Limited only by the detection limits of the mass spectrometer.[3][7]High: Similar to SID, but can be affected by matrix interference.Variable: Can be lower due to the lack of an internal standard to normalize the signal.
Specificity Excellent: The use of specific precursor-product ion transitions for both the analyte and the internal standard provides high specificity.[8]Good: Relies on chromatographic separation to resolve the analyte from interfering compounds.Good: Dependent on chromatographic resolution.
Throughput High: Amenable to high-throughput analysis.Moderate: Requires the preparation and analysis of a calibration curve for each batch of samples.High: Fewer samples to prepare per run.
Cost Higher: Requires the synthesis or purchase of a stable isotope-labeled standard.Lower: Commercially available unlabeled standards are generally less expensive.Lowest: No additional standards are required.

Expert Insight: For absolute and accurate quantification of ribothymidine, the stable isotope dilution method using [2'-13C]ribothymidine is unequivocally the superior choice. Its ability to account for experimental variability at every stage of the workflow ensures the highest level of data integrity, which is critical in research and drug development settings.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the comprehensive workflow for the quantitative analysis of [2'-13C]ribothymidine labeled RNA.

Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Metabolic Labeling of Cells with [2'-13C]ribothymidine Precursor B Total RNA Extraction A->B Harvest Cells C RNA Quantification and Quality Control B->C Assess Purity (A260/A280) D Enzymatic Digestion to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) C->D Spike-in Unlabeled Standard (for relative quantification if needed) E Liquid Chromatography (LC) Separation D->E Inject Sample F Tandem Mass Spectrometry (MS/MS) Detection E->F Ionization (ESI) G Peak Integration and Quantification F->G Extract Ion Chromatograms H Data Normalization and Statistical Analysis G->H Calculate Analyte/IS Ratio DataAnalysis A Acquire Raw LC-MS/MS Data B Extract Ion Chromatograms (XICs) for Analyte and Internal Standard A->B C Integrate Peak Areas B->C D Calculate Peak Area Ratio (Analyte / Internal Standard) C->D F Determine Analyte Concentration D->F E Construct Calibration Curve (if using external standards) E->F

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Cross-Validation of [2'-¹³C]Ribothymidine Labeling with Other Isotopic Probes for Advanced RNA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<Comparison Guide

Introduction: The Imperative for Precise RNA Interrogation

Ribonucleic acid (RNA) stands as a central figure in the flow of genetic information and the regulation of cellular processes. To truly comprehend its function, we must move beyond its static sequence to explore its intricate three-dimensional structures, dynamic motions, and metabolic lifecycle. Isotopic labeling, a technique where specific atoms in a molecule are replaced with their heavier, stable isotopes, has become an indispensable tool for these investigations. By introducing nuclei with distinct magnetic properties (for Nuclear Magnetic Resonance, NMR) or masses (for Mass Spectrometry, MS), we can selectively track and characterize RNA molecules with atomic-level precision.[1][2][3]

This guide provides an in-depth comparison of [2'-¹³C]ribothymidine, a highly specific isotopic probe, with other common labeling strategies. We will delve into the rationale behind different labeling choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on empowering you to select the optimal isotopic probe to cross-validate findings and achieve robust, high-fidelity data in your RNA research.

The Spotlight on [2'-¹³C]Ribothymidine: A Probe for Specific Insights

Ribothymidine (rT), the ribonucleoside counterpart to thymidine, is a modified nucleoside found in the T-loop of most transfer RNAs (tRNAs). Its presence and modification state are crucial for the proper folding and stability of tRNA. Labeling the ribose sugar at the 2'-carbon position with ¹³C offers unique advantages, particularly in NMR spectroscopy. The 2'-position is a critical nexus in the ribose pucker, which dictates the local and global conformation of the RNA backbone.

Why the 2'-Carbon?

  • Conformational Sensitivity: The chemical shift of the 2'-carbon is exquisitely sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo), providing a direct readout of the RNA backbone's local geometry.

  • Reduced Spectral Crowding: In larger RNAs, uniform labeling with ¹³C and ¹⁵N can lead to severe spectral overlap, making data interpretation challenging.[1][4] Site-specific labeling, such as at the 2'-position, simplifies spectra and allows for the unambiguous assignment of signals from specific residues.[4]

  • Minimal Perturbation: Introducing a single ¹³C atom is a minimal structural perturbation, ensuring that the labeled RNA behaves identically to its unlabeled counterpart.

The synthesis of [2'-¹³C]ribothymidine phosphoramidites allows for its incorporation into RNA molecules via chemical solid-phase synthesis, enabling precise, position-specific labeling.[5]

A Comparative Analysis: [2'-¹³C]Ribothymidine vs. Alternative Isotopic Probes

The choice of an isotopic labeling strategy is dictated by the specific research question, the size of the RNA, and the analytical technique to be employed. Here, we compare [2'-¹³C]ribothymidine with other prevalent methods.

Isotopic Labeling Strategy Primary Analytical Technique Information Gained Advantages Limitations
[2'-¹³C]Ribothymidine NMR SpectroscopyLocal RNA backbone conformation (sugar pucker), site-specific dynamics.High conformational sensitivity, reduced spectral complexity, minimal structural perturbation.Requires chemical synthesis, limited to specific residue types.
Uniform ¹³C/¹⁵N Labeling NMR Spectroscopy, Mass SpectrometryGlobal structure and dynamics, identification of protein-RNA crosslinks.[6]Provides comprehensive structural information, enables a wide range of NMR experiments.Severe spectral overlap in larger RNAs, can be toxic to cells in metabolic labeling.
Nucleotide-Specific ¹³C, ¹⁵N, ²H Labeling NMR SpectroscopySimplifies spectra by only labeling specific nucleotide types (A, U, G, or C).[4]Reduces spectral crowding, facilitates resonance assignment in larger RNAs.[4]Loss of information from unlabeled nucleotides, can be costly.
Metabolic Labeling (e.g., with ¹⁵N-labeled precursors) Mass Spectrometry, NMR SpectroscopyRNA synthesis and degradation rates, quantification of RNA modifications.[7][8][9]Enables in vivo studies, provides dynamic information on RNA metabolism.Can be difficult to achieve high labeling efficiency, potential for isotopic scrambling.
Deuterium (²H) Labeling NMR SpectroscopyReduces ¹H-¹H spin diffusion, leading to sharper NMR signals for larger RNAs.[4][10]Improves spectral resolution for high molecular weight RNAs.[10]Can alter RNA structure and dynamics, loss of proton-based information.
¹⁸O Phosphate Labeling Mass SpectrometryRNA sequencing, quantification of RNA digestion products.[11]Introduces a specific mass tag at the phosphate backbone during enzymatic digestion.[11]Post-synthetic labeling, does not provide information on the intact RNA.

Experimental Workflows: A Practical Guide

To illustrate the practical application of these probes, we present a generalized workflow for an in vitro RNA labeling experiment followed by NMR analysis.

Diagram: Experimental Workflow for Isotopic Labeling and NMR Analysis

experimental_workflow cluster_synthesis RNA Preparation cluster_purification Purification & Folding cluster_analysis NMR Analysis synthesis Chemical Synthesis ([2'-13C]ribothymidine) or In Vitro Transcription (Uniform/Nucleotide-specific) purification Denaturing PAGE or HPLC Purification synthesis->purification folding Annealing and Refolding Protocol purification->folding nmr_sample NMR Sample Preparation folding->nmr_sample nmr_acquisition Acquisition of 1D/2D/3D NMR Spectra nmr_sample->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing cross_validation_logic main_hypothesis RNA Structural Hypothesis probe1 [2'-13C]Ribothymidine NMR main_hypothesis->probe1 probe2 Uniform 15N NMR main_hypothesis->probe2 probe3 Deuterium Labeling NMR main_hypothesis->probe3 data1 Local Backbone Conformation Data probe1->data1 data2 Imino Proton NOE Data probe2->data2 data3 Reduced Linewidths for Large RNA probe3->data3 validation Validated Structural Model data1->validation data2->validation data3->validation

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Safety Operating Guide

Introduction: Understanding [2'-13C]ribothymidine Waste

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the proper disposal of [2'-13C]ribothymidine, ensuring the safety of laboratory personnel and regulatory compliance. This document provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals.

[2'-13C]ribothymidine is a stable isotope-labeled nucleoside, a valuable tool in metabolic research and drug development. The key characteristic influencing its disposal is the nature of the Carbon-13 (¹³C) isotope. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), ¹³C is a stable, non-radioactive isotope.[1][] This fundamental difference means that waste containing [2'-13C]ribothymidine does not require special handling for radioactivity.[1][3] Instead, it is managed as a chemical waste, with disposal procedures mirroring those for the parent compound, ribothymidine.[3]

The primary objective of this guide is to provide a clear, logical, and safe protocol for the disposal of [2'-13C]ribothymidine, ensuring compliance with environmental regulations and promoting a culture of safety within the laboratory.

Hazard Assessment and Identification

Before any disposal protocol can be implemented, a thorough hazard assessment is mandatory. The first step is to classify the waste according to federal and local regulations. While a specific Safety Data Sheet (SDS) for [2'-13C]ribothymidine may not always be readily available, the SDS for the unlabeled compound, thymidine, provides a strong basis for risk assessment.

According to available SDS for thymidine, the substance does not meet the criteria for classification as hazardous.[4][5] However, it is imperative to always consult the specific SDS provided by the manufacturer of your [2'-13C]ribothymidine and your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Table 1: General Properties of Thymidine

PropertyValueSource
CAS Number50-89-5[4]
EC Number200-070-4[4]
GHS ClassificationDoes not meet criteria for classification[4]

Despite the low hazard classification of the pure substance, it is crucial to remember that experimental procedures can introduce hazards. For example, if [2'-13C]ribothymidine is dissolved in a flammable or toxic solvent, the resulting solution must be treated as hazardous waste, with the characteristics of the solvent dictating the disposal route.

Core Disposal Workflow

The proper disposal of [2'-13C]ribothymidine follows a structured workflow, from the point of generation to final disposal by a licensed vendor. This process ensures that all regulatory and safety considerations are met at each stage.

cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Waste Generation ([2'-13C]ribothymidine containing materials) B Hazard Determination (Consult SDS and institutional EHS) A->B C Waste Segregation (Solid vs. Liquid, Contaminated vs. Uncontaminated) B->C D Containment (Use appropriate, sealed, and labeled containers) C->D E Storage (Designated Satellite Accumulation Area) D->E F Request Pickup (Contact institutional EHS) E->F G Documentation (Complete waste manifest forms) F->G H Licensed Vendor Pickup (Scheduled collection) G->H cluster_solid Solid Waste cluster_liquid Liquid Waste Start [2'-13C]ribothymidine Waste Generated Solid_Contaminated Contaminated PPE, tubes, tips, etc. Start->Solid_Contaminated Solid Solid_Unused Unused/expired pure compound Start->Solid_Unused Solid Liquid_Aqueous Aqueous solutions Start->Liquid_Aqueous Liquid Liquid_Organic Organic solvent solutions Start->Liquid_Organic Liquid Segregate_Solid Solid Chemical Waste Solid_Contaminated->Segregate_Solid Collect in designated solid waste container Solid_Unused->Segregate_Solid Collect in designated solid waste container Segregate_Aqueous Aqueous Chemical Waste Liquid_Aqueous->Segregate_Aqueous Collect in designated aqueous waste container Segregate_Organic Organic Chemical Waste Liquid_Organic->Segregate_Organic Collect in designated organic waste container (Note incompatibilities)

Caption: Decision tree for the segregation of [2'-13C]ribothymidine waste.

  • Solid Waste:

    • Unused or expired [2'-13C]ribothymidine: Collect in a clearly labeled, sealed container.

    • Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with [2'-13C]ribothymidine should be collected in a designated solid chemical waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect in a designated aqueous waste container. Do not mix with organic solvents.

    • Organic Solvent Solutions: Collect in a designated organic solvent waste container. Be mindful of chemical incompatibilities. [6]Never mix different types of organic waste unless explicitly permitted by your EHS department.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA. [6][7]

  • Container Selection: Use containers that are compatible with the chemical waste. [8]The container must be in good condition with a secure, screw-top lid. [8]* Labeling: All waste containers must be accurately and securely labeled. [3]The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of all constituents (e.g., "[2'-13C]ribothymidine," "Methanol"). Avoid abbreviations or formulas. [9] * The approximate percentage of each constituent.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., flammable, corrosive, toxic).

Waste Storage (Satellite Accumulation Area)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). [8]This is a designated area at or near the point of waste generation.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. [10]* Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste. [9]They should be stored in secondary containment (e.g., a tray or tub) to contain any potential leaks.

Arranging for Disposal

The final step is the removal of the waste by a licensed professional.

  • Engage a Licensed Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. [3]This is typically coordinated through your institution's EHS department.

  • Scheduled Pickup: Contact your EHS department to schedule a pickup of the waste from your laboratory's SAA.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal vendor. [3]This documentation creates a "cradle-to-grave" record of the waste, which is a key component of RCRA regulations.

Safety Precautions and Emergency Procedures

  • Personal Protective Equipment (PPE): When handling [2'-13C]ribothymidine and its waste, always wear appropriate PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves

  • Ventilation: Handle the compound and its solutions in a well-ventilated area, such as a chemical fume hood, especially when working with volatile solvents. [11]* Spill Response:

    • In the event of a small spill, alert personnel in the immediate area.

    • Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Regulatory Compliance

The disposal of chemical waste is governed by a framework of federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for hazardous waste management from generation to disposal. [7][12]* Occupational Safety and Health Administration (OSHA): OSHA regulations are designed to ensure worker safety. [13]This includes requirements for hazard communication, PPE, and training for personnel who handle hazardous waste. [14][15] By adhering to the procedures outlined in this guide, laboratories can ensure they are in compliance with these key regulations, thereby protecting both their personnel and the environment.

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A Senior Scientist's Guide to Personal Protective Equipment for Handling [2'-13C]ribothymidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for [2'-13C]ribothymidine, tailored for researchers and drug development professionals. As this is a high-value, isotopically labeled compound, our focus is twofold: ensuring personnel safety from chemical hazards and preserving the integrity of the sample from biological contamination. This document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, ensuring a safe and effective experimental workflow.

Foundational Safety Principles: A Dual-Hazard Assessment

Handling [2'-13C]ribothymidine requires a clear understanding of its specific nature. The primary operational mistake is to confuse its stable isotope label with a radioactive one.

  • Chemical Hazard Profile : The compound is ribothymidine (also known as 5-methyluridine) with a non-radioactive, stable 13C isotope label.[1] Therefore, no radiological precautions (e.g., shielding, dosimetry) are necessary. The hazards are purely chemical. While some safety data sheets (SDS) for the unlabeled parent compound, thymidine, do not classify it as hazardous under OSHA standards, others for related nucleosides list it as a potential irritant.[2] GHS classifications for 5-methyluridine suggest it may cause skin, eye, and respiratory irritation.[3] Adhering to the principle of "prudent practices" in the laboratory, we must treat it as a potentially hazardous substance.[4]

  • Biological Contamination Profile : As a ribonucleoside, a fundamental component of RNA, [2'-13C]ribothymidine is highly susceptible to degradation by Ribonucleases (RNases).[5] These enzymes are ubiquitous in the laboratory environment—present on skin, in dust, and on non-sterilized equipment.[6][7] Protecting the compound from RNase contamination is critical for the validity of any downstream biological experiment.

Therefore, our PPE strategy must address both the chemical exposure risk to the scientist and the biological contamination risk to the sample.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is governed by a thorough hazard assessment as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9] The following PPE is mandatory for all work involving [2'-13C]ribothymidine.

  • Primary Barrier: Gloves

    • Specification : Powder-free nitrile gloves are required. Always wear gloves when handling the compound, its containers, or any equipment used in the procedure.[4][10]

    • Expert Rationale : Nitrile provides adequate chemical protection against incidental contact. The powder-free specification is crucial to prevent contamination of your sample. For procedures requiring stringent RNase control, such as preparing solutions for cell culture, changing gloves frequently is a critical step to prevent cross-contamination.[5][11] Never touch common surfaces like door handles, keyboards, or your face with gloved hands.[11]

  • Secondary Barrier: Laboratory Coat

    • Specification : A clean, buttoned lab coat must be worn at all times.

    • Expert Rationale : This is a standard measure to protect your skin and clothing from chemical splashes or spills of the powdered compound.[10] For RNA-related work, it is best practice to use a lab coat dedicated exclusively to that purpose to minimize the risk of introducing RNases from other lab areas.

  • Eye and Face Protection

    • Specification : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When handling the solid powder or preparing solutions where a splash risk exists, upgrade to chemical splash goggles.[12]

    • Expert Rationale : This protects against accidental eye contact with the solid particulate or splashes of a dissolved solution, which could cause serious irritation.[3]

Task-Specific Operational Plans

The level of PPE required can be adjusted based on the specific procedure and the associated risks of exposure and contamination.

Table 1: PPE Requirements by Laboratory Task
TaskRespiratory ProtectionEye ProtectionHand ProtectionProtective Clothing
Receiving & Unpacking Not generally required.Safety glasses with side shields.Single pair of nitrile gloves.Lab coat.
Weighing Solid Compound N95 respirator recommended, especially for quantities >10mg or if performed on an open bench.Chemical splash goggles.Single pair of nitrile gloves.Lab coat.
Preparing Stock Solutions Not required if performed in a chemical fume hood.Chemical splash goggles.Double nitrile gloves recommended.Lab coat.
Use in Experiment (e.g., aliquoting, adding to media) Not required.Safety glasses with side shields.Double nitrile gloves and/or frequent changes.Lab coat.
Experimental Protocol: Weighing and Solubilizing [2'-13C]ribothymidine

This protocol integrates safety and sample integrity measures for a common laboratory task.

Objective : To accurately weigh the solid compound and prepare a sterile, RNase-free stock solution.

Materials :

  • [2'-13C]ribothymidine (solid)

  • RNase-free water or buffer (e.g., DMSO)

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • RNase-free microcentrifuge tubes

  • Calibrated RNase-free pipette and filter tips

Step-by-Step Methodology :

  • Preparation : Before starting, decontaminate the work surface, balance, and spatula with an RNase removal solution, followed by 70% ethanol.[7] Assemble all necessary materials.

  • Don PPE : Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves. If weighing more than 10mg outside of a fume hood, don an N95 respirator.

  • Tare the Balance : Place the weigh boat on the analytical balance and tare the mass to zero. Use a draft shield to ensure an accurate reading.

  • Weigh the Compound : Carefully use the dedicated spatula to transfer the desired amount of [2'-13C]ribothymidine powder to the weigh boat. Avoid creating airborne dust.

  • Transfer : Gently tap the weigh boat to transfer the powder into a pre-labeled, RNase-free microcentrifuge tube.

  • Prepare for Solubilization : Move to a designated clean workspace or a biological safety cabinet. Change your outer gloves if you were double-gloved, or put on a fresh pair.

  • Solubilize : Using a calibrated pipette with a fresh, sterile filter tip, add the calculated volume of RNase-free solvent to the tube.

  • Mix : Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage : Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.[5]

  • Cleanup : Dispose of the weigh boat, pipette tip, and gloves as chemical waste according to your institution's guidelines. Clean the spatula and work area thoroughly. Wash your hands after removing all PPE.[10]

Decontamination, Spills, and Disposal

  • Personnel Decontamination : If skin contact occurs, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes at an eye-wash station and seek medical attention.[2]

  • Spill Management : For a small spill of the solid powder, gently cover it with a damp paper towel to avoid creating dust. Then, wipe the area clean. Place the contaminated materials in a sealed bag for disposal as chemical waste.

  • Waste Disposal : Because [2'-13C]ribothymidine is not radioactive, all contaminated disposable materials (gloves, tubes, tips) can be disposed of as standard laboratory chemical waste. Always follow your institution's specific waste management procedures.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with [2'-13C]ribothymidine.

PPE_Decision_Workflow start Start: Define Task (e.g., Weighing, Solubilizing) ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses start->ppe_base Always Start Here is_solid Is the compound a dry powder? is_splash_risk Is there a splash risk? is_solid->is_splash_risk No (Liquid) is_aerosol_risk Potential for aerosol/dust? is_solid->is_aerosol_risk Yes (Solid) is_rnase_sensitive Is sample integrity (RNase-free) critical? is_splash_risk->is_rnase_sensitive No ppe_goggles Upgrade to: Chemical Splash Goggles is_splash_risk->ppe_goggles Yes is_aerosol_risk->is_rnase_sensitive No ppe_respirator Add: N95 Respirator is_aerosol_risk->ppe_respirator Yes ppe_gloves Implement: - Double Gloving or - Frequent Glove Changes - Use RNase-free supplies is_rnase_sensitive->ppe_gloves Yes end_ppe Final PPE Configuration is_rnase_sensitive->end_ppe No ppe_base->is_solid ppe_goggles->is_rnase_sensitive ppe_respirator->is_rnase_sensitive ppe_gloves->end_ppe

Caption: PPE selection workflow based on task-specific hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.